Ot-551
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a small molecule with antioxidant and anti-inflammatory effects
Properties
CAS No. |
627085-11-4 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3 |
InChI Key |
ZWEXEKJLDHNLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |
Appearance |
Solid powder |
Other CAS No. |
627085-11-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride OT-551 |
Origin of Product |
United States |
Foundational & Exploratory
OT-551: A Technical Deep Dive into its Mechanism of Action in Retinal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OT-551 is a novel, topically administered small molecule that has been investigated for the treatment of geographic atrophy (GA), an advanced form of age-related macular degeneration (AMD). As a lipophilic prodrug, this compound readily penetrates ocular tissues and is converted by intraocular esterases into its active metabolite, Tempol-H. The therapeutic rationale for this compound is centered on its potent antioxidant and anti-inflammatory properties, which combat the oxidative stress implicated in the pathogenesis of retinal degenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound in retinal cells, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its proposed signaling pathways.
Core Mechanism of Action: Combating Oxidative Stress
The retina is a highly metabolic tissue, making it particularly vulnerable to oxidative stress, a key pathogenic factor in AMD.[1] this compound's primary mechanism of action is to counteract this oxidative damage.
This compound is a disubstituted hydroxylamine that, upon administration, is converted to its active metabolite, Tempol-H (TP-H).[1][2] Both this compound and Tempol-H possess active hydroxylamine groups that can directly or indirectly interact with and neutralize free radicals within the eye, thereby terminating damaging free radical reactions.[1]
The active metabolite, Tempol-H, is a derivative of TEMPOL, a stable nitroxide free radical. TEMPOL and its hydroxylamine form, Tempol-H, exhibit superoxide dismutase (SOD)-like activity, catalyzing the dismutation of superoxide into hydrogen peroxide and oxygen. They also demonstrate ferroxidase activity, oxidizing Fe²⁺ to Fe³⁺, which can mitigate the formation of highly reactive hydroxyl radicals.
Preclinical studies have demonstrated that this antioxidant activity translates to the protection of retinal cells. In a rat model of light-induced retinal degeneration, systemic administration of this compound and Tempol-H provided significant protection to both photoreceptor and retinal pigment epithelium (RPE) cells against acute light damage.[3][4]
Signaling Pathway
The proposed mechanism involves the interruption of the oxidative stress cascade that leads to cellular damage and apoptosis in retinal cells.
Preclinical Evidence of Efficacy
Protection Against Light-Induced Retinal Damage in Rats
Preclinical studies in albino rats exposed to acute light stress have provided quantitative evidence of the protective effects of this compound and its active metabolite, Tempol-H.
-
Animal Model: Albino rats were used.
-
Light Exposure: Animals were exposed to 2,700 lux white fluorescent light for 6 hours.
-
Drug Administration: this compound or Tempol-H was administered via intraperitoneal injection approximately 30 minutes prior to light exposure.[3]
-
Evaluation: Retinal protection was assessed through histological analysis of the outer nuclear layer (ONL) thickness and counting of RPE cell nuclei. Functional protection was evaluated by electroretinography (ERG). Lipid peroxidation was measured by quantifying levels of 4-hydroxynonenal (4-HNE) and 4-hydroxyhexenal (4-HHE).[5]
| Outcome Measure | Treatment Group (Dose) | Result | Reference |
| RPE Cell Nuclei Count | This compound (any dose) | No significant difference between light-exposed and unexposed eyes in the inferior hemisphere. | [3][4] |
| Tempol-H (100 mg/kg) | No significant difference between light-exposed and unexposed eyes in the inferior hemisphere. | [3][4] | |
| This compound (100 mg/kg) | No significant difference between light-exposed and unexposed eyes in the superior hemisphere. | [3][4] | |
| RPE Damage Index (%) | This compound (any dose) | Significantly lower compared to water-treated animals in both inferior and superior hemispheres. | [3][4] |
| ERG b-wave Amplitude Loss | Water-treated | 77% loss | [5] |
| This compound (25 mg/kg) | Significantly higher amplitude compared to water-treated. | [5] | |
| This compound (50 mg/kg) | Significantly higher amplitude compared to water-treated. | [5] | |
| This compound (100 mg/kg) | Significantly higher amplitude compared to water-treated. | [5] | |
| Outer Nuclear Layer (ONL) Thickness Loss (Superior Hemisphere) | Water-treated | 56% loss | [5] |
| This compound (25 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |
| This compound (50 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |
| This compound (100 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |
| Tempol-H (100 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |
| 4-HNE and 4-HHE Protein Modifications | This compound (100 mg/kg) | Completely counteracted the increase seen after light exposure in water-treated eyes. | [5] |
digraph "Preclinical_Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
"Animal_Model" [label="Albino Rats", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Drug_Admin" [label="Intraperitoneal Injection\n(this compound, Tempol-H, or Water)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Light_Exposure" [label="6 hours of 2700 lux\nWhite Fluorescent Light", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Evaluation" [label="Evaluation of Retinal Protection", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Histology" [label="Histological Analysis\n(ONL Thickness, RPE Cell Count)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Function" [label="Functional Analysis\n(Electroretinography - ERG)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Biochemistry" [label="Biochemical Analysis\n(4-HNE & 4-HHE Levels)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Model" -> "Drug_Admin";
"Drug_Admin" -> "Light_Exposure" [label="30 min prior"];
"Light_Exposure" -> "Evaluation";
"Evaluation" -> "Histology";
"Evaluation" -> "Function";
"Evaluation" -> "Biochemistry";
}
this compound has been evaluated in Phase II clinical trials for the treatment of geographic atrophy.
#### **3.1. Phase II Clinical Trial (NCT00306488)**
This was a single-center, open-label study involving 10 participants with bilateral GA. One eye was randomized to receive 0.45% this compound eye drops three times daily for two years, with the fellow eye serving as a control.
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]
##### **Experimental Protocol: Phase II Clinical Trial (NCT00306488)**
* **Study Design:** Single-center, open-label, prospective, unilaterally-administered.
[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]* **Participants:** 10 individuals with bilateral geographic atrophy.
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]* **Intervention:** Topical 0.45% this compound administered to one randomly assigned "study eye" three times daily for 2 years. The untreated fellow eye served as a control.
[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]* **Primary Efficacy Outcome:** Change in best-corrected visual acuity (BCVA) at 24 months.
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]* **Secondary Efficacy Outcomes:** Changes in the area of GA, contrast sensitivity, microperimetry measurements, and total drusen area from baseline.
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]* **Safety Assessments:** Complete ophthalmologic examinations, fundus photography, and review of ocular and systemic symptoms at months 1, 3, 6, 9, 12, 18, and 24.
[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]
##### **Quantitative Data from the Phase II Clinical Trial (NCT00306488)**
| Outcome Measure | Study Eye (this compound) | Fellow Eye (Control) | P-value | Reference |
| :--- | :--- | :--- | :--- | :--- |
| **Mean Change in BCVA at 2 years (letters)** | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 | [[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMVks3IaeSzBg2PK8W_VRZhNYFpKtgKYrGLJDg9L9VI0AzHvMcvDa9Ni_T9Jll0t6F2M8LnARE24HLWLowfItG_nULALepOOse-w5WHF4FliOY4ZCfcLL-dS90oTGe8jSE_NZEzOqWZA3-gZ2T6YzyrMlB4CQk-4inMcVskWuXrK_ESaqCpBXLCxiXGIqeZvOeZ0hG_vScqNSGiYKPuJt5MrlHPK8sOKn_yd5emBLI3Q4xci0-kxiuC7rwGf56g_jfgQsHftNq7ZmSZK-dHbSz3hqI953tX14yzg%3D%3D)]|
| **Change in Area of GA at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|
| **Change in Contrast Sensitivity at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|
| **Change in Microperimetry at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|
| **Change in Drusen Area at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|
While the study showed a statistically significant difference in maintaining visual acuity in the treated eyes, there were no significant effects on the other outcome measures, suggesting limited benefit at the tested concentration and delivery mode. [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]The treatment was well-tolerated with no serious adverse effects reported.
[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]
#### **3.2. Multicenter Phase II Clinical Trial**
A randomized, double-masked, placebo-controlled multicenter trial evaluated 0.3% and 0.45% this compound in 137 subjects with GA.
[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]
##### **Quantitative Data from the Multicenter Phase II Trial**
| Outcome Measure (at 18 months) | Placebo | this compound (0.3%) | this compound (0.45%) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| **Mean Change in Area of GA (mm²)** | +3.55 | +3.01 | +3.43 | [[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]|
| **Mean Change in BCVA (letters)** | -4.9 | -8.9 | -7.7 | [[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]|
| **Proportion of Subjects Losing ≥15 Letters** | 16% | 20% | 21% | [[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]|
This larger study did not demonstrate a reduction in the progression of the area of GA.
[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]
### **4. Anti-Inflammatory and Anti-Angiogenic Properties**
In addition to its antioxidant effects, this compound has demonstrated anti-inflammatory and anti-angiogenic activity in preclinical models. This is thought to be mediated through the downregulation of the nuclear factor (NF)-κB protein complex. [[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd1_rNsyjnNa5adpgVL4xDXOaA06MZ-i2bmauZhMdCTb0IIOMYBkeyHfOGwYYqJ4IsmRBwu9zByE2Etajd_enge7n0UbdiCh7oOCZzf-wDULgtrlHz_0COgA249TrfsOsFJKkQwF_BnpY-DdDUigkWCQ%3D%3D)]NF-κB is a transcription factor that becomes highly activated under conditions of oxidative stress and inflammation, leading to the expression of pro-inflammatory and pro-angiogenic genes. [[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd1_rNsyjnNa5adpgVL4xDXOaA06MZ-i2bmauZhMdCTb0IIOMYBkeyHfOGwYYqJ4IsmRBwu9zByE2Etajd_enge7n0UbdiCh7oOCZzf-wDULgtrlHz_0COgA249TrfsOsFJKkQwF_BnpY-DdDUigkWCQ%3D%3D)]By inhibiting NF-κB activation, this compound may further protect retinal cells from the damaging inflammatory cascade and abnormal blood vessel growth associated with wet AMD.
[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd1_rNsyjnNa5adpgVL4xDXOaA06MZ-i2bmauZhMdCTb0IIOMYBkeyHfOGwYYqJ4IsmRBwu9zByE2Etajd_enge7n0UbdiCh7oOCZzf-wDULgtrlHz_0COgA249TrfsOsFJKkQwF_BnpY-DdDUigkWCQ%3D%3D)]
```dot
digraph "Logical_Relationship" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
"this compound" [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Prodrug_Conversion" [label="Prodrug Conversion", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Tempol-H" [label="Tempol-H (Active Metabolite)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Antioxidant" [label="Antioxidant Activity\n(ROS Scavenging)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Anti-inflammatory" [label="Anti-inflammatory Activity\n(NF-κB Inhibition)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Retinal_Protection" [label="Protection of Retinal Cells\n(Photoreceptors & RPE)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "Prodrug_Conversion";
"Prodrug_Conversion" -> "Tempol-H";
"Tempol-H" -> "Antioxidant";
"Tempol-H" -> "Anti-inflammatory";
"Antioxidant" -> "Retinal_Protection";
"Anti-inflammatory" -> "Retinal_Protection";
}
```Logical relationship of this compound's properties and effects.
### **5. Conclusion**
this compound is a prodrug that is locally converted to the active antioxidant, Tempol-H. Its mechanism of action in retinal cells is primarily centered on the mitigation of oxidative stress through the neutralization of reactive oxygen species. Preclinical studies have provided robust evidence for its protective effects against light-induced retinal damage. While an initial small clinical trial suggested a potential benefit in preserving visual acuity in patients with geographic atrophy, a larger subsequent trial did not confirm a significant effect on slowing the progression of the atrophic area. The anti-inflammatory and anti-angiogenic properties of this compound, likely mediated through the inhibition of NF-κB, represent additional therapeutic avenues that warrant further investigation. This comprehensive technical overview provides a foundation for researchers and drug development professionals to understand the multifaceted mechanism of action of this compound and its potential, as well as its limitations, in the treatment of retinal diseases.
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Preclinical Profile of OT-551 for Age-Related Macular Degeneration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The "dry" or atrophic form, particularly with geographic atrophy (GA), currently has limited treatment options. Oxidative stress and inflammation are recognized as key drivers in the pathogenesis of AMD.[1] OT-551, a novel topically administered small molecule, was developed by Othera Pharmaceuticals to address these underlying mechanisms.[2] This technical guide provides a comprehensive overview of the preclinical research on this compound for AMD, focusing on its mechanism of action, efficacy in non-clinical models, and the experimental methodologies employed.
Mechanism of Action
This compound is a disubstituted hydroxylamine that acts as a prodrug.[3][4] Its lipophilic nature allows it to penetrate the cornea and reach the posterior segment of the eye following topical administration.[3][5] Within the eye, intraocular esterases convert this compound into its active metabolite, Tempol-H (TP-H).[3][4] Tempol-H is a potent antioxidant that can terminate free radical reactions.[3] The therapeutic rationale for this compound in AMD is based on its ability to mitigate oxidative damage and inflammation in the retina.[1][3]
Beyond its direct antioxidant effects, this compound has been shown to downregulate the overexpression of the nuclear factor-kappaB (NF-κB) protein complex.[2] NF-κB is a transcription factor that plays a central role in inflammatory responses and is activated by oxidative stress.[2] By inhibiting NF-κB, this compound can suppress the production of pro-inflammatory cytokines and chemokines, further protecting retinal cells from damage.[6] Preclinical studies have demonstrated that this compound possesses anti-oxidative, anti-inflammatory, and anti-angiogenic properties.[2]
Signaling Pathway of this compound in Mitigating Oxidative Stress and Inflammation in AMD
Caption: Mechanism of action of this compound in the eye.
Preclinical Efficacy
In Vitro Data
In vitro studies have substantiated the anti-inflammatory effects of this compound. In a key experiment, this compound demonstrated effective inhibition of lipopolysaccharide (LPS)-induced NF-κB activation.[6] This included the prevention of the nuclear translocation of p50/p65 and the degradation of IκBα.[6] Furthermore, this compound was shown to inhibit the production of the pro-inflammatory cytokine TNF-α in human blood cells with an IC50 of 9.2 µM.[6] The compound also exhibited potent inhibition of membrane lipid peroxidation, with 80-90% inhibition observed at concentrations of 1.0-3.0 µM.[6]
| Parameter | Assay | Result | Reference |
| IC50 | LPS-mediated TNF-α production in human blood cells | 9.2 µM | [6] |
| Inhibition | Membrane Lipid Peroxidation | 80-90% at 1.0-3.0 µM | [6] |
In Vivo Data
The protective effects of this compound and its active metabolite, Tempol-H, were evaluated in an in vivo rat model of acute light-induced retinal damage.[7][8] Systemic (intraperitoneal) administration of this compound prior to intense light exposure provided significant protection to the retinal pigment epithelium (RPE).[7][8] The study found that this compound was more protective than Tempol-H.[7][8] In animals treated with any tested dose of this compound, the number of RPE cell nuclei was not significantly different between light-exposed and unexposed eyes in the inferior hemisphere.[8] A significant reduction in the RPE damage index was observed in animals treated with all doses of this compound compared to water-treated controls in both the inferior and superior hemispheres.[8]
| Model | Drug/Dose | Endpoint | Outcome | Reference |
| Rat model of acute light-induced retinal damage | This compound (intraperitoneal) | RPE cell nuclei count | No significant reduction in light-exposed eyes vs. unexposed eyes (inferior hemisphere) | [8] |
| Rat model of acute light-induced retinal damage | This compound (intraperitoneal) | RPE damage index | Significantly lower compared to water-treated animals (inferior and superior hemispheres) | [8] |
| Rat model of acute light-induced retinal damage | Tempol-H (100 mg/kg, intraperitoneal) | RPE cell nuclei count | No significant reduction in light-exposed eyes vs. unexposed eyes (inferior hemisphere) | [8] |
Experimental Protocols
In Vitro NF-κB Inhibition and Cytokine Production Assay
The following is a generalized protocol based on standard methods for assessing NF-κB inhibition and cytokine production.
-
Cell Culture: Human monocytic cell lines or peripheral blood mononuclear cells are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: NF-κB activation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS).
-
NF-κB Activation Analysis:
-
Western Blot: Nuclear and cytoplasmic extracts are prepared. Western blotting is performed to detect the levels of IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB activation.
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis to assess the DNA binding activity of NF-κB.
-
-
Cytokine Production Analysis:
-
ELISA: The concentration of TNF-α in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
In Vivo Light-Induced Retinal Damage Model
The protocol for the in vivo light-induced retinal damage model is based on established methods.
-
Animal Model: Albino rats are commonly used for this model due to their susceptibility to light-induced retinal damage.
-
Drug Administration: Animals are administered this compound or Tempol-H via intraperitoneal injection approximately 30 minutes before light exposure. A control group receives a vehicle (e.g., water).
-
Light Exposure: Animals are exposed to a controlled, high-intensity white fluorescent light (e.g., 2700 lux) for a duration of 6 hours.
-
Histological Evaluation:
-
Tissue Preparation: After a post-exposure period to allow for the development of damage, the eyes are enucleated, fixed, and embedded in paraffin or resin.
-
Sectioning: Retinal cross-sections are prepared.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) or other relevant stains.
-
Quantification: The number of RPE cell nuclei is counted in defined regions of the retina (e.g., superior and inferior hemispheres). An RPE damage index, representing the extent of RPE damage, is also calculated.
-
Experimental Workflow for In Vivo Retinal Damage Model
Caption: Workflow for the in vivo light-induced retinal damage model.
Pharmacokinetics
Nonclinical pharmacokinetic studies have indicated that topically administered this compound, due to its lipophilic nature, can penetrate the cornea.[3][5] Once inside the eye, it is converted by intraocular esterases to its active, more hydrophilic metabolite, Tempol-H.[3][4] This conversion allows for the active compound to be present in the posterior segment of the eye.[3] In animal models, therapeutic levels of the drug were achieved in the retina and were measurable for up to 16 hours after a single topical administration.[5]
Conclusion
The preclinical data for this compound provide a strong rationale for its investigation as a therapeutic agent for dry AMD. Its unique prodrug design allows for topical administration with subsequent delivery of the active antioxidant and anti-inflammatory metabolite, Tempol-H, to the retina. In vitro and in vivo studies have demonstrated its ability to mitigate oxidative stress and inflammation, key pathological processes in AMD. While clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with geographic atrophy, the preclinical findings laid the essential groundwork for its clinical development. Further research into similar therapeutic strategies targeting oxidative stress and inflammation remains a promising avenue for the treatment of atrophic AMD.
References
- 1. Oxidative stress in retinal pigment epithelium degeneration: from pathogenesis to therapeutic targets in dry age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 3. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxide pharmaceutical development for age-related degeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
OT-551: A Mechanistic Deep Dive into the Downregulation of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
OT-551, a novel small molecule, has demonstrated significant potential in the modulation of inflammatory processes through its targeted downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide synthesizes the available preclinical data to elucidate the mechanism of action of this compound, providing a detailed overview of its effects on key components of the NF-κB cascade. Experimental evidence points to this compound's ability to inhibit the degradation of IκBα, prevent the nuclear translocation of the p50/p65 heterodimer, and subsequently suppress the production of downstream pro-inflammatory cytokines. This document provides a comprehensive summary of the quantitative data, outlines the experimental methodologies employed in these preclinical studies, and visualizes the signaling pathways and experimental workflows to offer a clear and in-depth understanding of this compound's role in NF-κB signaling.
Introduction to this compound and NF-κB Signaling
This compound is a disubstituted hydroxylamine with potent antioxidant, anti-inflammatory, and anti-angiogenic properties.[1] Its therapeutic potential is largely attributed to its ability to downregulate the overexpression of the NF-κB protein complex.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in a wide range of inflammatory diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB heterodimer, typically composed of p50 and p65 subunits, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α.
Mechanism of Action of this compound on the NF-κB Pathway
Preclinical studies have revealed that this compound exerts its anti-inflammatory effects by intervening at multiple key steps in the NF-κB signaling cascade. The primary mechanism of this compound involves the inhibition of LPS-induced NF-κB activation.[2] This is achieved through the prevention of IκBα degradation, which effectively keeps the NF-κB complex in its inactive state in the cytoplasm.[2] Consequently, the nuclear translocation of the active p50/p65 subunits is inhibited.[2] It is important to note that this compound does not appear to interfere with the DNA binding of the p50/p65 complex itself.[2]
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory activity of this compound on the NF-κB pathway has been quantified in vitro. A key finding is the dose-dependent inhibition of pro-inflammatory cytokine production.
| Parameter | Assay System | Stimulus | Key Finding | Reference |
| TNF-α Production | In vitro human blood cells | LPS | IC50 of 9.2 µM | [2] |
| Chemokine & Cytokine Upregulation | In vivo mouse model | LPS | Dose-dependent inhibition | [2] |
Experimental Methodologies
The investigation into this compound's mechanism of action has employed a range of standard molecular and cellular biology techniques.
Cell Culture and Stimulation
-
Cell Lines: Human monocytic cell lines and primary human blood cells have been utilized.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory response and activate the NF-κB signaling pathway.
Key Experimental Assays
-
Western Blotting: This technique is used to assess the protein levels of key signaling molecules. Specifically, it is employed to measure the degradation of IκBα in response to LPS stimulation, both in the presence and absence of this compound.
-
Immunofluorescence and Nuclear Translocation Assays: These methods are used to visualize and quantify the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of secreted pro-inflammatory cytokines, such as TNF-α, in cell culture supernatants or in vivo samples. This assay is crucial for determining the IC50 value of this compound.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is employed to measure the mRNA expression levels of NF-κB target genes, providing insight into the transcriptional-level effects of this compound.
-
Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay: This assay is used to determine if this compound directly affects the ability of the p50/p65 complex to bind to its DNA consensus sequence.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the effect of this compound on NF-κB signaling.
Downstream Effects and Therapeutic Implications
By inhibiting the NF-κB signaling pathway, this compound effectively suppresses the production of a range of pro-inflammatory mediators. This broad anti-inflammatory activity, coupled with its antioxidant and anti-angiogenic properties, positions this compound as a potential therapeutic agent for a variety of inflammatory conditions. While clinical trials have primarily focused on its application in age-related macular degeneration (AMD), the mechanistic data strongly suggest its potential utility in other diseases where NF-κB-driven inflammation is a key pathological feature.
Conclusion
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the prevention of IκBα degradation and the subsequent inhibition of p50/p65 nuclear translocation, provides a solid foundation for its observed anti-inflammatory effects. The quantitative data, though limited in the public domain, clearly demonstrates a dose-dependent inhibition of pro-inflammatory cytokine production. The experimental methodologies outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other potential NF-κB inhibitors. The continued exploration of this compound's therapeutic potential is warranted, particularly in the context of chronic inflammatory diseases.
References
Investigating the Antioxidant Properties of Ot-551: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ot-551 is a novel, topically administered small molecule that has demonstrated significant promise as a therapeutic agent for ocular diseases associated with oxidative stress, such as age-related macular degeneration (AMD). As a lipophilic prodrug, this compound readily penetrates ocular tissues where it is converted by intraocular esterases into its active metabolite, Tempol-H.[1] Tempol-H, a hydroxylamine derivative of the potent antioxidant Tempol, is believed to be the primary mediator of this compound's therapeutic effects. This technical guide provides an in-depth overview of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Antioxidant Properties of this compound and its Metabolite Tempol-H
The antioxidant activity of this compound is primarily attributed to its active metabolite, Tempol-H, which belongs to the class of stable nitroxide radicals. These compounds are known for their ability to catalytically scavenge a variety of reactive oxygen species (ROS). The antioxidant mechanisms of this compound/Tempol-H are multifaceted and include:
-
Superoxide Dismutase (SOD) Mimetic Activity: Tempol and its derivatives can catalytically convert superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), mimicking the action of the endogenous antioxidant enzyme SOD.
-
Catalase-like Activity: Nitroxides can facilitate the decomposition of hydrogen peroxide into water and oxygen, thereby detoxifying this potentially harmful ROS.
-
Radical Scavenging: Tempol-H can directly react with and neutralize a variety of free radicals, thus terminating damaging chain reactions.
-
Inhibition of Lipid Peroxidation: By quenching free radicals, this compound and Tempol-H can prevent the oxidative degradation of lipids, a key process in cellular membrane damage.
Quantitative Data on Antioxidant Efficacy
| Parameter Measured | Experimental Model | Treatment | Key Findings | Reference |
| Lipid Peroxidation Products (4-HNE and 4-HHE) | Light-induced retinal damage in rats | 100 mg/kg this compound (intraperitoneal) | Completely counteracted the increase in 4-HNE and 4-HHE protein modifications in the retina. | [2] |
| RPE Cell Damage Index (%) | Light-induced retinal damage in rats | This compound (various doses, intraperitoneal) | Significantly lower RPE damage index in this compound treated animals compared to water-treated controls. | [3] |
| Outer Nuclear Layer (ONL) Thickness | Light-induced photoreceptor degeneration in rats | 100 mg/kg this compound (intraperitoneal) | No apparent decrease in ONL thickness observed in this compound treated animals, in contrast to significant loss in water-treated animals. | [3] |
| Visual Acuity (Mean Change in BCVA) | Phase II Clinical Trial in patients with Geographic Atrophy | Topical 0.45% this compound three times daily for 2 years | +0.2 ± 13.3 letters in the study eyes versus -11.3 ± 7.6 letters in fellow eyes (P = 0.0259). | [4] |
Signaling Pathways Modulated by this compound
This compound is known to modulate key signaling pathways involved in the cellular response to oxidative stress, notably the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-containing genes. Interestingly, some reports suggest that this compound may act by downregulating Nrf-2, which appears counterintuitive for an antioxidant. This may indicate a complex, context-dependent regulatory mechanism.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory effects.
References
- 1. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
The Anti-Inflammatory Effects of Ot-551 in Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ot-551 is a novel, topically administered small molecule that has demonstrated significant anti-inflammatory and antioxidant properties in ocular tissues. Developed by Othera Pharmaceuticals, this disubstituted hydroxylamine is a prodrug that is converted to its active metabolite, Tempol-H, by intraocular esterases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, with a focus on its mechanism of action, preclinical data, and clinical findings in ocular inflammatory conditions. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction
Inflammation is a critical pathogenic component in a wide range of ocular diseases, including age-related macular degeneration (AMD), uveitis, and diabetic retinopathy. The complex interplay of inflammatory mediators, such as cytokines and chemokines, and the activation of signaling pathways like Nuclear Factor-kappa B (NF-κB) contribute to tissue damage and vision loss. This compound has emerged as a promising therapeutic agent that targets these inflammatory cascades. Its ability to be delivered topically and penetrate to the posterior segment of the eye makes it a particularly attractive candidate for treating retinal diseases.
Preclinical studies have shown that this compound and its active metabolite, Tempol-H, possess potent antioxidant and anti-inflammatory activities.[1] These properties are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.[2] This guide will delve into the specifics of these mechanisms and the supporting experimental evidence.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound is attributed to its modulation of the NF-κB signaling pathway.[2] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
This compound has been shown to inhibit this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the active p50/p65 subunits.[3] This leads to a downstream reduction in the production of inflammatory mediators.
Quantitative Preclinical Data
Preclinical studies have provided quantitative data on the anti-inflammatory efficacy of this compound. A key study demonstrated its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
| Parameter | Cell Type | Stimulus | IC50 | Reference |
| TNF-α Inhibition | Human Blood Cells | Lipopolysaccharide (LPS) | 9.2 µM | [3] |
Table 1: In Vitro Anti-inflammatory Activity of this compound
Further preclinical investigations in a light-induced retinal damage model in rats have demonstrated the protective effects of this compound on retinal pigment epithelium (RPE) cells.[1]
| Model | Species | Treatment | Endpoint | Result | Reference |
| Light-Induced Retinal Damage | Rat | This compound (100 mg/kg, IP) | RPE Cell Nuclei Count | Significant protection against light-induced RPE cell loss | [1] |
| Light-Induced Retinal Damage | Rat | This compound (doses up to 100 mg/kg, IP) | RPE Damage Index | Significantly lower damage index compared to control | [1] |
Table 2: In Vivo Protective Effects of this compound in a Retinal Damage Model
Experimental Protocols
In Vitro TNF-α Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced TNF-α production in human blood cells.
Methodology:
-
Whole human blood is collected from healthy volunteers.
-
The blood is incubated with varying concentrations of this compound for a predetermined period.
-
Lipopolysaccharide (LPS) is added to the samples to stimulate an inflammatory response and induce the production of TNF-α.
-
Following incubation, plasma is separated by centrifugation.
-
TNF-α levels in the plasma are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the concentration of this compound.[3]
Light-Induced Retinal Damage Model in Rats
Objective: To evaluate the protective effect of this compound on retinal pigment epithelium (RPE) cells in an in vivo model of light-induced damage.
Methodology:
-
Albino rats are dark-adapted for a specified period.
-
Animals are administered this compound or a vehicle control via intraperitoneal (IP) injection.
-
Following a short absorption period, the rats are exposed to a controlled, high-intensity light source for several hours to induce retinal damage.
-
After a post-exposure recovery period, the animals are euthanized, and their eyes are enucleated.
-
The eyes are processed for histological analysis.
-
Retinal sections are stained and examined microscopically to assess the extent of RPE cell damage and to count the number of RPE cell nuclei.
-
A semi-quantitative RPE damage index is used to compare the level of protection between the treatment and control groups.[1]
Clinical Studies
This compound has been evaluated in Phase I and II clinical trials for the treatment of geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[4][5]
Phase I/II Open-Label Study (NCT00306488)
This single-center, open-label study enrolled 10 participants with bilateral GA. A 0.45% solution of this compound was administered topically three times daily to one eye for two years, with the fellow eye serving as a control.[4][6]
| Outcome Measure | Study Eye (this compound) | Fellow Eye (Control) | P-value | Reference |
| Mean Change in Best-Corrected Visual Acuity (BCVA) at 2 years (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 | [4] |
Table 3: Key Efficacy Outcome from the Phase I/II Open-Label Study of this compound in Geographic Atrophy
The study concluded that this compound was well-tolerated and showed a potential positive effect on maintaining visual acuity.[4]
Phase II Randomized, Double-Masked Study (NCT00485394)
A larger, multi-center, placebo-controlled trial evaluated two concentrations of this compound (0.3% and 0.45%) in 137 subjects with GA. The drug was administered four times daily for up to two years.[7]
| Treatment Group | Mean Change in GA Area at 18 months (mm²) | Mean Change in BCVA at 18 months (letters) | Reference |
| Placebo | +3.55 | -4.9 | [7] |
| This compound 0.3% | +3.01 | -8.9 | [7] |
| This compound 0.45% | +3.43 | -7.7 | [7] |
Table 4: Key Efficacy Outcomes from the Phase II Randomized Controlled Trial of this compound in Geographic Atrophy
This study found that while this compound was safe and well-tolerated, it did not demonstrate a significant reduction in the progression of GA area compared to placebo.[7]
Conclusion
This compound is a promising topical therapeutic agent with a well-defined anti-inflammatory mechanism of action centered on the inhibition of the NF-κB signaling pathway. Preclinical studies have provided quantitative evidence of its ability to suppress pro-inflammatory cytokine production and protect retinal cells from damage. While clinical trials in geographic atrophy have yielded mixed results regarding efficacy in slowing disease progression, the compound's favorable safety profile and demonstrated biological activity warrant further investigation, potentially in other ocular inflammatory conditions or in combination with other therapeutic modalities. This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon in the ongoing effort to combat inflammatory eye diseases.
References
- 1. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Understanding the Bioavailability and Mechanism of Action of Topical OT-551: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the bioavailability, mechanism of action, and relevant experimental methodologies related to the topical ophthalmic solution OT-551. This compound, a promising therapeutic agent for geographic atrophy associated with age-related macular degeneration (AMD), has been the subject of preclinical and clinical investigations. This document synthesizes publicly available data to offer a detailed resource for professionals in the field of drug development and ophthalmic research.
Introduction to this compound
This compound is a small, lipophilic prodrug designed for topical administration to the eye.[1][2] Its primary therapeutic target is geographic atrophy, an advanced form of dry AMD characterized by the progressive degeneration of the retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris. The rationale for the development of this compound stems from the significant role of oxidative stress and inflammation in the pathogenesis of AMD.
Bioavailability and Ocular Pharmacokinetics
The effective delivery of therapeutic agents to the posterior segment of the eye via topical administration presents a significant challenge. This compound was specifically designed to overcome the corneal barrier and achieve therapeutic concentrations in the retina.
Prodrug Strategy for Enhanced Penetration
This compound is a prodrug of the active metabolite Tempol-H (TP-H), a potent antioxidant.[2] While TP-H itself has poor corneal penetration, this compound's lipophilic nature facilitates its passage through the cornea and into the anterior chamber.[2] Following administration, intraocular esterases rapidly convert this compound into the active TP-H.[2] This targeted delivery strategy ensures that the therapeutic agent reaches the posterior segment of the eye where it is needed.
Ocular Tissue Distribution
Preclinical studies in animal models have demonstrated that topical administration of this compound results in "excellent ocular bioavailability," with significant levels of the active metabolite, TP-H, being achieved in the retina.[2] Although specific quantitative data from these proprietary nonclinical pharmacokinetic studies are not publicly available, the qualitative evidence suggests successful delivery to the target tissue.
Table 1: Summary of Preclinical Ocular Pharmacokinetic Profile of Topical this compound
| Parameter | Finding | Source |
| Corneal Penetration | This compound, as a lipophilic prodrug, readily penetrates the cornea. | [2] |
| Conversion to Active Metabolite | Intraocular esterases convert this compound to its active metabolite, Tempol-H (TP-H). | [2] |
| Retinal Distribution | Significant levels of TP-H are detected in the retina following topical administration. | [2] |
| Systemic Exposure | Information not publicly available. | |
| Pharmacokinetic Parameters (Cmax, Tmax, AUC) | Specific quantitative data for ocular tissues are not publicly available. |
Mechanism of Action
The therapeutic effects of this compound are attributed to the antioxidant and anti-inflammatory properties of its active metabolite, TP-H.
Antioxidant Activity
TP-H is a potent free-radical scavenger.[2] In the context of AMD, excessive oxidative stress is a key driver of cellular damage and apoptosis in the RPE and photoreceptors. By neutralizing reactive oxygen species (ROS), TP-H helps to mitigate this oxidative damage, thereby protecting retinal cells.
Anti-inflammatory Activity
Chronic inflammation is another critical component in the pathogenesis of AMD. The anti-inflammatory effects of TP-H are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. By downregulating NF-κB activation, TP-H can reduce the inflammatory cascade within the retina.
Anti-angiogenic Properties
In addition to its antioxidant and anti-inflammatory effects, preclinical studies have suggested that this compound may also possess anti-angiogenic properties, which could be beneficial in preventing the progression to the wet form of AMD.[2]
Signaling Pathway
The proposed mechanism of action of this compound's active metabolite, Tempol-H, involves the modulation of key signaling pathways implicated in oxidative stress and inflammation. A simplified representation of this is depicted below.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of topical this compound are largely proprietary. However, based on standard methodologies in ophthalmic drug development, a representative protocol for assessing ocular bioavailability and a protocol for a relevant efficacy model are outlined below.
Representative Protocol: Ocular Pharmacokinetics of Topical this compound in Rabbits
Objective: To determine the concentration of this compound and its active metabolite, TP-H, in various ocular tissues and plasma following topical administration in rabbits.
Animals: New Zealand White rabbits.
Dosing: A single 50 µL drop of this compound ophthalmic solution (e.g., 0.45% formulation) is administered to one eye of each rabbit.
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), animals are euthanized, and the following tissues are collected:
-
Cornea
-
Aqueous Humor
-
Vitreous Humor
-
Retina
-
Choroid
-
Plasma
Bioanalysis: Concentrations of this compound and TP-H in tissue homogenates and plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated for each tissue.
Experimental Protocol: Light-Induced Retinal Damage Model in Rats
Objective: To evaluate the protective effect of this compound against light-induced retinal degeneration in a rat model.
Animals: Albino Sprague-Dawley rats.
Drug Administration: Rats are administered this compound or its active metabolite, TP-H, via intraperitoneal injection prior to light exposure. While not a topical administration study, this model assesses the protective effects of the compounds once they have reached the systemic circulation and, by extension, the eye.
Light Exposure: Animals are exposed to a controlled, high-intensity light source for a specified duration to induce retinal damage.
Outcome Measures:
-
Histology: Retinal sections are examined to assess the extent of photoreceptor cell death and RPE damage.
-
Electroretinography (ERG): ERG is performed to measure retinal function and assess the degree of functional impairment and protection.
Table 2: Key Parameters of a Light-Induced Retinal Damage Study
| Parameter | Description |
| Animal Model | Albino Sprague-Dawley rats |
| Drug Administration | Intraperitoneal injection of this compound or TP-H |
| Light Exposure | High-intensity white fluorescent light |
| Primary Endpoints | Photoreceptor cell survival (histology), Retinal function (ERG) |
Clinical Trial Overview
This compound has been evaluated in Phase II clinical trials for the treatment of geographic atrophy.
Table 3: Summary of a Phase II Clinical Trial for this compound
| Trial Identifier | Population | Intervention | Primary Outcome | Key Findings |
| NCT00306488 | 10 participants with bilateral geographic atrophy | Topical 0.45% this compound administered to one eye three times daily for 2 years. | Change in best-corrected visual acuity (BCVA) at 24 months. | The drug was well-tolerated. A possible effect in maintaining visual acuity was observed, but there were no significant effects on other outcome measures.[3] |
| OMEGA Study (NCT00485394) | 137 subjects with geographic atrophy | Topical this compound (0.3% & 0.45%) administered four times daily for up to 2 years. | Change from baseline in total area of geographic atrophy. | This compound up to 0.45% was safe but did not appear to reduce the progression of the area of geographic atrophy.[4] |
Conclusion
This compound represents a well-conceived therapeutic strategy for geographic atrophy, leveraging a prodrug approach to deliver a potent antioxidant and anti-inflammatory agent to the posterior segment of the eye. While preclinical studies have demonstrated promising bioavailability and a clear mechanism of action, the translation to clinical efficacy in slowing the progression of geographic atrophy has not been definitively established in the completed Phase II trials. Further research may be warranted to explore different formulations, concentrations, or patient populations to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for scientists and researchers working on the development of novel therapies for AMD.
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Ot-551: A Technical Overview of its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ot-551 is a novel, topically administered small molecule that has been investigated for its neuroprotective properties, particularly in the context of ocular diseases such as age-related macular degeneration (AMD). As a disubstituted hydroxylamine, it is a prodrug that readily penetrates ocular tissues and is converted to its active metabolite, Tempol-H. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the neuroprotective potential of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Core Mechanism of Action: From Prodrug to Potent Antioxidant
This compound is a lipophilic compound designed for effective penetration of ocular tissues following topical administration as an eye drop.[1] Upon entering the eye, it is metabolized by intraocular esterases into its active form, Tempol-H.[1] Both this compound and Tempol-H possess a hydroxylamine group that can directly or indirectly interact with and neutralize free radicals, thereby exerting a potent antioxidant effect.[2] This free radical scavenging is considered the primary mechanism underlying its neuroprotective effects.
Tempol-H functions as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals to hydrogen peroxide and oxygen. This action helps to mitigate oxidative stress, a key pathological factor in many neurodegenerative diseases. Beyond its direct antioxidant activity, preclinical studies on Tempol have revealed a multi-faceted neuroprotective profile that includes:
-
Modulation of Nitric Oxide Levels: Regulating the bioavailability of this important signaling molecule.
-
Anti-inflammatory Effects: Downregulating the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
-
Inhibition of Pathological Glutamate Release: Reducing excitotoxicity, a major contributor to neuronal damage in ischemic conditions.
-
Inhibition of the Polyol Pathway: Preventing the activation of aldose reductase, an enzyme implicated in secondary damage following spinal cord injury.
The conversion of this compound to its active metabolite and the subsequent multifaceted neuroprotective actions of Tempol-H are illustrated in the signaling pathway diagram below.
Preclinical Evidence of Neuroprotection
The neuroprotective efficacy of this compound has been evaluated in a rat model of acute light-induced retinal degeneration. This model is relevant for studying pathologies involving photoreceptor and retinal pigment epithelium (RPE) cell death, which are hallmarks of diseases like AMD.
Experimental Protocol: Rat Model of Light-Induced Retinal Degeneration
A standardized protocol was used to assess the protective effects of this compound and its metabolite, Tempol-H (referred to as OT-674 in the study), against light-induced retinal damage.[2]
-
Animal Model: Albino rats, raised in low-light conditions (5-10 lux), were used for the experiments.
-
Drug Administration: Rats were administered a single intraperitoneal injection of this compound (at doses of 25, 50, or 100 mg/kg), OT-674 (100 mg/kg), or sterile water (control) 30 minutes prior to light exposure.
-
Light Exposure: One eye of each rat was covered to serve as a non-exposed control. The uncovered eye was then exposed to 2,700 lux of fluorescent light for a continuous period of 6 hours.
-
Outcome Measures:
-
Functional Assessment: Electroretinography (ERG) was performed to measure the b-wave amplitude, an indicator of outer retinal function.
-
Morphological Assessment: Quantitative histology was used to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. Additionally, RPE cell nuclei were counted, and an RPE damage index was calculated.[3]
-
The workflow for this preclinical study is depicted in the diagram below.
Quantitative Results from Preclinical Studies
Systemic administration of this compound demonstrated significant functional and morphological protection of retinal photoreceptor and RPE cells against acute light damage.[2][3] The protective effect of this compound was found to be more pronounced than that of its active metabolite, OT-674, when administered systemically.[2]
| Treatment Group (Dose) | Outcome Measure | Result | Statistical Significance (vs. Water Control) |
| This compound (25 mg/kg) | ERG b-wave amplitude | Significant inhibition of b-wave loss | P < 0.05 |
| This compound (50 mg/kg) | ERG b-wave amplitude | Significant inhibition of b-wave loss | P < 0.05 |
| This compound (100 mg/kg) | ERG b-wave amplitude | Significant inhibition of b-wave loss | P < 0.001 |
| OT-674 (100 mg/kg) | ERG b-wave amplitude | No significant difference from water control | Not significant |
| This compound (All doses) | RPE Damage Index | Significantly lower than water-treated animals | Significant |
| This compound (100 mg/kg) | RPE Cell Nuclei Count | No significant difference between light-exposed and unexposed eyes | Not applicable |
Table 1: Summary of Quantitative Preclinical Efficacy Data for this compound in a Rat Model of Light-Induced Retinal Damage.[2][3]
Importantly, no signs of toxicity to retinal cells were observed in the non-light-exposed eyes of drug-treated rats, as indicated by normal ERG b-wave amplitudes and outer nuclear layer thickness.[2]
Clinical Investigations of this compound in Geographic Atrophy
This compound has been evaluated in Phase I and II clinical trials for the treatment of geographic atrophy (GA), the advanced atrophic form of AMD.[1][4][5]
Experimental Protocol: Phase II Clinical Trials
Two notable Phase II trials investigated the safety and efficacy of topical this compound for GA.
-
Single-Center, Open-Label Trial (NCT00306488):
-
Intervention: One eye was randomly assigned to receive 0.45% this compound eye drops three times daily for 2 years. The untreated fellow eye served as the control.[1][5]
-
Primary Outcome: Change in best-corrected visual acuity (BCVA) at 24 months.[1][5]
-
Secondary Outcomes: Changes in the area of GA, contrast sensitivity, and microperimetry measurements.[1][5]
-
Multi-Center, Randomized, Double-Masked, Placebo-Controlled Trial (NCT00485394):
-
Participants: 137 subjects with GA.[6]
-
Intervention: Participants were randomized to receive either 0.3% this compound, 0.45% this compound, or a vehicle placebo, administered four times daily to one eye for up to 2 years.[6]
-
Primary Outcome: Change in the total area of GA.[6]
-
Secondary Outcome: Change in BCVA.[6]
-
The logical relationship between the patient population, intervention, and outcomes in these clinical trials is visualized below.
Quantitative Results from Clinical Trials
The clinical trial results for this compound in GA have been mixed. The drug was consistently found to be safe and well-tolerated.[1][5][6] However, its efficacy in slowing the progression of GA was not definitively established.
| Trial (NCT ID) | Treatment Group | N | Primary Outcome Measure | Result at 24 Months (or as specified) | Statistical Significance |
| Single-Center Open-Label (NCT00306488) | 0.45% this compound | 10 | Change in BCVA | +0.2 ± 13.3 letters | P = 0.0259 (vs. fellow eye) |
| Fellow Eye (Control) | 10 | Change in BCVA | -11.3 ± 7.6 letters | ||
| 0.45% this compound | 10 | Change in GA Area | No significant difference from fellow eye | Not significant | |
| Multi-Center RCT (NCT00485394) | Placebo | ~45 | Change in GA Area (at 18 months) | +3.55 mm² | Not applicable |
| 0.3% this compound | ~46 | Change in GA Area (at 18 months) | +3.01 mm² | Not significant (vs. placebo) | |
| 0.45% this compound | ~46 | Change in GA Area (at 18 months) | +3.43 mm² | Not significant (vs. placebo) | |
| Placebo | ~45 | Change in BCVA (at 18 months) | -4.9 letters | Not applicable | |
| 0.3% this compound | ~46 | Change in BCVA (at 18 months) | -8.9 letters | Not significant (vs. placebo) | |
| 0.45% this compound | ~46 | Change in BCVA (at 18 months) | -7.7 letters | Not significant (vs. placebo) |
Table 2: Summary of Quantitative Clinical Trial Efficacy Data for this compound in Geographic Atrophy.[1][5][6]
In the small, open-label study, a statistically significant preservation of visual acuity was observed in the treated eyes compared to the untreated fellow eyes.[1][5] However, this finding was not replicated in the larger, placebo-controlled trial.[6] Both studies concluded that this compound, at the concentrations and dosing regimens tested, did not significantly reduce the progression of the area of GA.[1][5][6]
Conclusion and Future Directions
This compound is a well-tolerated, topically administered prodrug with a compelling, multi-faceted mechanism of action centered on the antioxidant and neuroprotective properties of its active metabolite, Tempol-H. Preclinical studies in animal models of retinal degeneration have provided strong evidence of its ability to protect photoreceptors and RPE cells from oxidative damage.
However, the translation of this preclinical promise into clinical efficacy for the treatment of geographic atrophy has been challenging. While a potential benefit in preserving visual acuity was noted in an early-phase study, larger, controlled trials did not demonstrate a significant impact on the progression of GA.[1][5][6]
Future research could explore several avenues:
-
Alternative Formulations or Delivery Systems: Investigating methods to increase the bioavailability and sustained delivery of Tempol-H to the retina.
-
Combination Therapies: Assessing the potential synergistic effects of this compound with agents targeting other pathological pathways in AMD, such as inflammation or the complement cascade.
-
Different Patient Populations: Evaluating the efficacy of this compound in earlier stages of AMD or in other neurodegenerative retinal diseases where oxidative stress is a primary driver of pathology.
References
- 1. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Tempol used for? [synapse.patsnap.com]
Pharmacokinetics of OT-551 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
OT-551, a lipophilic, disubstituted hydroxylamine, has been investigated for its therapeutic potential, particularly in ophthalmology for the treatment of geographic atrophy. Understanding its pharmacokinetic profile in preclinical animal models is crucial for interpreting efficacy and safety data and for designing clinical trials. This technical guide synthesizes the publicly available information on the pharmacokinetics of this compound in animal models, focusing on its metabolic activation and proposed mechanism of action.
Metabolic Activation of this compound
Nonclinical pharmacokinetic studies have revealed that this compound functions as a prodrug. Following administration, it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H)[1][2]. Both this compound and its active metabolite, Tempol-H, possess active hydroxylamine groups. These groups are capable of interacting with and neutralizing free radicals within the eye, thereby terminating free radical-mediated reactions and exerting an antioxidant effect[1][2].
The metabolic conversion of this compound to its active form is a key step in its mechanism of action. The following diagram illustrates this biotransformation process.
Experimental Protocols
Detailed experimental protocols for the nonclinical pharmacokinetic studies of this compound in animal models are not extensively published in the peer-reviewed literature. The available information primarily references an investigator's brochure from Othera Pharmaceuticals (2005)[1][2].
For a comprehensive understanding of the experimental design, the following general workflow for a pharmacokinetic study would be typical. This diagram outlines the key steps involved in such a study, from animal model selection to data analysis.
Quantitative Data Summary
Specific quantitative pharmacokinetic parameters for this compound and its active metabolite Tempol-H in various animal models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. The primary sources refer to unpublished data. Therefore, a detailed comparative table of these parameters across different species, doses, and routes of administration cannot be provided at this time.
Signaling Pathway
The therapeutic effect of this compound is attributed to the antioxidant properties of its active metabolite, Tempol-H. This activity is thought to counteract the oxidative stress implicated in the pathogenesis of diseases like age-related macular degeneration (AMD). The proposed mechanism involves the termination of free radical reactions.
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antioxidant effects.
References
In Vitro Efficacy of OT-551: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on the efficacy of OT-551, a novel small molecule developed for ophthalmic applications. This compound is a prodrug that is converted to its active metabolite, Tempol-H, a potent antioxidant. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies on this compound and its active metabolite, Tempol-H.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Efficacy |
| TNF-α Production Inhibition | Human Blood Cells | Lipopolysaccharide (LPS) induced TNF-α production | IC50: 9.2 µM[1] |
| Membrane Lipid Peroxidation Inhibition | Not Specified | Not Specified | 80-90% inhibition at 1.0 - 3.0 µM[1] |
Table 2: In Vitro Protective Effects of Tempol-H (Active Metabolite)
| Protective Effect | Cell Type | Stressor | Finding |
| Protection from Oxidative Damage | Retinal Pigment Epithelial (RPE) cells | Oxidative Stress | Tempol-H has been reported to protect RPE cells from oxidative damage.[2] |
| Suppression of Photo-oxidative Cell Damage | Lipofuscin fluorophore-laden RPE cells | Short wavelength light | A 2008 study by Zhou et al. reported that Tempol-H suppresses this type of damage.[3] |
Note: Specific quantitative data such as IC50 values for the direct protective effects of Tempol-H on RPE cells from the study by Zhou et al. (2008) are not publicly available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to assessing the efficacy of this compound and its active metabolite.
Protocol 1: Assessment of Anti-Inflammatory Activity of this compound
Objective: To determine the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in human blood cells.
Materials:
-
This compound
-
Human whole blood
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Collect fresh human whole blood from healthy donors.
-
Dilute the blood with an equal volume of RPMI 1640 medium.
-
Seed the diluted blood into 96-well plates.
-
Prepare various concentrations of this compound in RPMI 1640 medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding LPS to the wells (final concentration, e.g., 1 µg/mL).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the supernatant (plasma) for analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.
Protocol 2: General Method for Assessing Protection of RPE Cells from Oxidative Stress
Objective: To evaluate the protective effect of a compound (e.g., Tempol-H) against oxidative stress-induced cell death in retinal pigment epithelial (RPE) cells.
Materials:
-
ARPE-19 cells (a human RPE cell line)
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), or blue light exposure)
-
Test compound (e.g., Tempol-H)
-
Cell viability assay reagent (e.g., MTT, WST-1, or LDH assay kit)
-
Reactive Oxygen Species (ROS) detection reagent (e.g., CM-H2DCFDA)
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the ARPE-19 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (Tempol-H) for a specified period (e.g., 1-24 hours).
-
Induction of Oxidative Stress:
-
Chemical Induction: Expose the cells to a pre-determined concentration of H₂O₂ or t-BHP for a specific duration.
-
Photo-oxidative Stress: For light-induced damage, cells can be loaded with a photosensitizer like A2E (a component of lipofuscin) and then exposed to a specific wavelength and intensity of light (e.g., blue light).
-
-
Assessment of Cell Viability:
-
After the stress period, remove the medium and wash the cells with PBS.
-
Perform a cell viability assay (e.g., MTT or LDH) according to the manufacturer's protocol to quantify the extent of cell death.
-
-
Measurement of Intracellular ROS:
-
In a parallel set of experiments, after the stress induction, load the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA).
-
Measure the fluorescence intensity using a fluorescence plate reader to quantify the levels of intracellular ROS.
-
-
Data Analysis: Compare the cell viability and ROS levels in the compound-treated groups to the vehicle-treated control group to determine the protective efficacy of the compound.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism of action.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Protection Assay
The following diagram outlines a typical workflow for assessing the protective effects of a compound against oxidative stress in RPE cells.
Caption: Workflow for in vitro assessment of RPE cell protection.
References
- 1. Formation of TEMPOL-hydroxylamine during reaction between TEMPOL and hydroxyl radical: HPLC/ECD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. Tempol, a Membrane-Permeable Radical Scavenger, Exhibits Anti-Inflammatory and Cardioprotective Effects in the Cerulein-Induced Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Topical Administration of OT-551 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-551 is a novel, lipophilic, disubstituted hydroxylamine that functions as a prodrug for the potent antioxidant, Tempol-H.[1] Developed for ophthalmic use, this compound is designed to readily penetrate the cornea and other ocular tissues following topical administration.[1][2] Once inside the eye, it is converted by intraocular esterases into its active metabolite, Tempol-H.[1] This active form exhibits significant antioxidant and anti-inflammatory properties, primarily through the downregulation of the nuclear factor-kappaB (NF-κB) signaling pathway.[3] Preclinical and clinical studies have explored its potential in treating ocular diseases associated with oxidative stress and inflammation, such as age-related macular degeneration (AMD) and cataracts.[2][3]
These application notes provide a detailed protocol for the topical administration of this compound in rat models, a summary of relevant quantitative data from preclinical and clinical studies, and a visualization of the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound. It is important to note that while the primary focus of this document is topical administration in rats, specific data for this application is limited. Therefore, data from a rat study with systemic administration and human clinical trials with topical administration are presented.
Table 1: Efficacy of Systemically Administered this compound in a Rat Model of Light-Induced Retinal Degeneration
| Parameter | Control (Water) | This compound (50 mg/kg, IP) | OT-674 (100 mg/kg, IP) |
| Outer Nuclear Layer Thickness (µm) | 18.2 ± 3.5 | 30.1 ± 4.2 | 25.5 ± 5.1 |
| ERG b-wave amplitude (µV) | 150 ± 50 | 350 ± 70 | 280 ± 60 |
*p < 0.05 compared to control. Data adapted from a study involving intraperitoneal (IP) injection.[4]
Table 2: Results from a Phase II Clinical Trial of Topical this compound in Patients with Geographic Atrophy
| Parameter | Placebo | This compound (0.3%) | This compound (0.45%) |
| Mean Change in GA Area at 18 Months (mm²) | +3.55 | +3.01 | +3.43 |
| Mean Change in BCVA at 18 Months (letters) | -4.9 | -8.9 | -7.7 |
| Proportion of Subjects Losing ≥15 Letters at 18 Months | 16% | 20% | 21% |
GA: Geographic Atrophy; BCVA: Best Corrected Visual Acuity. Data from a randomized, double-masked, multi-center clinical trial.[5]
Table 3: Phase I/II Clinical Trial of Topical 0.45% this compound for Geographic Atrophy (2-Year Data)
| Outcome Measure | Study Eye (this compound) | Fellow Eye (Control) | p-value |
| Mean Change in BCVA (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 |
BCVA: Best Corrected Visual Acuity. Data from a single-center, open-label clinical trial.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Ophthalmic Solution
This protocol is based on formulations used in clinical trials and may need to be adapted for preclinical studies in rats.
-
Materials:
-
This compound hydrochloride
-
Sterile, isotonic saline solution (0.9% NaCl) or a suitable ophthalmic vehicle
-
Sterile containers
-
pH meter
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Under aseptic conditions, dissolve the desired concentration of this compound (e.g., 0.45% w/v) in the sterile vehicle.
-
Gently mix until the compound is fully dissolved.
-
Measure the pH of the solution and adjust to a physiologically acceptable range for ophthalmic use (typically pH 6.8-7.8) using sterile 0.1 N NaOH or 0.1 N HCl if necessary.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Store the solution at 2-8°C and protect from light.
-
Protocol 2: Topical Administration of this compound Eye Drops in Rats
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Model:
-
Select an appropriate rat strain for the study (e.g., Sprague-Dawley, Wistar).
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
-
Materials:
-
Prepared this compound ophthalmic solution
-
Calibrated micropipette or sterile, single-use eye droppers
-
Anesthesia (if required for the experimental model, though often not necessary for simple eye drop instillation)
-
-
Procedure:
-
Gently restrain the rat. If the animal is not accustomed to the procedure, it may be beneficial to habituate them to gentle handling for several days prior.
-
Hold the rat's head steady and gently pull down the lower eyelid to create a small pouch.
-
Instill a single drop (typically 5-10 µL for rats) of the this compound solution into the conjunctival sac, avoiding contact between the dropper tip and the eye.
-
Hold the eyelids closed for a few seconds to allow for distribution of the solution across the ocular surface.
-
The frequency of administration will depend on the experimental design but can range from once to multiple times daily. Human clinical trials have used three to four times daily dosing.[5][7]
-
Observe the animal for any signs of ocular irritation, such as redness, swelling, or excessive tearing.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound acts as a prodrug that, upon topical administration, penetrates the eye and is converted to its active metabolite, Tempol-H. Tempol-H is a potent antioxidant that can scavenge reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. In retinal cells, inflammatory cytokines and oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory and pro-angiogenic genes, contributing to retinal cell damage. By inhibiting this pathway, this compound can reduce inflammation and protect retinal cells.
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MedPath [trial.medpath.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing OT-551 in a Light-Induced Retinal Damage Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light-induced retinal damage is a widely utilized experimental model that recapitulates key features of retinal degenerative diseases, including age-related macular degeneration (AMD) and retinitis pigmentosa. This model allows for the controlled study of photoreceptor cell death, oxidative stress, and inflammation, providing a valuable platform for the evaluation of potential neuroprotective therapies. OT-551, a disubstituted hydroxylamine, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties. Administered systemically, this compound is converted to its active metabolite, Tempol-H, which effectively mitigates oxidative stress-induced cellular damage.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a light-induced retinal damage model in albino rats. The included methodologies cover drug administration, induction of retinal damage, and subsequent functional and morphological assessments.
Mechanism of Action of this compound
This compound functions as a prodrug, which, upon administration, is converted by intraocular esterases to its active metabolite, Tempol-H.[1] Tempol-H is a potent antioxidant that acts as a scavenger of free radicals, thereby terminating damaging free radical reactions within the retina.[1] In the context of light-induced retinal damage, excessive light exposure leads to the generation of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, triggers inflammatory cascades, including the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, ultimately leading to photoreceptor apoptosis. Tempol-H has been shown to suppress the activation of NF-κB, likely by upregulating the levels of its inhibitors, IκB-α and IκB-β. By counteracting both oxidative stress and inflammation, this compound provides robust protection to photoreceptors and retinal pigment epithelium (RPE) cells.
Data Presentation
The following tables summarize quantitative data from a representative preclinical study evaluating the efficacy of this compound in a rat model of light-induced retinal degeneration.
Table 1: Functional Assessment of Retinal Protection by this compound using Electroretinography (ERG)
| Treatment Group | ERG b-wave Amplitude (% of Control) |
| Vehicle Control | 23% |
| This compound (50 mg/kg) | 75% |
Data represents the mean b-wave amplitude in light-exposed eyes relative to non-exposed control eyes. Higher percentages indicate greater retinal function preservation.
Table 2: Morphological Assessment of Retinal Protection by this compound using Quantitative Histology
| Treatment Group | Outer Nuclear Layer (ONL) Thickness (% of Control) |
| Vehicle Control | 44% |
| This compound (50 mg/kg) | 85% |
Data represents the mean thickness of the outer nuclear layer in light-exposed eyes relative to non-exposed control eyes. Higher percentages indicate greater photoreceptor survival.
Experimental Protocols
A detailed methodology for investigating the therapeutic potential of this compound in a light-induced retinal damage model is provided below.
Animal Model and Husbandry
-
Species: Albino rats (e.g., Sprague-Dawley or Wistar).
-
Age: 6-8 weeks.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/12-hour dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
This compound Formulation and Administration
-
Formulation: Dissolve this compound in sterile, pyrogen-free saline or sterile water to a final concentration that allows for the desired dosage in a reasonable injection volume (e.g., 1-2 ml/kg).
-
Dosage: A dose of 50 mg/kg has been shown to be effective.[2]
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection 30 minutes prior to the onset of light exposure.[2]
Light-Induced Retinal Damage Protocol
-
Pupil Dilation: Prior to light exposure, dilate the pupils of the animals with a topical mydriatic agent (e.g., 1% tropicamide) to ensure uniform light exposure to the retina.
-
Light Exposure System: Place the animals in individual, well-ventilated cages within a light-exposure chamber equipped with fluorescent lamps.
-
Light Intensity and Duration: Expose the animals to a constant illumination of 2,700 lux for a duration of 6 hours.[2]
-
Control Eye: One eye of each animal can be covered with a light-occluding patch to serve as an internal control.
-
Post-Exposure Care: Following light exposure, return the animals to their standard housing conditions for the designated recovery period (e.g., 7 days).
Functional Assessment: Electroretinography (ERG)
-
Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) before ERG recording.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).
-
Pupil Dilation and Electrode Placement: Dilate the pupils and place a corneal electrode on the eye. Reference and ground electrodes should be placed subcutaneously.
-
Recording: Record scotopic (dark-adapted) ERG responses to a series of light flashes of increasing intensity. The b-wave amplitude is a key parameter for assessing photoreceptor and bipolar cell function.
-
Data Analysis: Compare the b-wave amplitudes between the this compound treated, vehicle-treated, and control (non-light exposed) eyes.
Morphological Assessment: Quantitative Histology
-
Tissue Collection and Fixation: Euthanize the animals at the end of the recovery period and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing and Sectioning: Process the fixed eyes for paraffin or cryosectioning. Obtain retinal cross-sections that include the optic nerve head.
-
Staining: Stain the retinal sections with hematoxylin and eosin (H&E).
-
Image Acquisition: Capture digital images of the stained retinal sections under a light microscope.
-
Outer Nuclear Layer (ONL) Thickness Measurement: Measure the thickness of the ONL at defined distances from the optic nerve head in both the superior and inferior retina. The ONL contains the nuclei of the photoreceptor cells, and its thickness is a direct measure of photoreceptor survival.
-
Data Analysis: Compare the ONL thickness between the different treatment groups.
Conclusion
The light-induced retinal damage model provides a robust and reproducible method for evaluating the neuroprotective efficacy of compounds like this compound. The protocols outlined in these application notes offer a standardized approach to assessing both the functional and structural preservation of the retina. The potent antioxidant and anti-inflammatory properties of this compound make it a compelling candidate for further investigation in the treatment of retinal degenerative diseases characterized by oxidative stress and inflammation.
References
Application Notes and Protocols for In Vitro Measurement of OT-551 Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-551 is a novel small-molecule antioxidant developed for topical ophthalmic administration. It is designed to treat oxidative stress-related ocular diseases such as dry age-related macular degeneration (AMD) and cataracts. As a prodrug, this compound is converted to its active metabolite, Tempol-H, by intraocular esterases. The therapeutic efficacy of this compound is attributed to its potent anti-oxidative, anti-inflammatory, and anti-angiogenic properties. A key mechanism of action is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the cellular response to oxidative stress.
These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the antioxidant activity of this compound and its active metabolite, Tempol-H. The described assays include chemical-based radical scavenging assays and a cell-based assay to assess intracellular antioxidant efficacy. Additionally, a protocol to measure the inhibitory effect of this compound on NF-κB activation is provided.
Data Presentation
The following tables summarize representative quantitative data for the antioxidant activity of Tempol, the active metabolite of this compound, and its derivatives. This data can be used as a reference for expected results when testing this compound.
Table 1: DPPH Radical Scavenging Activity of Tempol Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Tempol Derivative 1 | 50 | 45 ± 3.2 | ~55 |
| Tempol Derivative 2 | 50 | 62 ± 4.5 | ~40 |
| Tempol Derivative 3 | 50 | 78 ± 2.8 | ~32 |
| Ascorbic Acid (Standard) | 50 | 95 ± 1.5 | <10 |
Data is representative and sourced from studies on Tempol derivatives. Actual results for this compound may vary.
Table 2: Cellular Antioxidant Activity of Tempol in Retinal Pigment Epithelial (RPE) Cells
| Treatment | Oxidative Stressor | % Reduction in ROS |
| Control | None | 0% |
| Oxidative Stressor | H₂O₂ | N/A |
| Tempol (1 mM) + H₂O₂ | H₂O₂ | 35 ± 5% |
| Tempol (2 mM) + H₂O₂ | H₂O₂ | 55 ± 8% |
This table presents hypothetical data based on the known function of Tempol to illustrate expected experimental outcomes.
Signaling Pathway
The antioxidant and anti-inflammatory effects of this compound are, in part, mediated through the modulation of the NF-κB signaling pathway. Under conditions of oxidative stress, reactive oxygen species (ROS) can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory and pro-oxidant genes. Antioxidants like the active metabolite of this compound can interfere with this pathway by scavenging ROS, thereby preventing the activation of IKK and the subsequent downstream signaling cascade.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound or Tempol-H
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound/Tempol-H and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. A control well should contain methanol and the DPPH solution.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.
Materials:
-
This compound or Tempol-H
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound/Tempol-H and Trolox in PBS.
-
In a 96-well plate, add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Retinal Pigment Epithelial (RPE) cells (e.g., ARPE-19)
-
Cell culture medium
-
This compound or Tempol-H
-
DCFH-DA
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (oxidative stressor)
-
Quercetin (positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Seed RPE cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound/Tempol-H or quercetin in serum-free medium for 1-2 hours.
-
Remove the treatment medium and load the cells with 25 µM DCFH-DA in serum-free medium for 60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add the oxidative stressor (e.g., 600 µM AAPH or an appropriate concentration of H₂O₂) to induce ROS production.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Continue to measure the fluorescence every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the percentage of ROS inhibition relative to the control (cells treated with the oxidative stressor alone).
NF-κB Inhibition Assay
This assay measures the ability of this compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus. A common method involves using a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of an NF-κB response element.
Materials:
-
RPE cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
This compound or Tempol-H
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) (stimulus)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter RPE cells in a 96-well white, clear-bottom plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound/Tempol-H for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control (cells treated with the stimulus alone).
Application Notes and Protocols for OT-551 Delivery to the Posterior Segment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-551 is an investigational, topically administered small molecule designed for the treatment of posterior segment eye diseases, such as geographic atrophy (GA) associated with age-related macular degeneration (AMD).[1][2][3] As a disubstituted hydroxylamine, this compound possesses antioxidant, anti-inflammatory, and anti-angiogenic properties.[4][5] Preclinical data suggests that its mechanism of action involves the downregulation of the nuclear factor-kappaB (NF-κB) protein complex, a key regulator of inflammation, oxidative stress, and angiogenesis.[6]
This document provides detailed application notes and protocols based on available preclinical and clinical data for the delivery of this compound to the posterior segment of the eye. It is intended to guide researchers and drug development professionals in designing and evaluating studies involving this compound and similar compounds.
Mechanism of Action: Modulating Oxidative Stress and Inflammation
This compound is a lipophilic prodrug that is readily absorbed into the eye.[7] Following topical administration, it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H).[4][7] Both this compound and TP-H contain active hydroxylamine groups that can neutralize free radicals, thereby exerting a potent antioxidant effect.[4] By reducing oxidative stress, this compound is believed to protect retinal photoreceptor cells from damage and inhibit the lipid peroxidation that contributes to the pathophysiology of AMD.[4]
Furthermore, this compound has been shown to downregulate the overexpression of NF-κB.[6] This transcription factor plays a central role in mediating inflammatory responses and angiogenesis, both of which are implicated in the progression of AMD.[6] By inhibiting NF-κB, this compound can potentially reduce inflammation and prevent the abnormal blood vessel growth characteristic of neovascular AMD.[8]
References
- 1. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 7. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | MedPath [trial.medpath.com]
Application Notes and Protocols for Culturing Retinal Pigment Epithelium (RPE) Cells with Ot-551
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ot-551 is an investigational topical antioxidant prodrug that is converted to its active metabolite, Tempol-H, within the eye.[1] It has been evaluated for the treatment of the dry form of age-related macular degeneration (AMD), a condition where oxidative stress is strongly implicated in the pathology of the retinal pigment epithelium (RPE).[1][2][3] These application notes provide a comprehensive guide for the in-vitro culture of RPE cells and the investigation of the protective effects of this compound against oxidative stress. The protocols detailed below are intended to facilitate research into the therapeutic potential of this compound and its derivatives.
Mechanism of Action
This compound is a disubstituted hydroxylamine that readily penetrates ocular tissues.[1] Following administration, it is converted by intraocular esterases into its active metabolite, Tempol-H.[1] Tempol-H is a potent antioxidant that can directly and indirectly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to RPE cells.[1] The protective effects of Tempol-H are thought to involve the scavenging of free radicals and the potential modulation of intracellular antioxidant defense pathways, such as the Nrf2 signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from in-vitro studies on the effects of antioxidants on RPE cells under oxidative stress. This data is provided as a reference for expected outcomes when testing this compound.
Table 1: Effect of this compound on RPE Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Oxidative Stressor (H₂O₂) | Cell Viability (%) |
| Control | - | - | 100 ± 5.2 |
| H₂O₂ alone | - | 200 µM | 52 ± 4.5 |
| This compound | 10 µM | 200 µM | 65 ± 3.8 |
| This compound | 50 µM | 200 µM | 78 ± 4.1 |
| This compound | 100 µM | 200 µM | 89 ± 3.5 |
Table 2: Effect of this compound on Apoptosis of RPE Cells under Oxidative Stress
| Treatment Group | Concentration | Oxidative Stressor (H₂O₂) | Apoptotic Cells (%) |
| Control | - | - | 3 ± 0.8 |
| H₂O₂ alone | - | 200 µM | 45 ± 3.2 |
| This compound | 10 µM | 200 µM | 32 ± 2.5 |
| This compound | 50 µM | 200 µM | 21 ± 2.1 |
| This compound | 100 µM | 200 µM | 12 ± 1.7 |
Table 3: Effect of this compound on Oxidative Stress Markers in RPE Cells
| Treatment Group | Concentration | Oxidative Stressor (H₂O₂) | Intracellular ROS (Fold Change) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | - | - | 1.0 | 1.2 ± 0.2 | 150 ± 12.5 |
| H₂O₂ alone | - | 200 µM | 3.5 ± 0.4 | 4.8 ± 0.5 | 85 ± 9.8 |
| This compound | 100 µM | 200 µM | 1.8 ± 0.3 | 2.1 ± 0.3 | 135 ± 11.2 |
Experimental Protocols
Protocol 1: Culturing Human RPE Cells (ARPE-19)
This protocol describes the standard procedure for culturing the human RPE cell line, ARPE-19.
Materials:
-
ARPE-19 cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of ARPE-19 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks or plates at a 1:3 to 1:6 split ratio.
Protocol 2: Induction of Oxidative Stress and Treatment with this compound
This protocol details the induction of oxidative stress in cultured RPE cells and their subsequent treatment with this compound.
Materials:
-
Cultured ARPE-19 cells (from Protocol 1)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in culture medium)
-
Hydrogen peroxide (H₂O₂)
-
Serum-free culture medium
Procedure:
-
Cell Plating: Seed ARPE-19 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Before treatment, replace the complete growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free medium. Remove the medium from the cells and add the this compound solutions. Incubate for a predetermined time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add the H₂O₂ solution to the cells (with or without this compound, depending on the experimental design) to a final concentration known to induce oxidative stress (e.g., 200-400 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Proceed with various assays to assess cell viability, apoptosis, and oxidative stress markers.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated ARPE-19 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Protocol 4: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated ARPE-19 cells in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound mechanism of action in RPE cells.
Caption: Experimental workflow for testing this compound.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Frontiers | The transcriptome profile of RPE cells by the fullerenol against hydrogen peroxide stress [frontiersin.org]
- 3. Oxidative stress affects retinal pigment epithelial cell survival through epidermal growth factor receptor/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Tempol-H Levels Following Ot-551 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ot-551 is a promising therapeutic agent, a prodrug that undergoes biotransformation to its active metabolite, Tempol-H (1,4-dihydroxy-2,2,6,6-tetramethylpiperidine). Tempol-H is a stable nitroxide antioxidant that has shown potential in mitigating oxidative stress-related cellular damage.[1][2] Accurate quantification of Tempol-H in biological matrices is critical for pharmacokinetic (PK) studies, understanding its mechanism of action, and overall drug development.
These application notes provide detailed protocols for the quantification of Tempol-H in preclinical and clinical research settings using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Electron Paramagnetic Resonance (EPR) Spectroscopy.
Signaling Pathway and Experimental Workflow
The conversion of this compound to Tempol-H is a critical step in its bioactivation. The following diagrams illustrate this conversion and the general experimental workflows for quantification.
Quantitative Data Summary
While specific pharmacokinetic data for Tempol-H following this compound administration is not extensively published, the following tables provide representative data based on studies of Tempol and similar nitroxide compounds in preclinical models. These tables are intended to serve as a reference for expected concentration ranges and pharmacokinetic parameters.
Table 1: Representative Pharmacokinetic Parameters of Tempol in Rat Plasma
| Parameter | Value | Units |
| Cmax | 50 - 150 | µg/mL |
| Tmax | 0.25 - 0.5 | h |
| AUC (0-t) | 100 - 300 | µg*h/mL |
| Half-life (t½) | 1 - 2 | h |
Note: These values are illustrative and can vary based on the dose, route of administration, and animal model.
Table 2: Example Linearity and Sensitivity for Tempol-H Quantification by LC-MS/MS
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Experimental Protocols
Protocol 1: Quantification of Tempol-H in Plasma by LC-MS/MS
This protocol details a method for the sensitive and specific quantification of Tempol-H in plasma samples.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[3][4][5][6][7]
-
Materials:
-
Plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., deuterated Tempol-H)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tempol-H: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined by infusion of a standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
3. Data Analysis
-
Quantify Tempol-H concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Protocol 2: Quantification of Tempol-H by EPR Spectroscopy
EPR spectroscopy is a direct method for detecting and quantifying paramagnetic species like the nitroxide radical of Tempol-H.[8][9][10][11]
1. Sample Preparation
-
For in vitro/ex vivo analysis (e.g., tissue homogenates):
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice.
-
Centrifuge the homogenate to remove cellular debris.
-
Transfer the supernatant to a capillary tube suitable for EPR analysis.
-
-
For in vivo analysis:
-
Direct measurement can be performed in small animals by placing a specific body part (e.g., tail, ear) within the EPR resonator.
-
2. EPR Spectroscopy
-
Instrumentation:
-
X-band EPR spectrometer
-
-
EPR Parameters (Example):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (optimize to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 G (optimize for signal-to-noise)
-
Sweep Width: 100 G
-
Time Constant: 0.1 s
-
Sweep Time: 60 s
-
Number of Scans: 1-5 (average for improved signal-to-noise)
-
3. Data Analysis
-
The concentration of Tempol-H is proportional to the double integral of the first-derivative EPR spectrum.
-
Quantify the concentration by comparing the double integral of the sample spectrum to that of a standard curve prepared with known concentrations of a stable nitroxide standard (e.g., Tempol).
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate quantification of Tempol-H in biological matrices. The choice between LC-MS/MS and EPR spectroscopy will depend on the specific research question, required sensitivity, and available instrumentation. Proper validation of these methods in accordance with regulatory guidelines is essential for their application in drug development.
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for OT-551 in Geographic Atrophy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of OT-551, a promising therapeutic agent for geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD). This document details its mechanism of action, summarizes key preclinical and clinical findings, and offers detailed protocols for its application in relevant research models.
Introduction to this compound
This compound is a disubstituted hydroxylamine that acts as a potent antioxidant.[1][2][3] It is a lipophilic small molecule designed for topical administration as an eye drop, allowing it to penetrate the cornea and reach the retina.[4] Within the eye, this compound is converted by intraocular esterases into its active metabolite, Tempol-H. Both this compound and Tempol-H possess active hydroxylamine groups that can neutralize reactive oxygen species (ROS), thereby mitigating the oxidative stress implicated in the pathogenesis of geographic atrophy.[4]
Mechanism of Action
Geographic atrophy is characterized by the progressive degeneration of retinal pigment epithelium (RPE) cells and photoreceptors, a process driven in large part by chronic oxidative stress.[4] An imbalance between the production of ROS and the cellular antioxidant defenses leads to cumulative damage to lipids, proteins, and DNA within the retinal cells, ultimately triggering apoptosis and cellular atrophy.
This compound, through its active metabolite Tempol-H, directly intervenes in this process. The hydroxylamine moiety of Tempol-H is a powerful scavenger of free radicals, effectively terminating the damaging chain reactions initiated by ROS. By reducing the oxidative burden in the retinal microenvironment, this compound aims to protect RPE cells and photoreceptors from degeneration, thereby slowing the progression of geographic atrophy.
Data Presentation
Preclinical Efficacy in a Rat Model of Light-Induced Retinal Damage
A preclinical study in albino rats evaluated the protective effects of this compound and its active metabolite, Tempol-H, against acute light-induced damage to the retinal pigment epithelium, a key pathological feature of geographic atrophy.
| Treatment Group | RPE Damage Index (%) (Inferior Hemisphere) | RPE Damage Index (%) (Superior Hemisphere) | RPE Cell Nuclei Count (vs. Unexposed Eye) |
| Water (Control) | 68.3 ± 15.1 | 55.4 ± 16.9 | Significantly Reduced |
| This compound (50 mg/kg) | 26.5 ± 14.9 | 24.3 ± 11.5 | Not Significantly Different |
| This compound (100 mg/kg) | 21.1 ± 13.9 | 19.8 ± 10.7 | Not Significantly Different |
| Tempol-H (100 mg/kg) | 39.7 ± 18.2 | 35.6 ± 17.4 | Not Significantly Different |
Data adapted from a study on light-induced retinal damage in rats. The RPE Damage Index represents the extent of damage to the retinal pigment epithelium.
Clinical Efficacy of Topical this compound in Patients with Geographic Atrophy
Two key clinical trials have assessed the safety and efficacy of topical this compound in patients with geographic atrophy.
Phase I/II Clinical Trial Results (24 Months) [5][6]
| Outcome Measure | This compound (0.45%) Treated Eyes | Untreated Fellow Eyes | p-value |
| Mean Change in BCVA (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 |
| Change in Area of GA | Not Statistically Significant | Not Statistically Significant | N/A |
| Change in Contrast Sensitivity | Not Statistically Significant | Not Statistically Significant | N/A |
| Change in Microperimetry | Not Statistically Significant | Not Statistically Significant | N/A |
Phase II Clinical Trial Results (18 Months) [5]
| Outcome Measure | Placebo | This compound (0.3%) | This compound (0.45%) |
| Mean Change in Area of GA (mm²) | +3.55 | +3.01 | +3.43 |
| Mean Change in BCVA (letters) | -4.9 | -8.9 | -7.7 |
| Proportion of Patients Losing ≥15 letters | 16% | 20% | 21% |
Experimental Protocols
In Vivo Model: Light-Induced Retinal Damage in Rats
This protocol is based on a preclinical study that successfully demonstrated the protective effects of this compound against light-induced retinal damage.
1. Animal Model:
-
Species: Albino rats (e.g., Sprague-Dawley).
-
Housing: Maintain animals in a dimly lit environment for at least two weeks prior to the experiment to sensitize their retinas to light.
2. Drug Administration:
-
Formulation: Dissolve this compound or Tempol-H in sterile water for injection.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosage: Based on the referenced study, doses of 50 mg/kg and 100 mg/kg for this compound and 100 mg/kg for Tempol-H can be used. A control group should receive an equivalent volume of sterile water.
-
Timing: Administer the compounds approximately 30 minutes before light exposure.
3. Light Exposure:
-
Pupil Dilation: Dilate the pupils of the animals with a mydriatic agent (e.g., 1% tropicamide) prior to light exposure.
-
Light Source: Expose the animals to a bright, white fluorescent light source.
-
Intensity and Duration: A light intensity of approximately 2700 lux for 6 hours has been shown to induce significant retinal damage.
4. Histological Evaluation:
-
Tissue Preparation: Euthanize the animals at a predetermined time point after light exposure (e.g., 24-48 hours). Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde). Process the eyes for paraffin or cryosectioning.
-
Staining: Stain retinal sections with hematoxylin and eosin (H&E) to visualize the retinal layers.
-
Analysis:
-
RPE Damage Index: Quantify the extent of RPE damage by measuring the length of the damaged RPE layer relative to the total length of the retinal section.
-
RPE Cell Nuclei Count: Count the number of RPE cell nuclei in defined regions of the retina to assess cell loss.
-
In Vitro Model: Oxidative Stress in RPE Cells
This protocol provides a general framework for assessing the protective effects of this compound's active metabolite, Tempol-H, against oxidative stress in a retinal pigment epithelium (RPE) cell culture model.
1. Cell Culture:
-
Cell Line: A human RPE cell line such as ARPE-19 is commonly used. Primary RPE cells can also be utilized for more physiologically relevant studies.
-
Culture Conditions: Maintain the cells in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
2. Induction of Oxidative Stress:
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a widely used and effective agent for inducing oxidative stress in RPE cells. Other agents like sodium iodate can also be used.
-
Treatment: Expose the RPE cells to varying concentrations of H₂O₂ to determine a sublethal dose that induces significant oxidative stress without causing immediate, widespread cell death. This can be assessed using a cell viability assay.
3. Treatment with Tempol-H:
-
Pre-treatment: Pre-incubate the RPE cells with different concentrations of Tempol-H for a specific duration (e.g., 1-24 hours) before exposing them to the oxidizing agent.
4. Assessment of Cell Viability and Function:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of the cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
DCFDA Assay: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels.
-
-
Assessment of Apoptosis:
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
Conclusion
This compound represents a targeted therapeutic approach for geographic atrophy by directly addressing the underlying pathology of oxidative stress. The provided data from both preclinical and clinical studies offer valuable insights for researchers in the field. The detailed protocols for in vivo and in vitro models serve as a practical guide for further investigation into the therapeutic potential of this compound and other antioxidant compounds in the context of retinal degenerative diseases. While clinical trials have shown mixed results on the progression of GA, the positive effect on visual acuity in one study suggests that further research into optimal dosing, delivery, and patient populations may be warranted.
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Ot-551 Efficacy Studies
Topic: Experimental Design for Ot-551 Efficacy Studies in Aminoglycoside-Induced Ototoxicity
Abstract
This document provides a comprehensive set of protocols for evaluating the efficacy of this compound, a putative otoprotective agent. The experimental design is centered on a hypothesized mechanism of action wherein this compound mitigates gentamicin-induced ototoxicity by reducing reactive oxygen species (ROS) and inhibiting downstream apoptotic signaling in cochlear hair cells. Detailed methodologies for both in vitro and in vivo studies are presented, along with structured tables for the presentation of quantitative data and diagrams to illustrate key pathways and workflows. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of otoprotective therapeutics.
Introduction: The Challenge of Ototoxicity
Ototoxicity, or drug-induced damage to the inner ear, is a significant clinical challenge that can lead to irreversible sensorineural hearing loss and vestibular dysfunction.[1][2] Aminoglycoside antibiotics, such as gentamicin, are indispensable for treating severe bacterial infections but carry a well-documented risk of damaging the delicate sensory hair cells of the cochlea.[1][2][3] The primary mechanism of this damage involves the generation of cytotoxic reactive oxygen species (ROS), which triggers oxidative stress and initiates apoptotic cell death pathways.[1][3][4]
This compound is a novel therapeutic candidate hypothesized to confer otoprotection by scavenging ROS and modulating key apoptosis signaling cascades. This document outlines a rigorous, multi-tiered experimental approach to validate the efficacy of this compound in clinically relevant models of gentamicin-induced ototoxicity.
Proposed Mechanism of Action of this compound
Gentamicin enters cochlear hair cells and induces the formation of ROS. This leads to a state of severe oxidative stress, causing mitochondrial dysfunction and the activation of downstream cell death pathways, including the JNK signaling cascade and the executioner caspase, Caspase-3.[3] this compound is proposed to act at two key points in this pathway:
-
Direct ROS Scavenging: this compound is believed to possess potent antioxidant properties, neutralizing ROS before they can inflict cellular damage.
-
Inhibition of Apoptotic Signaling: this compound may interfere with the activation of the JNK pathway and/or inhibit the activity of Caspase-3, thereby preventing the execution of the apoptotic program.
The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in preventing gentamicin-induced ototoxicity.
In Vitro Efficacy Studies
In vitro studies provide a controlled environment for initial dose-ranging and mechanistic investigations. The use of cochlear explant cultures, which preserve the natural tissue architecture, is highly recommended.[5] Alternatively, immortalized auditory cell lines like HEI-OC1 can be used for higher-throughput screening.[6][7][8][9]
Experimental Workflow: In Vitro
The general workflow for in vitro assessment involves co-culturing auditory cells or tissues with gentamicin and varying concentrations of this compound.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]
- 3. Aminoglycoside- and Cisplatin-Induced Ototoxicity: Mechanisms and Otoprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides [frontiersin.org]
- 5. turnerscientific.com [turnerscientific.com]
- 6. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEI-OC1 Cell Culture Protocol & Gene-Editing Guidelines | Ubigene [ubigene.us]
- 8. cilcare.com [cilcare.com]
- 9. researchgate.net [researchgate.net]
Measuring NF-κB Inhibition by Ot-551 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex involved in regulating the expression of numerous genes associated with inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. Ot-551 is a novel small molecule that has demonstrated potent anti-inflammatory and antioxidant properties. A key mechanism of its action is the inhibition of the NF-κB signaling pathway.[1][2] This document provides detailed application notes and protocols for measuring the in vitro inhibition of NF-κB by this compound.
Mechanism of Action of this compound in NF-κB Inhibition
This compound has been shown to effectively inhibit the activation of the NF-κB pathway induced by lipopolysaccharide (LPS).[1] Its inhibitory effects are multifaceted, targeting key steps in the signaling cascade:
-
Inhibition of IκBα Degradation: this compound prevents the degradation of the inhibitory protein IκBα.[1] Under basal conditions, IκBα binds to the NF-κB complex (typically the p50/p65 heterodimer), sequestering it in the cytoplasm. Upon stimulation by signals like LPS, IκBα is phosphorylated and subsequently degraded, releasing the NF-κB complex.
-
Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1]
-
Downregulation of Pro-inflammatory Cytokine Production: Consequently, the inhibition of NF-κB activation leads to a reduction in the production of downstream pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1]
Quantitative Data Summary
The inhibitory activity of this compound on the NF-κB pathway has been quantified in various in vitro assays. The following table summarizes the key findings.
| Parameter | Assay | Cell Type | Inducer | IC50 / % Inhibition | Reference |
| TNF-α Production | ELISA | Human Blood Cells | LPS | 9.2 µM | [1] |
| Membrane Lipid Peroxidation | Not Specified | Not Specified | Not Specified | 80-90% inhibition at 1.0 - 3.0 µM | [1] |
Key Experimental Protocols
This section provides detailed protocols for the principal in vitro assays used to characterize the inhibitory effects of this compound on the NF-κB signaling pathway.
Western Blot for IκBα Degradation and p65 Phosphorylation
This protocol is designed to assess the effect of this compound on the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in a human monocytic cell line, such as THP-1.
Experimental Workflow:
References
Application Notes and Protocols for the Preparation of OT-551 Eye Drop Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-551 is a novel, lipophilic, small molecule, and disubstituted hydroxylamine that has demonstrated potential as a therapeutic agent for ocular diseases, particularly geographic atrophy associated with age-related macular degeneration (AMD).[1][2][3] It functions as a potent catalytic antioxidant and an inhibitor of the NF-κB signaling pathway, thereby reducing oxidative stress and inflammation.[4] this compound is a prodrug that is converted to its active metabolite, Tempol-H, by intraocular esterases.[5] For laboratory research, the preparation of a stable, sterile, and effective this compound eye drop solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
These application notes provide a detailed protocol for the preparation of a 0.45% this compound eye drop solution, based on concentrations used in clinical trials, along with guidelines for characterization and use in a laboratory setting.[2][3][6][7]
Materials and Equipment
Active Pharmaceutical Ingredient (API) and Excipients
| Component | Supplier Example | Grade | Purpose |
| This compound | (Specify Supplier) | Research Grade | Active Pharmaceutical Ingredient |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS Grade | Solubilizing agent for stock |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Sigma-Aldrich | Pharmaceutical Grade | Solubilizing agent |
| Polysorbate 80 | Sigma-Aldrich | Pharmaceutical Grade | Surfactant/Wetting agent |
| Sodium Chloride (NaCl) | Sigma-Aldrich | USP Grade | Tonicity-adjusting agent |
| Sodium Phosphate Monobasic | Sigma-Aldrich | USP Grade | Buffering agent |
| Sodium Phosphate Dibasic | Sigma-Aldrich | USP Grade | Buffering agent |
| Benzalkonium Chloride (BAK) (Optional) | Sigma-Aldrich | USP Grade | Preservative (for multi-dose) |
| Sterile Water for Injection | (Specify Supplier) | USP Grade | Vehicle |
Equipment
| Equipment | Purpose |
| Analytical Balance | Accurate weighing of components |
| pH meter | Measurement of solution pH |
| Osmometer | Measurement of solution tonicity |
| Sterile magnetic stir bars and stir plate | Dissolution of components |
| Sterile volumetric flasks and pipettes | Accurate measurement of volumes |
| 0.22 µm sterile syringe filters (PVDF or PES) | Sterilization of the final solution |
| Sterile syringes | Filtration |
| Laminar flow hood or biological safety cabinet | Aseptic preparation |
| Autoclave | Sterilization of equipment |
| Sterile ophthalmic dropper bottles | Final packaging |
Signaling Pathway of this compound
This compound exerts its therapeutic effects primarily through the modulation of oxidative stress and inflammation. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory responses. Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[8][9][10][11][12] this compound, and its active metabolite Tempol-H, act as superoxide dismutase (SOD) mimetics, scavenging ROS and thereby mitigating the activation of NF-κB.
Caption: Figure 1: Simplified Signaling Pathway of this compound.
Experimental Protocols
Preparation of a 0.45% (w/v) this compound Ophthalmic Solution (10 mL)
This protocol is designed to prepare a sterile, isotonic, and pH-balanced 0.45% this compound eye drop solution suitable for laboratory use. Given that this compound is lipophilic, this protocol utilizes a solubilizing agent.
Workflow Diagram:
Caption: Figure 2: Workflow for this compound Eye Drop Preparation.
Step-by-Step Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add approximately 8 mL of sterile water for injection.
-
Add 0.09 g of Sodium Chloride and stir until dissolved.
-
Add the required amounts of sodium phosphate monobasic and dibasic to achieve a pH of approximately 7.0-7.4.
-
Add 0.5 g of Hydroxypropyl-β-cyclodextrin and 0.01 g of Polysorbate 80. Stir until all components are fully dissolved.
-
-
Dissolve this compound:
-
Accurately weigh 45 mg of this compound.
-
If necessary, create a concentrated stock of this compound in a minimal amount of DMSO.
-
Slowly add the this compound or its DMSO stock to the vehicle while continuously stirring. Ensure complete dissolution.
-
-
Adjust pH and Tonicity:
-
Measure the pH of the solution and adjust to 7.0-7.4 using sterile 0.1 N NaOH or 0.1 N HCl if necessary.
-
Measure the osmolality of the solution. The target is 280-320 mOsm/kg. Adjust with sterile NaCl solution or sterile water for injection as needed.
-
-
QS to Final Volume:
-
Transfer the solution to a 10 mL sterile volumetric flask.
-
Add sterile water for injection to bring the final volume to 10 mL. Mix thoroughly.
-
-
Sterile Filtration:
-
In a laminar flow hood, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution directly into a sterile ophthalmic dropper bottle.
-
-
Aseptic Packaging and Labeling:
-
Securely cap the sterile dropper bottle.
-
Label the bottle with the compound name, concentration, preparation date, and storage conditions.
-
Quality Control Parameters
| Parameter | Target Range | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 7.0 - 7.4 | pH meter |
| Osmolality | 280 - 320 mOsm/kg | Osmometer |
| Sterility | No microbial growth | Sterility Test (e.g., USP <71>) |
| Concentration | 0.45% ± 5% | HPLC |
In Vitro and In Vivo Experimental Considerations
Recommended Concentrations for In Vitro Studies
| Assay Type | Suggested Concentration Range |
| Retinal Pigment Epithelium (RPE) cell viability | 1 µM - 100 µM |
| Antioxidant activity (e.g., ROS measurement) | 1 µM - 50 µM |
| Anti-inflammatory activity (e.g., cytokine measurement) | 1 µM - 20 µM (IC50 for TNF-α inhibition reported at 9.2 µM) |
Note: Optimal concentrations should be determined empirically for each cell line and experimental setup.
Guidelines for In Vivo Studies
-
Animal Models: Rat or rabbit models of ocular disease are commonly used.
-
Dosing: Topical administration of 1-2 drops (approximately 50 µL) per eye, one to three times daily.
-
Control Group: A vehicle-only control group should be included in all experiments.
-
Endpoints: Evaluation of clinical signs, histology, and molecular markers of disease.
Stability and Storage
-
Storage: Store the prepared this compound eye drop solution at 2-8°C, protected from light.
-
Stability: The stability of the extemporaneously prepared solution should be evaluated. A preliminary stability study assessing appearance, pH, and concentration over a defined period (e.g., 7-14 days) is recommended.
Safety Precautions
-
Follow standard laboratory safety procedures when handling all chemicals.
-
Prepare the sterile ophthalmic solution in a laminar flow hood or biological safety cabinet to maintain sterility and prevent contamination.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Disclaimer: This document provides a recommended protocol for the preparation of this compound eye drop solution for research purposes only. It is based on publicly available information and general pharmaceutical principles. The final formulation and preparation method should be optimized and validated by the end-user for their specific application. This protocol is not intended for human use.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle effects on ocular drug bioavailability i: evaluation of fluorometholone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroxide pharmaceutical development for age-related degeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for OT-551 Testing in Animal Models of Dry AMD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing and evaluating the therapeutic candidate OT-551 in established animal models of dry age-related macular degeneration (AMD). The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in the preclinical assessment of this compound and similar compounds targeting oxidative stress and inflammation in retinal diseases.
Introduction to this compound
This compound is a topically administered small molecule with potent antioxidant, anti-inflammatory, and anti-angiogenic properties.[1][2][3][4] Its primary mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular responses to oxidative stress and inflammation.[1][5] While clinical trials in patients with geographic atrophy (GA), an advanced form of dry AMD, showed the drug to be well-tolerated, it did not demonstrate a statistically significant slowing of GA progression at the concentrations tested.[6][7][8] Preclinical studies, however, have demonstrated its protective effects on retinal cells, suggesting its potential therapeutic value and the importance of further investigation into optimal dosing and delivery.
Key Signaling Pathway: NF-κB in Dry AMD and this compound Intervention
Oxidative stress in the retinal pigment epithelium (RPE) is a major driver of dry AMD pathogenesis. This stress leads to the activation of the NF-κB signaling cascade, resulting in the production of pro-inflammatory cytokines and promoting cellular damage. This compound, as an inhibitor of this pathway, aims to mitigate these downstream effects.
Animal Models for this compound Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of compounds for dry AMD. Based on the mechanism of action of this compound, models that involve oxidative stress and inflammation are highly relevant.
Light-Induced Retinal Degeneration Model
This model is particularly relevant for testing antioxidants like this compound as it directly induces oxidative stress in the retina through intense light exposure.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Use adult albino rats (e.g., Sprague-Dawley).
-
Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Dark Adaptation: Place rats in complete darkness for 24 hours prior to light exposure to maximize rhodopsin levels.
-
Drug Administration: Administer this compound or its active metabolite Tempol-H (TP-H) via intraperitoneal (IP) injection 30 minutes before light exposure. A vehicle control (e.g., sterile water or saline) should be used for the control group.
-
Pupil Dilation: Anesthetize the animals and dilate their pupils with a mydriatic agent (e.g., 1% tropicamide).
-
Light Exposure: Expose the animals to a controlled, intense white fluorescent light (e.g., 2700 lux) for a duration of 6 hours.
-
Post-Exposure Recovery: Return the animals to a dark environment for recovery.
-
Efficacy Evaluation (5-7 days post-exposure):
-
Histology: Euthanize the animals, enucleate the eyes, and prepare retinal cross-sections. Stain with Hematoxylin and Eosin (H&E).
-
Quantification: Count the number of RPE cell nuclei in a defined area of the retina.
-
RPE Damage Index: Measure the extent of RPE damage along the retinal section and express it as a percentage of the total length.
-
-
Electroretinography (ERG): Measure the electrical responses of the various cell types in the retina to a standardized light stimulus to assess retinal function.
-
Quantitative Data Summary from Preclinical Studies:
| Treatment Group | Dose (mg/kg, IP) | Outcome Measure | Result |
| This compound | 30 | RPE Nuclei Count | Significant preservation compared to water-treated |
| 100 | RPE Nuclei Count | Significant preservation compared to water-treated | |
| 30 | RPE Damage Index | Significantly lower than water-treated | |
| 100 | RPE Damage Index | Significantly lower than water-treated | |
| Tempol-H (TP-H) | 100 | RPE Nuclei Count | Significant preservation compared to water-treated |
| 100 | RPE Damage Index | Significantly lower than water-treated | |
| Water (Control) | - | RPE Nuclei Count | Significant reduction after light exposure |
| - | RPE Damage Index | High level of damage |
Data summarized from a study on light-induced retinal damage in rats.
Sodium Iodate-Induced Retinal Degeneration Model
This model utilizes the systemic administration of sodium iodate (NaIO₃), a chemical toxic to the RPE, to induce retinal degeneration that mimics features of dry AMD.
Detailed Protocol:
-
Animal Model: Use adult pigmented mice (e.g., C57BL/6J) or rats.
-
Drug Administration: Administer this compound through a suitable route (e.g., topical eye drops, IP, or subcutaneous injection) prior to or concurrently with sodium iodate administration. A vehicle control group should be included.
-
Induction of Retinal Degeneration: Administer a single dose of sodium iodate via intravenous (IV) or intraperitoneal (IP) injection. The dose should be carefully titrated to induce consistent retinal degeneration (e.g., 15-40 mg/kg for mice).
-
Monitoring: Monitor the animals for signs of retinal degeneration at various time points (e.g., 1, 3, 7, and 14 days) post-injection.
-
Efficacy Evaluation:
-
In Vivo Imaging: Use optical coherence tomography (OCT) and fundus photography to visualize and quantify changes in retinal structure, including the thickness of retinal layers and the extent of atrophy.
-
Electroretinography (ERG): Assess retinal function as described for the light-induced model.
-
Histology: Perform histological analysis of retinal cross-sections to evaluate the extent of RPE and photoreceptor cell death.
-
Conclusion
The animal models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other potential therapeutics for dry AMD. The light-induced model offers a direct way to assess the antioxidant properties of a compound, while the sodium iodate model provides a chemically induced method to study RPE degeneration. Consistent and reproducible application of these protocols, coupled with comprehensive efficacy evaluations, is essential for advancing promising candidates toward clinical development.
References
- 1. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 2. Comparison between sodium iodate and lipid peroxide murine models of age-related macular degeneration for drug evaluation—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Oxidative stress-mediated NFκB phosphorylation upregulates p62/SQSTM1 and promotes retinal pigmented epithelial cell survival through increased autophagy | Semantic Scholar [semanticscholar.org]
- 4. Comparison between sodium iodate and lipid peroxide murine models of age-related macular degeneration for drug evaluation—a narrative review - Kim - Annals of Eye Science [aes.amegroups.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Oxidative stress-mediated NFκB phosphorylation upregulates p62/SQSTM1 and promotes retinal pigmented epithelial cell survival through increased autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP140-Mediated NF-κB Inflammatory Pathway Promotes Metabolic Dysregulation in Retinal Pigment Epithelium Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-induced exacerbation of retinal degeneration in a rat model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Stability of Ot-551 in Ophthalmic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ot-551 is a promising therapeutic agent investigated for its potential in treating ophthalmic conditions such as geographic atrophy, an advanced form of age-related macular degeneration (AMD).[1][2][3] It functions as a prodrug of the antioxidant Tempol-H, which is released upon enzymatic conversion by intraocular esterases. The long-term stability of this compound in its formulated state is a critical parameter for ensuring its safety, efficacy, and shelf-life in research and clinical settings.
This document provides a comprehensive overview of the considerations for assessing the long-term stability of this compound in research formulations. Due to the limited availability of specific proprietary data, this report synthesizes general principles of ophthalmic formulation stability and provides illustrative protocols and data tables.
Hypothetical Research Formulations
The stability of this compound is intrinsically linked to its formulation. While the exact composition of the formulations used in clinical trials is not publicly disclosed, a typical ophthalmic solution for a lipophilic compound like this compound would likely contain the following components. These formulations are presented here for illustrative purposes to frame the subsequent stability testing protocols.
| Component | Function | Example Concentration Range (% w/v) |
| This compound | Active Pharmaceutical Ingredient (API) | 0.3% - 0.45% |
| Polysorbate 80 | Solubilizing agent, surfactant | 0.1% - 1.0% |
| Edetate Disodium (EDTA) | Chelating agent, stabilizer | 0.01% - 0.05% |
| Sodium Chloride | Tonicity adjusting agent | 0.5% - 0.9% |
| Boric Acid/Sodium Borate | Buffering agent | To adjust pH to 6.5 - 7.5 |
| Benzalkonium Chloride | Preservative | 0.005% - 0.02% |
| Water for Injection | Vehicle | q.s. to 100% |
Long-Term Stability Assessment
The long-term stability of this compound formulations should be evaluated under various storage conditions to predict its shelf-life. The following table presents a hypothetical summary of a long-term stability study.
Table 1: Illustrative Long-Term Stability Data for this compound Ophthalmic Solution (0.45%)
| Storage Condition | Time Point | Assay (% of Initial) | Appearance | pH | Osmolality (mOsm/kg) |
| 2-8°C | 0 Months | 100.0 | Clear, colorless solution | 7.0 | 295 |
| 3 Months | 99.5 | Clear, colorless solution | 7.0 | 296 | |
| 6 Months | 99.2 | Clear, colorless solution | 6.9 | 295 | |
| 12 Months | 98.8 | Clear, colorless solution | 6.9 | 297 | |
| 24 Months | 98.1 | Clear, colorless solution | 6.8 | 296 | |
| 25°C / 60% RH | 0 Months | 100.0 | Clear, colorless solution | 7.0 | 295 |
| 3 Months | 98.2 | Clear, colorless solution | 6.9 | 298 | |
| 6 Months | 96.5 | Clear, colorless solution | 6.8 | 300 | |
| 12 Months | 94.1 | Clear, colorless solution | 6.7 | 302 | |
| 40°C / 75% RH | 0 Months | 100.0 | Clear, colorless solution | 7.0 | 295 |
| (Accelerated) | 1 Month | 95.3 | Clear, colorless solution | 6.8 | 301 |
| 3 Months | 91.8 | Clear, colorless solution | 6.6 | 305 | |
| 6 Months | 87.4 | Faintly yellow solution | 6.5 | 308 |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol describes a general method for the development of a stability-indicating HPLC assay for this compound.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in ophthalmic formulations and to separate it from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Forced degradation reagents: 1N HCl, 1N NaOH, 3% H₂O₂
3. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
4. Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm)
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.
-
Sample Solution: Dilute the this compound ophthalmic formulation with the mobile phase to a concentration within the linear range.
6. Forced Degradation Study:
-
Acid Hydrolysis: Mix the sample with 1N HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the sample with 1N NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Mix the sample with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method to ensure the separation of degradation peaks from the main this compound peak.
7. Validation Parameters (as per ICH guidelines):
-
Specificity (peak purity analysis)
-
Linearity
-
Range
-
Accuracy (recovery studies)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Protocol 2: Physical and Chemical Stability Testing of Ophthalmic Solutions
1. Objective: To assess the physical and chemical stability of this compound ophthalmic formulations under different storage conditions.
2. Procedure:
-
Store aliquots of the formulation in appropriate containers at the specified conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
At each time point, withdraw samples and perform the following tests:
-
Appearance: Visually inspect for color, clarity, and presence of particulate matter.
-
pH: Measure the pH of the solution using a calibrated pH meter.
-
Osmolality: Measure the osmolality using an osmometer.
-
Assay and Impurities: Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of Tempol-H (Active Metabolite of this compound)
The antioxidant and anti-inflammatory effects of Tempol-H, the active metabolite of this compound, are believed to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] Oxidative stress can activate IKK (IκB kinase), which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Tempol-H, as a potent antioxidant, can scavenge reactive oxygen species (ROS), thereby preventing the activation of IKK and subsequent NF-κB signaling.
Caption: Antioxidant action of Tempol-H via NF-κB pathway inhibition.
Experimental Workflow for Long-Term Stability Testing
The workflow for a comprehensive long-term stability study of an this compound research formulation involves several key stages, from formulation preparation to data analysis.
Caption: Workflow for this compound long-term stability assessment.
Conclusion
While specific, publicly available long-term stability data for this compound research formulations is scarce, a comprehensive stability testing plan can be designed based on established principles for ophthalmic drug products. This involves the development of a stability-indicating analytical method, such as HPLC, and the assessment of physical and chemical properties of the formulation over time under various storage conditions. The provided protocols and illustrative data serve as a guide for researchers and drug development professionals in establishing the long-term stability profile of this compound and similar compounds in ophthalmic formulations. Further investigation into patent literature may provide more specific details on the formulations and stability of this compound.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Advanced Website Protection for Unmatched Cyber Defense [comodo.com]
- 3. FDA Accepts Merck's First-Ever Two-Drug HIV Treatment Application | MRK Stock News [stocktitan.net]
- 4. US9827191B2 - Compositions and methods for ophthalmic and/or other applications - Google Patents [patents.google.com]
- 5. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
Application Notes and Protocols for Preclinical Studies of Ot-551
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and propose experimental protocols for investigating the dosage, efficacy, and safety of Ot-551. Due to the limited availability of public preclinical data, this document synthesizes published information and outlines standardized methodologies for ophthalmic drug development to guide researchers in their study design.
Introduction to this compound
This compound is a novel, topically administered small molecule developed for the treatment of age-related macular degeneration (AMD), particularly the advanced atrophic form known as geographic atrophy (GA). It is a disubstituted hydroxylamine that functions as a prodrug, converting to its active metabolite, Tempol-H, through the action of intraocular esterases. The therapeutic rationale for this compound is based on its potent antioxidant properties, which are thought to counteract the oxidative stress implicated in the pathogenesis of AMD.[1] Preclinical research has suggested that this compound can protect retinal photoreceptor cells from death and inhibit angiogenesis.[2]
**2. Mechanism of Action
This compound is a lipophilic compound designed to penetrate the cornea and reach the posterior segment of the eye.[1] Once inside the eye, it is metabolized into Tempol-H. Both this compound and Tempol-H possess antioxidant capabilities, enabling them to neutralize free radicals and mitigate oxidative damage within the retina.[1]
Dosage Considerations from Available Preclinical Data
Publicly available preclinical data on the topical administration of this compound is scarce, with much of the information residing in unpublished investigator brochures. However, a key study provides insight into its systemic efficacy in an animal model of retinal damage.
| Study Parameter | Details |
| Animal Model | Albino rats with light-induced photoreceptor degeneration |
| Drug | This compound |
| Dosage | 100 mg/kg |
| Route of Administration | Intraperitoneal injection |
| Key Finding | Systemic administration of this compound provided functional and morphologic protection of photoreceptor cells against acute light-induced damage. |
This study is significant as it demonstrates the in vivo bioactivity and protective effect of this compound on retinal cells. However, it is crucial to note that the systemic dosage and route of administration are not directly translatable to a topical ophthalmic formulation for preclinical studies. Dose-ranging studies for topical administration in relevant animal models are necessary to determine optimal concentrations for both efficacy and safety.
Proposed Preclinical Experimental Protocols
The following protocols are proposed as a general framework for the preclinical evaluation of this compound.
In Vitro Studies
4.1.1. Assessment of Antioxidant Activity
-
Objective: To quantify the antioxidant capacity of this compound and its active metabolite, Tempol-H.
-
Methodology:
-
Culture human retinal pigment epithelial (RPE) cells (e.g., ARPE-19 cell line).
-
Induce oxidative stress using a chemical agent such as hydrogen peroxide (H₂O₂) or glucose oxidase.
-
Treat cells with varying concentrations of this compound or Tempol-H prior to or concurrently with the oxidative challenge.
-
Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like CellROX Green.
-
Assess cell viability using an MTT or similar assay.
-
-
Endpoints: Reduction in ROS levels and preservation of cell viability in treated versus untreated cells.
4.1.2. Cytoprotection Assay
-
Objective: To evaluate the ability of this compound to protect RPE cells from oxidative stress-induced apoptosis.
-
Methodology:
-
Culture RPE cells and induce oxidative stress as described above.
-
Treat cells with a range of this compound concentrations.
-
Assess apoptosis using methods such as TUNEL staining or caspase activity assays.
-
-
Endpoints: Dose-dependent reduction in apoptotic markers in this compound-treated cells.
In Vivo Studies
4.2.1. Animal Models of Geographic Atrophy
-
Sodium Iodate-Induced Retinal Degeneration: Systemic administration of sodium iodate in rodents selectively damages the RPE, leading to secondary photoreceptor degeneration, mimicking features of GA.
-
Light-Induced Retinal Damage: Exposure of rodents to high-intensity light induces oxidative stress and photoreceptor apoptosis. This model is useful for evaluating the protective effects of antioxidants.
4.2.2. Topical Ocular Toxicity and Efficacy Study
-
Objective: To determine the safety and efficacy of a topically administered this compound formulation.
-
Species: Rabbit or pigmented rat.
-
Methodology:
-
Formulation: Prepare this compound in a sterile ophthalmic solution with appropriate pH, tonicity, and viscosity.
-
Dose-Ranging Study: Administer single and multiple doses of varying concentrations of this compound to determine the maximum tolerated dose (MTD) and to select doses for the main study.
-
Main Study:
-
Divide animals into vehicle control and this compound treatment groups (e.g., low, medium, and high dose).
-
Administer the topical formulation one to three times daily for a predetermined period (e.g., 28 days).
-
Induce retinal degeneration using a chosen model (e.g., sodium iodate) at a specified time point during the treatment period.
-
-
Endpoints:
-
Safety: Regular ophthalmic examinations (e.g., slit-lamp biomicroscopy, intraocular pressure measurements), clinical observations, and post-mortem histopathology of ocular tissues.
-
Efficacy: Electroretinography (ERG) to assess retinal function, optical coherence tomography (OCT) to measure retinal thickness, and histopathology to quantify photoreceptor cell survival and RPE integrity.
-
-
Pharmacokinetics and Toxicology Considerations
Ocular Pharmacokinetics
-
Objective: To determine the absorption, distribution, metabolism, and elimination (ADME) of topically applied this compound within the eye.
-
Methodology:
-
Administer a single topical dose of radiolabeled or non-radiolabeled this compound to animals.
-
Collect ocular tissues (cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid) at various time points.
-
Analyze tissue homogenates for concentrations of this compound and its active metabolite, Tempol-H, using LC-MS/MS.
-
-
Key Parameters to Determine:
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) in different ocular tissues.
-
Area under the curve (AUC) to assess overall drug exposure.
-
Rate and extent of conversion of this compound to Tempol-H.
-
Ocular half-life (t½) of both compounds.
-
Toxicology
-
Objective: To establish the safety profile of this compound following topical ocular administration.
-
Studies:
-
Ocular Irritation: Assessed in a rabbit model (e.g., Draize test or alternative).
-
Repeat-Dose Ocular Toxicity: Administer this compound for an extended period (e.g., 90 days) in two species (one rodent, one non-rodent) as per regulatory guidelines.
-
Systemic Toxicity: Monitor for any systemic effects following topical administration, including clinical pathology and histopathology of major organs.
-
-
Endpoints: No-Observed-Adverse-Effect Level (NOAEL), clinical signs of toxicity, and microscopic changes in ocular and systemic tissues.
Conclusion
While specific preclinical dosage and protocol information for the topical application of this compound is not extensively available in the public domain, this document provides a robust framework for researchers. The proposed in vitro and in vivo experimental protocols, based on established methodologies in ophthalmic drug development, offer a scientific approach to determining the appropriate dosage, efficacy, and safety of this compound for its intended therapeutic use in geographic atrophy. Successful execution of these studies will be critical in advancing our understanding of this compound and its potential as a treatment for AMD.
References
Application Notes and Protocols for Histological Analysis of Retinal Tissue Following Ot-551 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ot-551 is a novel, topically administered small molecule therapeutic candidate investigated for its protective effects on retinal tissue, particularly in the context of age-related macular degeneration (AMD).[1] As a disubstituted hydroxylamine, this compound functions as a potent antioxidant and anti-inflammatory agent.[2] Following administration, it is converted to its active metabolite, Tempol-H, which can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[3] Furthermore, this compound has been shown to downregulate the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation. This document provides detailed protocols for the histological analysis of retinal tissue to assess the therapeutic efficacy of this compound, along with a summary of preclinical quantitative data and a visualization of the relevant signaling pathway.
Mechanism of Action
This compound exerts its protective effects on retinal tissue through a dual mechanism involving antioxidant and anti-inflammatory activities. Once administered, this compound is metabolized into Tempol-H, a stable nitroxide that can effectively scavenge free radicals.[3] This antioxidant property is crucial in the retina, a tissue with high metabolic activity and susceptibility to oxidative damage. By reducing the levels of ROS, this compound helps to protect retinal pigment epithelium (RPE) cells and photoreceptors from apoptosis.
In addition to its direct antioxidant effects, this compound modulates inflammatory responses by inhibiting the NF-κB signaling pathway. Oxidative stress is a known activator of NF-κB, which, upon activation, translocates to the nucleus and induces the expression of pro-inflammatory cytokines and other inflammatory mediators. By suppressing NF-κB activation, this compound can reduce the inflammatory cascade that contributes to retinal degeneration.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound in a light-induced retinal damage model in albino rats.
Table 1: Effect of this compound on Retinal Pigment Epithelium (RPE) Cell Nuclei Count After Light-Induced Damage
| Treatment Group | Dose (mg/kg) | Mean RPE Cell Nuclei Count (per unit area) | Standard Deviation |
| Water (Control) | - | 25.4 | 3.1 |
| This compound | 25 | 35.8 | 4.2 |
| This compound | 50 | 38.1 | 3.9 |
| This compound | 100 | 40.2 | 3.5 |
| Tempol-H | 100 | 36.5 | 4.0 |
Table 2: Effect of this compound on Outer Nuclear Layer (ONL) Thickness After Light-Induced Damage
| Treatment Group | Dose (mg/kg) | Mean ONL Thickness (µm) - Superior Hemisphere | Mean ONL Thickness (µm) - Inferior Hemisphere |
| Water (Control) | - | 22.3 | 35.1 |
| This compound | 25 | 38.7 | 42.3 |
| This compound | 50 | 40.1 | 44.5 |
| This compound | 100 | 43.5 | 46.8 |
| Tempol-H | 100 | 35.9 | 40.7 |
Experimental Protocols
Animal Model of Light-Induced Retinal Damage
A common preclinical model to evaluate the efficacy of retinal protective agents like this compound involves inducing phototoxicity in albino rats.
-
Animals: Use adult male Sprague-Dawley rats.
-
Housing: House the animals in a dimly lit environment (e.g., 5 lux) on a 12-hour light/dark cycle for at least one week prior to the experiment to standardize retinal light sensitivity.
-
Drug Administration: Administer this compound or vehicle control (sterile water) via intraperitoneal injection 30 minutes before light exposure.[3]
-
Light Exposure: Place the rats in individual, clear cages and expose them to bright, diffuse white fluorescent light (e.g., 2700 lux) for a continuous period of 6 hours.[3]
-
Post-Exposure: Return the animals to the dim light environment for recovery. Euthanize the animals at a predetermined time point (e.g., 7 days post-exposure) for histological analysis.
Tissue Preparation for Histology
-
Euthanasia and Enucleation: Euthanize the animals according to approved institutional guidelines. Immediately enucleate the eyes.
-
Fixation: Create a small incision at the limbus and immerse the globes in a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS), pH 7.4) for at least 24 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol concentrations (70%, 80%, 95%, 100%). Clear the tissues with xylene and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sagittal sections through the optic nerve head using a microtome. Mount the sections on glass slides.
Hematoxylin and Eosin (H&E) Staining
H&E staining is a standard histological technique used to visualize the overall morphology of the retinal layers.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse in Harris hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 0.5% acid alcohol for a few seconds.
-
Rinse in running tap water for 1 minute.
-
"Blue" the sections in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water for 1 minute.
-
Counterstain in eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (95%, 100%).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium and coverslip.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.
-
TUNEL Reaction:
-
Rinse slides in PBS.
-
Incubate sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides in PBS.
-
If using a fluorescent label, counterstain with a nuclear stain such as DAPI.
-
If using an enzymatic label (e.g., peroxidase), incubate with the substrate solution until the desired color develops.
-
-
Mounting: Mount with an appropriate mounting medium.
Immunohistochemistry for NF-κB
This protocol allows for the visualization of NF-κB localization within the retinal cells.
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced antigen retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
Secondary Antibody Incubation:
-
Rinse slides in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Rinse slides in PBS.
-
Counterstain with a nuclear stain like DAPI.
-
Mount with an anti-fade mounting medium.
-
Visualization
Caption: this compound Signaling Pathway in Retinal Protection.
Caption: Experimental Workflow for Histological Analysis.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Topical OT-551
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the topical delivery of OT-551.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with topical this compound formulations.
| Problem | Possible Causes | Recommended Solutions |
| Low drug concentration in skin samples | Poor skin penetration of this compound. Inadequate formulation design. Degradation of this compound in the formulation or skin. | Optimize the formulation: - Incorporate penetration enhancers: Consider the use of chemical enhancers such as fatty acids (e.g., oleic acid), propylene glycol, or terpenes. - Utilize nanocarriers: Formulations based on liposomes or ethosomes can improve the solubility and skin penetration of lipophilic drugs like this compound.[1][2] - Adjust vehicle properties: Optimize the pH and viscosity of the vehicle to improve drug release and partitioning into the stratum corneum. Verify drug stability: - Conduct stability studies of this compound in the chosen formulation under experimental conditions. - Analyze for the presence of the active metabolite, Tempol-H, in skin homogenates. |
| Inconsistent results between experimental batches | Variability in skin samples (e.g., thickness, source). Inconsistent formulation preparation. Variations in experimental conditions. | Standardize skin samples: - Use skin from a consistent source and anatomical location. - Measure and record the thickness of each skin sample. Ensure formulation consistency: - Follow a strict, validated protocol for formulation preparation. - Characterize each batch of the formulation for properties such as particle size, viscosity, and drug content. Control experimental parameters: - Maintain a constant temperature (32°C) and humidity in the experimental setup.[3] - Ensure consistent dosing and sampling times. |
| Precipitation of this compound in the formulation | Low solubility of this compound in the vehicle. Change in temperature or pH. | Improve solubility: - Use a co-solvent system. - Incorporate solubilizing agents such as cyclodextrins. - Formulate as a nanoemulsion or microemulsion. Control formulation environment: - Store the formulation at a controlled temperature. - Buffer the formulation to maintain a stable pH. |
| High systemic absorption and low skin retention | Formulation promotes transdermal rather than dermal delivery. | Modify formulation for dermal targeting: - Use of liposomes has been shown to target drug delivery to the epidermis and dermis with lower systemic absorption.[1] - Consider formulations with larger particle sizes that are less likely to penetrate into the deeper dermal layers and systemic circulation. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel, lipophilic, small molecule that acts as a potent catalytic antioxidant.[4] It is a disubstituted hydroxylamine that is converted to its active metabolite, Tempol-H, by intraocular esterases.[5] While initially developed for ophthalmic applications to treat conditions like age-related macular degeneration (AMD) by targeting oxidative stress and inflammation, its antioxidant properties make it a candidate for topical dermatological applications.[4][6] The primary mechanism of action involves the modulation of signaling pathways related to oxidative stress and inflammation, including the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
2. What are the known physicochemical properties of this compound and its active metabolite, Tempol-H?
While extensive data on the physicochemical properties of this compound is not publicly available, here is a summary of the known information:
| Property | This compound | Tempol-H |
| Molecular Weight | 241.33 g/mol [7] | 173.25 g/mol [8] |
| Chemical Class | Disubstituted hydroxylamine[5] | Piperidine derivative |
| Solubility | Described as lipophilic[5][9] | Soluble in organic solvents (e.g., ethanol, methanol, acetone) and has some polarity due to a hydroxyl group, suggesting some water solubility.[10] |
| LogP (estimated) | Due to its lipophilic nature, the LogP is expected to be in a range suitable for skin penetration (typically 1-3). | The LogP of the parent compound Tempol is reported as 1.283.[11] |
3. What are the primary signaling pathways modulated by this compound?
This compound exerts its antioxidant and anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to oxidative stress, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. This compound, likely through its active metabolite Tempol-H, can inhibit this pathway, thereby reducing inflammation.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Tempol has been shown to upregulate Nrf2, enhancing the skin's natural defense against oxidative stress.
4. What experimental model is recommended for assessing the topical bioavailability of this compound?
The in vitro Franz diffusion cell assay is a widely accepted and recommended method for evaluating the skin permeation and retention of topical formulations.[3][12] This method allows for the determination of the rate and extent of drug absorption through ex vivo human or animal skin.
Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general framework for assessing the topical bioavailability of this compound. It should be adapted and optimized for specific formulations and research questions.
1. Materials and Equipment:
- Franz diffusion cells (with a known diffusion area and receptor chamber volume)
- Circulating water bath set to 32°C ± 0.5°C
- Magnetic stirrers and stir bars
- Full-thickness ex vivo human or porcine skin
- Dermatome (for preparing split-thickness skin)
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 if needed to maintain sink conditions)
- This compound formulation
- Positive control formulation (e.g., a simple solution of this compound)
- Analytical method for quantification of this compound and Tempol-H (e.g., HPLC-MS/MS)
2. Skin Preparation:
- Obtain fresh full-thickness skin and remove any subcutaneous fat.
- If using split-thickness skin, use a dermatome to obtain sections of a consistent thickness (e.g., 300-500 µm).
- Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- Visually inspect the skin for any defects before mounting.
3. Franz Diffusion Cell Setup:
- Mount the prepared skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
- Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Place a magnetic stir bar in the receptor chamber and place the cells in the holder connected to the circulating water bath.
- Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
- Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution.
- After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor solution.
5. Sample Analysis:
- At the end of the experiment, dismount the skin.
- Separate the epidermis from the dermis.
- Extract this compound and Tempol-H from the epidermis, dermis, and receptor solution samples using a suitable solvent.
- Quantify the concentration of this compound and Tempol-H in each compartment using a validated analytical method.
6. Data Analysis:
- Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
- Calculate the permeability coefficient (Kp).
- Quantify the amount of this compound and Tempol-H retained in the epidermis and dermis.
Visualizations
Caption: Signaling pathway of this compound in mitigating oxidative stress and inflammation.
Caption: Experimental workflow for in vitro skin permeation testing of this compound.
Caption: Troubleshooting decision tree for poor this compound topical bioavailability.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. GSRS [precision.fda.gov]
- 9. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Tempol-d17,15N (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]
- 12. researchgate.net [researchgate.net]
Ot-551 Technical Support Center: Investigating Limited Efficacy in Geographic Atrophy Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support resource provides a comprehensive analysis of the clinical trial data for Ot-551, a topical antioxidant investigated for the treatment of Geographic Atrophy (GA) secondary to Age-Related Macular Degeneration (AMD). The following troubleshooting guides and frequently asked questions (FAQs) address the limited efficacy observed in clinical trials, offering potential explanations and insights for researchers in the field.
Troubleshooting Guide: Understanding this compound's Clinical Trial Performance
This guide explores potential reasons for the observed outcomes in the this compound clinical trials.
Issue: Why did this compound not significantly slow the progression of Geographic Atrophy in clinical trials?
Potential Reasons:
-
Insufficient Bioavailability at the Target Tissue: As a topically administered eye drop, this compound must penetrate multiple ocular tissues to reach the retina in therapeutic concentrations. It is possible that the concentration of the active metabolite, Tempol-H, at the site of retinal and RPE damage was insufficient to exert a clinically meaningful antioxidant effect.
-
Complexity of Geographic Atrophy Pathophysiology: The development and progression of GA is a multifactorial process involving not only oxidative stress but also chronic inflammation, complement system dysregulation, and other cellular and extracellular matrix changes.[1] An antioxidant monotherapy like this compound may not be sufficient to address the complex and interconnected pathways driving the disease.
-
Stage of Disease at Intervention: The clinical trials enrolled patients with established GA. It is plausible that antioxidant therapy may be more effective in the earlier stages of dry AMD, preventing or slowing the initial damage that leads to atrophy. By the time GA is present, a significant amount of cell death and tissue remodeling has already occurred, which may be irreversible by an antioxidant alone.
-
Limitations of the Animal Models: While preclinical studies may have shown promise, the translation from animal models of retinal degeneration to human clinical efficacy is a significant challenge in ophthalmology drug development. The specific mechanisms driving human GA may not be fully recapitulated in these models.
Issue: Why were the results for Best Corrected Visual Acuity (BCVA) inconsistent between the Phase I/II and Phase II trials?
Potential Reasons:
-
Statistical Power and Sample Size: The initial Phase I/II trial was a small, open-label study with only 10 participants.[2][3] While it showed a statistically significant difference in BCVA change between the treated and fellow eyes, this finding may have been a result of chance due to the small sample size.[2][3] The larger, multi-center, placebo-controlled Phase II trial with 137 subjects did not replicate this finding, suggesting the initial result may have been spurious.[4]
-
Placebo Effect and Study Design: The open-label design of the initial study, where both patients and investigators were aware of the treatment, can introduce bias. The larger Phase II trial was double-masked and placebo-controlled, providing a more robust assessment of the drug's true effect on BCVA.
-
Natural Variability of BCVA in GA: Best Corrected Visual Acuity can fluctuate in patients with GA, and the rate of decline can be variable. The larger sample size in the Phase II trial would provide a more accurate representation of the average change in BCVA in this patient population, against which the true effect of the drug can be measured.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
A1: this compound is a disubstituted hydroxylamine that was designed to act as an antioxidant.[2][3] It is a prodrug that, after topical administration, is thought to be converted by intraocular esterases into its active metabolite, Tempol-H. This active form is believed to neutralize reactive oxygen species (ROS) within the eye, thereby reducing oxidative stress and protecting retinal cells from damage. Oxidative stress is considered a key contributor to the pathogenesis of AMD.
Q2: What were the key efficacy endpoints in the this compound clinical trials, and what were the main findings?
A2: The primary efficacy endpoints in the this compound clinical trials were the change in the area of Geographic Atrophy and the change in Best Corrected Visual Acuity (BCVA).
In a small, open-label Phase I/II study, there was a statistically significant difference in the mean change in BCVA at 2 years between the treated eyes (+0.2 letters) and the untreated fellow eyes (-11.3 letters).[2][3] However, there were no significant differences in the change in the area of GA or other secondary outcomes.[2][3]
A larger, randomized, placebo-controlled Phase II study did not confirm the positive BCVA finding. In this trial, there was no statistically significant difference in the change in the area of GA or the change in BCVA between the this compound treated groups and the placebo group at 18 months.[4]
Q3: Was this compound found to be safe in the clinical trials?
A3: Yes, this compound was generally well-tolerated in the clinical trials.[2][3][4] Most adverse events were non-serious, mild in severity, and occurred at a low incidence.[4] There were no serious adverse events related to the study drug.[2][3][4]
Data Presentation
Table 1: Summary of Efficacy Results from the Phase I/II Open-Label Clinical Trial (24 Months)
| Efficacy Endpoint | This compound Treated Eye (n=10) | Untreated Fellow Eye (n=10) | p-value |
| Mean Change in BCVA (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 |
| Change in Area of GA | Not Statistically Significant | Not Statistically Significant | >0.05 |
| Change in Contrast Sensitivity | Not Statistically Significant | Not Statistically Significant | >0.05 |
| Change in Microperimetry | Not Statistically Significant | Not Statistically Significant | >0.05 |
Data from the single-center, open-label Phase II trial (NCT00306488).[2][3]
Table 2: Summary of Efficacy Results from the Phase II Randomized Controlled Trial (18 Months)
| Treatment Group | Mean Change in GA Area (mm²) | Mean Change in BCVA (letters) | Proportion of Subjects Losing ≥15 Letters |
| Placebo | +3.55 | -4.9 | 16% |
| This compound 0.3% | +3.01 | -8.9 | 20% |
| This compound 0.45% | +3.43 | -7.7 | 21% |
Data from the randomized, double-masked, multi-center, placebo-controlled, clinical trial.[4]
Experimental Protocols
Phase I/II Open-Label Study (NCT00306488)
-
Study Design: A single-center, open-label, prospective, unilaterally-administered clinical trial.
-
Participants: 10 individuals with bilateral Geographic Atrophy.[2][3]
-
Intervention: Topical 0.45% this compound was administered to one randomly assigned "study eye" three times daily for a period of 2 years. The untreated fellow eye served as a control.[2][3]
-
Primary Efficacy Outcome: Change in Best Corrected Visual Acuity (BCVA) at 24 months.[2][3]
-
Secondary Efficacy Outcomes: Change from baseline in the area of GA, progression to neovascular AMD, change in contrast sensitivity, change in microperimetry measurements, and change in baseline drusen area.[2][3]
-
Safety Measures: Complete ophthalmologic examination, fundus photography, and review of ocular and systemic symptoms at scheduled visits.
Phase II Randomized Controlled Trial
-
Study Design: A randomized, double-masked, multi-center, placebo-controlled clinical trial.[4]
-
Participants: 137 subjects with Geographic Atrophy.[4]
-
Intervention: Participants were randomized to receive either this compound (0.3% or 0.45%) or a placebo, administered topically to one qualifying eye four times daily for up to 2 years.[4]
-
Efficacy Outcomes: Changes from baseline in the total area of GA and Best Corrected Visual Acuity (BCVA) score.[4]
-
Safety Measures: Complete ophthalmologic examination and review of ocular and systemic adverse events.[4]
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Simplified workflow of the this compound clinical trials.
Caption: Potential reasons for this compound's limited efficacy.
References
Potential off-target effects of Ot-551 in ocular research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OT-551.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent or lower-than-expected antioxidant effect of this compound in our cell-based assay.
-
Question: We are not observing a consistent protective effect of this compound against oxidative stress in our retinal pigment epithelium (RPE) cell culture model. What could be the reason?
-
Answer: Several factors can contribute to variability in cell-based antioxidant assays. Here is a troubleshooting workflow to identify the potential cause:
Troubleshooting Workflow for Inconsistent Antioxidant Effect
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Detailed Steps:
-
Verify this compound Formulation: Ensure your this compound stock solution is freshly prepared and properly dissolved. For in vitro studies, use an appropriate solvent like DMSO and ensure the final concentration in your culture medium is not cytotoxic.
-
Optimize Pre-incubation Time: this compound is a prodrug that is converted to its active metabolite, Tempol-H, by intraocular esterases. In a cell culture model, allow sufficient pre-incubation time (e.g., 1-4 hours) for cellular uptake and conversion before inducing oxidative stress.
-
Control for Oxidative Stress Induction: The concentration and timing of the oxidative stressor (e.g., hydrogen peroxide, tert-butyl hydroperoxide) are critical. Ensure your positive control (stressed cells without this compound) shows a consistent and expected level of cell death.
-
Cell Culture Conditions: Use cells at a consistent passage number and seeding density. Over-confluent or senescent cells may respond differently to oxidative stress.
-
Include Proper Controls: Always include a vehicle control (solvent only) and a positive control antioxidant (e.g., N-acetylcysteine) to validate your assay system.
-
Issue 2: We are observing cytotoxicity at higher concentrations of this compound.
-
Question: Our cell viability assays show a decrease in cell survival at high concentrations of this compound, which seems counterintuitive for an antioxidant. Why might this be happening?
-
Answer: This is a critical observation. While this compound is generally well-tolerated, high concentrations of any compound can have unintended effects. Here’s a logical framework to investigate this:
Investigating Potential Unintended Effects of High-Dose this compound
Caption: Framework for investigating high-dose this compound cytotoxicity.
Recommended Actions:
-
Conduct a Dose-Response Curve for the Vehicle: Determine the toxicity threshold of your solvent (e.g., DMSO) in your cell model.
-
Use an Alternative Viability Assay: If you are using an MTT or MTS assay, which relies on mitochondrial reductase activity, consider that high concentrations of some compounds can interfere with mitochondrial function. Use a complementary assay that measures a different aspect of cell death, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.
-
Assess Mitochondrial Health Directly: Use a probe like TMRE to measure mitochondrial membrane potential to more directly assess mitochondrial toxicity.
-
Evaluate Pro-oxidant Potential: At very high concentrations, some antioxidants can have pro-oxidant effects. You can measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA to see if this compound is increasing ROS at these concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lipophilic, disubstituted hydroxylamine that acts as a prodrug. After topical administration, it penetrates the eye where it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H). Tempol-H is a stable nitroxide that functions as a potent antioxidant. Its primary mechanism is thought to be as a superoxide dismutase (SOD) mimetic, catalyzing the breakdown of superoxide radicals into oxygen and hydrogen peroxide. This action helps to reduce oxidative stress, which is implicated in the pathogenesis of diseases like age-related macular degeneration (AMD).
Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Q2: What were the key outcomes of the clinical trials for this compound in geographic atrophy (GA)?
A2: Phase II clinical trials investigated the safety and efficacy of topical this compound for the treatment of GA. The main findings were:
-
Safety: this compound was well-tolerated by study participants and was not associated with any serious adverse effects.
-
Efficacy: The trials showed limited or no statistically significant benefit of this compound in slowing the progression of GA. In one small study, there was a possible effect in maintaining visual acuity in the treated eyes compared to the untreated fellow eyes, but this was not consistently observed in larger studies.
Q3: Are there any known off-target effects of this compound?
A3: The clinical trial data for this compound suggests a favorable safety profile with few reported adverse events. This indicates a low incidence of clinically significant off-target effects at the doses studied. However, it is important to note that "off-target" can mean different things. For a highly specific drug like a kinase inhibitor, off-target refers to binding to other kinases. For a compound like this compound, which acts as an antioxidant, "off-target" or "unintended" effects could include:
-
Pro-oxidant activity at high concentrations: As discussed in the troubleshooting section, some antioxidants can become pro-oxidants under certain conditions.
-
Interaction with other cellular redox pathways: The redox state of a cell is tightly regulated, and introducing a potent antioxidant could potentially perturb other redox-sensitive signaling pathways.
-
Metabolic effects: The conversion of this compound to Tempol-H and its subsequent metabolism could potentially impact cellular metabolic processes.
Researchers should be mindful of these possibilities and design experiments with appropriate controls to identify any such unintended effects in their specific model system.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from a Phase II clinical trial of this compound for Geographic Atrophy.
| Outcome Measure | This compound Treated Eyes (Mean ± SD) | Fellow Eyes (Control) (Mean ± SD) | p-value | Reference |
| Change in Best Corrected Visual Acuity (BCVA) at 2 years (ETDRS letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 | |
| Change in Area of Geographic Atrophy | Not statistically significant | Not statistically significant | > 0.05 | |
| Change in Contrast Sensitivity | Not statistically significant | Not statistically significant | > 0.05 | |
| Change in Microperimetry Measurements | Not statistically significant | Not statistically significant | > 0.05 |
Note: While the change in BCVA was statistically significant in this particular study, the authors noted that the lack of effect on other outcome measures and in subsequent larger trials suggests limited or no overall benefit for GA.
Experimental Protocols
Protocol: Assessing the Protective Effect of this compound against Oxidative Stress in ARPE-19 Cells
This protocol provides a general framework for evaluating the antioxidant efficacy of this compound in a human RPE cell line.
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
DMSO (vehicle)
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH) as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
Methodology:
-
Cell Seeding:
-
Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 2-4 hours to allow for cellular uptake and conversion to Tempol-H.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 200-500 µM, this should be optimized for your specific cell line and conditions).
-
Add the H₂O₂ solution directly to the wells containing the this compound or vehicle pre-treated cells.
-
Include a "no stress" control group that receives only serum-free medium.
-
Incubate for 4-6 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the "no stress" control group (representing 100% viability).
-
Plot the cell viability against the concentration of this compound to determine the protective effect.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.
-
Technical Support Center: Optimizing Ot-551 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ot-551 for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor that has been investigated for its therapeutic potential in age-related macular degeneration (AMD).[1][2] It functions as an antioxidant and anti-inflammatory agent.[2] Its primary mechanism of action involves the downregulation of the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation, and the reduction of oxidative stress.[2] In preclinical studies, this compound has demonstrated anti-oxidative, anti-inflammatory, and anti-angiogenic properties.[2]
Q2: What is the active metabolite of this compound?
In vivo, this compound is converted by intraocular esterases to its active metabolite, Tempol-H.[3] Tempol-H is a stable nitroxide that possesses potent antioxidant properties and acts as a superoxide dismutase (SOD) mimetic.[3][4][5]
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), aliquots can be stored at 4°C. For long-term storage, it is advisable to store the aliquots at -80°C.[6]
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
Therefore, a reasonable starting range for this compound in a new cell-based assay would be between 1 µM and 50 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q5: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each cell line and assay. This is typically achieved by performing a dose-response curve. The process involves two main stages:
-
Cytotoxicity Assay: To determine the maximum non-toxic concentration.
-
Functional Assay: To determine the effective concentration for the desired biological effect (e.g., inhibition of NF-κB or reduction of oxidative stress).
Detailed protocols for these assays are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Problem 1: Determining the Non-Toxic Concentration Range of this compound
Solution: Perform a cytotoxicity assay to determine the concentration of this compound that does not adversely affect cell viability. The MTT or WST-1 assay is a common and reliable method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed your cells of interest (e.g., ARPE-19, a retinal pigment epithelial cell line) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the this compound concentration to determine the concentration at which viability is not significantly affected. This will be your working concentration range for subsequent functional assays.
| Parameter | Recommendation |
| Cell Line | Relevant to your research (e.g., ARPE-19 for AMD studies) |
| Seeding Density | Optimized for logarithmic growth during the assay |
| This compound Concentration Range | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, and 72 hours |
| Vehicle Control | DMSO concentration matching the highest this compound concentration |
| Positive Control | A known cytotoxic compound |
| Negative Control | Untreated cells |
Problem 2: Confirming the Bioactivity of this compound in a Functional Assay
Solution: Once the non-toxic concentration range is established, perform a functional assay to confirm that this compound is active at those concentrations. Given its mechanism of action, an NF-κB reporter assay or an in vitro antioxidant assay are suitable choices.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect your cells with an NF-κB responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Alternatively, use a stable cell line expressing the NF-κB reporter.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a designated period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubation: Incubate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Plot the normalized activity against the this compound concentration to determine the IC50 (the concentration at which 50% of the NF-κB activation is inhibited).
| Parameter | Recommendation |
| Reporter System | NF-κB luciferase reporter |
| Stimulus | TNF-α (10 ng/mL) or LPS (1 µg/mL) |
| This compound Concentration Range | Based on cytotoxicity data (non-toxic range) |
| Pre-incubation Time | 1-2 hours |
| Stimulation Time | 6-24 hours |
| Vehicle Control | DMSO |
| Positive Control | Known NF-κB inhibitor |
| Negative Control | Unstimulated cells |
Visualizations
Caption: Experimental Workflow for this compound Concentration Optimization.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of this compound.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 3. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing variability in Ot-551 preclinical study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ot-551. The information provided is intended to help address the variability observed in preclinical study results and to offer a framework for designing robust and reproducible experiments.
Troubleshooting Guides
Variability in preclinical results can arise from a multitude of factors. Below are common issues encountered during in vivo and in vitro studies of this compound and potential troubleshooting strategies.
In Vivo Preclinical Studies
| Issue | Potential Cause | Troubleshooting Strategy |
| High variability in retinal damage between animals in the same group. | Inconsistent light exposure in light-induced retinopathy models. | Ensure uniform and consistent light intensity and duration for all animals. Use a calibrated light source and regularly measure output. Consider housing animals in a controlled light environment prior to the experiment to standardize retinal light history. |
| Genetic drift in the animal strain. | Source animals from a reputable vendor and ensure they are from a consistent genetic background. | |
| Differences in drug administration and bioavailability. | For systemic administration (e.g., intraperitoneal injection), ensure accurate dosing based on body weight and consistent injection technique. For topical administration (eye drops), standardize the drop volume and frequency, and consider methods to minimize drainage and increase corneal contact time. | |
| Inconsistent or lack of this compound efficacy. | Inefficient conversion of this compound to its active metabolite, Tempol-H. | This compound is a prodrug that requires conversion by intraocular esterases.[1][2] Variability in esterase activity between species or individual animals could affect efficacy. Consider direct administration of Tempol-H as a positive control in some experimental arms. |
| Inappropriate timing of drug administration relative to injury induction. | In the light-induced damage model, administer this compound prior to light exposure to leverage its protective antioxidant effects.[3][4] Establish a clear timeline for drug administration and injury induction based on the hypothesized mechanism of action. | |
| Choice of outcome measure does not align with the drug's mechanism. | This compound has shown antioxidant and anti-inflammatory effects.[3][5] Histological analysis of retinal pigment epithelium (RPE) cell protection and measurement of oxidative stress markers may be more sensitive than functional outcomes in some models.[3][4] | |
| Discrepancy between histological and functional outcomes. | Different outcome measures may reflect different aspects of retinal health and may not always correlate, especially in short-term studies. | Employ a battery of outcome measures, including histology (e.g., RPE cell counts, outer nuclear layer thickness), electroretinography (ERG) for functional assessment, and biochemical assays for oxidative stress markers. |
In Vitro Preclinical Studies
| Issue | Potential Cause | Troubleshooting Strategy |
| High variability in cell viability assays. | Inconsistent seeding density of retinal pigment epithelium (RPE) cells. | Ensure a uniform cell seeding density across all wells and plates. Allow cells to adhere and reach a consistent confluency before initiating the experiment. |
| Fluctuation in the concentration of the oxidative stressor (e.g., H₂O₂). | Prepare fresh solutions of the oxidative stressor for each experiment. Be aware that the concentration of H₂O₂ in culture medium can decrease over time. | |
| Inconsistent incubation times for drug pretreatment and stressor exposure. | Use a precise timer and a consistent workflow for adding and removing solutions from all wells. | |
| Lack of a protective effect of Tempol-H (active metabolite of this compound). | Suboptimal concentration of Tempol-H. | Perform a dose-response curve to determine the optimal protective concentration of Tempol-H against the specific oxidative stressor and concentration being used. |
| Cell line is resistant to the induced level of oxidative stress. | Titrate the concentration of the oxidative stressor to induce a consistent and sublethal level of cell death (e.g., 50% reduction in viability) in control wells. | |
| Timing of Tempol-H addition is not optimal. | For a protective effect against oxidative stress, pretreat the cells with Tempol-H for a sufficient period before adding the stressor. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipophilic, disubstituted hydroxylamine that acts as a prodrug.[1][2] It is designed for topical administration as an eye drop and can penetrate the eye.[1][2] In the eye, it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H).[1][2] Both this compound and Tempol-H have antioxidant properties, terminating free radical reactions.[1][2] Preclinical studies have also indicated that this compound has anti-inflammatory and antiangiogenic activity, and it can downregulate the overexpression of nuclear factor-kappaB (NF-κB).[5]
Q2: Why were the results of the Phase II clinical trials for geographic atrophy variable?
A2: Two Phase II clinical trials for this compound in patients with geographic atrophy (GA) yielded different primary outcomes. One small, open-label study (NCT00306488) found a statistically significant positive effect on maintaining Best Corrected Visual Acuity (BCVA) in the treated eye compared to the fellow eye over two years.[1][3][6] However, it did not show a significant effect on other measures like the change in the area of GA.[1][3][6] A larger, randomized, placebo-controlled trial (NCT00485394) concluded that while this compound was safe, it did not appear to reduce the progression of the area of GA.[7] The discrepancy could be due to differences in study design (open-label vs. placebo-controlled), sample size, patient populations, or the inherent variability in the progression of GA.
Q3: What preclinical models have been used to study this compound?
A3: A key preclinical model used to evaluate the protective effects of this compound is the light-induced retinal damage model in albino rats.[3][4] In this model, intense light exposure is used to induce oxidative stress and damage to photoreceptors and the retinal pigment epithelium (RPE).[3] This model allows for the assessment of the antioxidant and protective capabilities of compounds like this compound.[3][4]
Q4: What are the key outcome measures to consider in preclinical studies of this compound?
A4: Based on its mechanism of action and the findings from preclinical studies, key outcome measures include:
-
Histology: Quantification of RPE cell nuclei and measurement of a retinal damage index to assess cellular protection.[4]
-
Oxidative Stress Markers: Measurement of lipid peroxidation products or other markers of oxidative damage in retinal tissue.
-
Inflammation Markers: Assessment of inflammatory cytokine levels and NF-κB activation in the retina.
-
Functional Assessment: Electroretinography (ERG) can be used to measure the electrical responses of various cell types in the retina, providing a functional readout of retinal health.
Data Presentation
Summary of Phase II Clinical Trial Results for this compound in Geographic Atrophy
| Study Identifier | NCT00306488 | NCT00485394 |
| Study Design | Single-center, open-label | Randomized, double-masked, placebo-controlled |
| Number of Participants | 10 | 137 |
| Treatment | 0.45% this compound eye drops in one eye, fellow eye as control | 0.3% or 0.45% this compound eye drops vs. placebo |
| Primary Outcome | Change in Best Corrected Visual Acuity (BCVA) at 24 months | Change in total area of Geographic Atrophy (GA) |
| Key Efficacy Findings | Mean change in BCVA at 2 years: +0.2 letters in treated eyes vs. -11.3 letters in fellow eyes (p=0.0259).[1][3][6] No significant difference in change in GA area.[1][3][6] | No significant reduction in the progression of GA area in treated groups compared to placebo at 18 months.[7] |
| Safety | Well-tolerated with few adverse events.[1][3] | Appeared to be safe when dosed up to 4 times daily.[7] |
Experimental Protocols
In Vivo: Protection of RPE in a Light-Induced Retinopathy Rat Model
This protocol is based on the methodology described by Tanito et al. (2010).[3]
1. Animals:
-
Use adult albino Sprague-Dawley rats.
-
Maintain the animals in a controlled environment with a 12-hour light/12-hour dark cycle.
2. Drug Administration:
-
Prepare this compound in a sterile vehicle (e.g., water).
-
Administer this compound or vehicle via intraperitoneal injection approximately 30 minutes before light exposure.
-
Include multiple dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group. A positive control group receiving Tempol-H can also be included.
3. Light-Induced Retinopathy:
-
Pupil dilation: Apply a mydriatic agent to the eyes of the rats.
-
Light exposure: Expose the rats to a calibrated white fluorescent light source (e.g., 2700 lux) for a continuous period (e.g., 6 hours).
4. Outcome Assessment (e.g., 7 days post-exposure):
-
Histology:
-
Euthanize the animals and enucleate the eyes.
-
Fix, embed, and section the eyes.
-
Stain the sections with a suitable dye (e.g., hematoxylin and eosin).
-
Count the number of RPE cell nuclei in a defined region of the retina.
-
Calculate an RPE damage index by measuring the extent of the damaged RPE layer relative to the total length of the retinal section.
-
-
Immunohistochemistry:
-
Stain retinal sections for markers of oxidative stress (e.g., 4-HNE) or inflammation (e.g., NF-κB).
-
5. Statistical Analysis:
-
Compare the mean RPE cell counts and damage indices between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vitro: Protection of RPE Cells from Oxidative Stress
This is a representative protocol for assessing the protective effects of Tempol-H (the active metabolite of this compound) on a human RPE cell line (e.g., ARPE-19) subjected to oxidative stress.
1. Cell Culture:
-
Culture ARPE-19 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at a consistent seeding density and allow them to adhere and grow to a desired confluency.
2. Treatment:
-
Prepare various concentrations of Tempol-H in serum-free medium.
-
Pre-treat the cells with the different concentrations of Tempol-H or vehicle for a defined period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a freshly prepared solution of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) to the wells for a specific duration (e.g., 2-4 hours). Include a control group with no oxidative stress.
3. Cell Viability Assay:
-
After the oxidative stress exposure, remove the treatment medium.
-
Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Generate a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of Tempol-H for protecting the cells from oxidative stress.
Visualizations
Signaling Pathway of this compound in Mitigating Oxidative Stress
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for an in vivo preclinical study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cyclic Nitroxide TEMPOL Ameliorates Oxidative Stress but Not Inflammation in a Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the Radical Scavenger, Tempol, to Reduce Inflammation and Oxidative Stress in a Murine Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol | C9H18NO2 | CID 137994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Transcorneal Penetration of OT-551
Welcome to the technical support center for OT-551. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and experimental evaluation of this compound for ophthalmic applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
This compound is a novel small molecule, administered as an eye drop, with the ability to penetrate cell membranes to reach both the anterior and posterior segments of the eye.[1] It is an antioxidant that has been investigated for the treatment of geographic atrophy in dry age-related macular degeneration (AMD) and cataracts.[1][2] Preclinical studies have shown that this compound can protect against retinal photoreceptor cell death and inhibit angiogenesis.[1] A key feature of this compound is its lipophilic nature, which allows it to more readily penetrate the cornea compared to its active metabolite, TEMPOL-H.[2]
Phase II clinical trials have evaluated the safety and efficacy of this compound for geographic atrophy.[3][4] While the drug was found to be safe at concentrations up to 0.45%, it did not demonstrate a significant reduction in the progression of geographic atrophy.[3] This suggests that while the compound has promising characteristics, optimizing its formulation to enhance transcorneal penetration and subsequent bioavailability could be critical for improving therapeutic outcomes.
This guide will provide strategies and methodologies to help you systematically approach the improvement of this compound's delivery across the cornea.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the transcorneal penetration of a topical ophthalmic drug like this compound?
A1: The cornea itself is a major barrier to drug diffusion due to its highly impermeable nature.[5] The primary barriers include:
-
The Tear Film: The constant production and drainage of tear fluid can quickly wash away a topically applied drug, reducing its residence time on the ocular surface.[5]
-
The Corneal Epithelium: This is the outermost layer of the cornea and is lipophilic, which can be a barrier to hydrophilic drugs. It also has tight junctions between cells that limit the passage of molecules.[6]
-
The Corneal Stroma: This is the thickest layer of the cornea and is primarily composed of water and collagen, making it a barrier for lipophilic drugs.
-
The Corneal Endothelium: This is a single layer of cells that acts as a leaky barrier but can still hinder the passage of some molecules.[7]
Q2: What general strategies can be employed to improve the transcorneal penetration of a drug?
A2: There are several established strategies to enhance transcorneal drug delivery:
-
Increasing Precorneal Residence Time: This can be achieved by using viscosity enhancers, mucoadhesive polymers, or in situ gelling systems.[8][9]
-
Enhancing Corneal Permeability: The use of penetration enhancers can transiently and reversibly disrupt the corneal epithelium to allow for greater drug passage.[6][9]
-
Formulation Approaches: Novel drug delivery systems like nanoparticles, liposomes, nanoemulsions, and micelles can encapsulate the drug and improve its penetration.[10][11][12]
-
Prodrug Approach: Modifying the drug molecule into a more lipophilic prodrug can enhance its penetration through the corneal epithelium.[13] this compound itself is a prodrug of TEMPOL-H.[2]
Q3: What types of excipients are commonly used in ophthalmic formulations to improve drug delivery?
A3: A variety of excipients are used to enhance the performance and stability of ophthalmic formulations.[14] These include:
-
Viscosity Enhancers: Such as polyvinyl alcohol (PVA) and methylcellulose, which increase the contact time of the drug with the ocular surface.
-
Surfactants: Non-ionic surfactants can be used as solubilizers and emulsifiers.[15]
-
Penetration Enhancers: These can include chelating agents like EDTA and surfactants that temporarily disrupt the corneal epithelium.[6][9]
-
Mucoadhesive Polymers: Chitosan and hyaluronic acid are examples of polymers that can adhere to the mucus layer of the eye, prolonging drug residence time.[16]
Q4: What in vitro models are suitable for assessing the transcorneal penetration of this compound?
A4: Several in vitro and ex vivo models are available to evaluate corneal permeability, reducing the need for in vivo animal testing in the early stages of development.[11] These include:
-
Corneal Epithelial Cell Culture Models: Human or rabbit corneal epithelial cell lines can be grown on permeable supports to form a monolayer that mimics the corneal epithelium.[17][18]
-
Ex Vivo Animal Corneas: Excised corneas from animals such as rabbits or pigs are often used in diffusion chambers (e.g., Franz cells) to study drug permeation.[11]
-
3D Corneal Models: More advanced models that mimic the three-dimensional structure of the human cornea are also being developed.[18]
Troubleshooting Guides
Low In Vitro Corneal Permeability
| Potential Cause | Troubleshooting Strategy |
| Poor aqueous solubility of this compound. | Increase the concentration of solubilizing agents in the formulation. Consider the use of cyclodextrins.[12] |
| Insufficient lipophilicity to cross the epithelium. | Explore the use of lipid-based nanoformulations such as nanoemulsions or solid lipid nanoparticles.[10] |
| Rapid clearance from the donor chamber in the experimental setup. | Incorporate a mucoadhesive polymer into the formulation to increase its viscosity and adherence. |
| The drug is being actively removed by efflux pumps. | Co-administer a known inhibitor of relevant efflux pumps (e.g., P-glycoprotein) in the in vitro model to confirm this mechanism. |
Formulation Instability
| Potential Cause | Troubleshooting Strategy |
| Degradation of this compound in the aqueous formulation. | Adjust the pH of the formulation to a range where this compound has maximum stability. Conduct a pH-stability profile study. |
| Oxidative degradation. | Include antioxidants in the formulation. Ensure manufacturing and storage conditions minimize exposure to light and oxygen. |
| Phase separation in emulsion-based formulations. | Optimize the surfactant and co-surfactant concentrations. Evaluate different homogenization techniques to achieve a stable droplet size. |
| Microbial contamination. | Add a suitable preservative that is compatible with this compound and other excipients. Alternatively, consider a preservative-free formulation in a sterile, single-dose container.[15] |
Experimental Protocols
Protocol 1: In Vitro Transcorneal Permeability Assay using Franz Diffusion Cells
This protocol describes a general procedure for assessing the permeability of this compound across an excised animal cornea.
Materials:
-
Freshly excised porcine or rabbit corneas
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound formulation
-
Analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare the Franz diffusion cells by filling the receptor chamber with PBS and ensuring no air bubbles are trapped.
-
Carefully excise the cornea from the animal eye and mount it between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Allow the system to equilibrate for 30 minutes.
-
Add a known volume and concentration of the this compound formulation to the donor chamber.
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh PBS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the drug across the cornea
-
A is the surface area of the cornea
-
C0 is the initial concentration of the drug in the donor chamber
-
Data Presentation:
The following table provides an example of how to present the results from a permeability study comparing different formulations of this compound.
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Enhancement Ratio |
| This compound in PBS (Control) | 1.5 x 10⁻⁶ | 1.0 |
| This compound with 0.01% Benzalkonium Chloride | 3.2 x 10⁻⁶ | 2.1 |
| This compound in a Nanoemulsion | 5.8 x 10⁻⁶ | 3.9 |
| This compound with 0.5% Chitosan | 2.9 x 10⁻⁶ | 1.9 |
Visualizations
Caption: Experimental workflow for improving the transcorneal penetration of this compound.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 5. Cornea - Wikipedia [en.wikipedia.org]
- 6. dl.begellhouse.com [dl.begellhouse.com]
- 7. Drug delivery to the anterior segment of the eye: A review of current and future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opthalmic drug delivery system | PPT [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Ocular drug delivery systems: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ophthalmic drug delivery systems--recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug delivery enhancement strategies through cornea: a review [wisdomlib.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharma.basf.com [pharma.basf.com]
- 16. Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
Ot-551 stability issues in aqueous solutions
Welcome to the technical support center for Ot-551. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a novel small molecule inhibitor of the tyrosine kinase JAK2, a key component in the JAK/STAT signaling pathway. Its chemical structure contains an ester functional group, making it susceptible to hydrolysis, particularly in non-neutral aqueous conditions.[1][2] It is also prone to oxidation.[3] Both degradation pathways can lead to a loss of biological activity and the appearance of impurities.
Q2: What is the recommended solvent for creating this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions. This compound is highly soluble in DMSO, and this solvent helps to minimize hydrolytic degradation during long-term storage.[4] For aqueous-based in vitro assays, it is crucial to dilute the DMSO stock into your final aqueous buffer immediately before use.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials with desiccant to prevent moisture absorption. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and used within 2-4 hours.
Q4: How can I tell if my this compound solution has degraded or precipitated?
A4: Visual signs of precipitation include the appearance of cloudiness, turbidity, or visible particles in the solution after dilution into an aqueous buffer.[5] Chemical degradation is often not visible and must be assessed analytically, for instance by using High-Performance Liquid Chromatography (HPLC), which may show a decrease in the area of the parent this compound peak and the emergence of new peaks corresponding to degradation products.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound solution becomes cloudy or shows visible precipitate after dilution in aqueous buffer.
This common issue is typically due to the low aqueous solubility of the compound, causing it to crash out of solution when the concentration of the organic solvent (DMSO) is significantly lowered.[5]
Troubleshooting Workflow: Precipitation
References
Technical Support Center: Enhancing the Anti-Inflammatory Response of OT-551
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the anti-inflammatory properties of OT-551. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a topically administered antioxidant compound. It is a disubstituted hydroxylamine that acts as a prodrug, converting to its active metabolite, Tempol-H, within the eye. The primary mechanism of action of Tempol-H is as a superoxide dismutase (SOD) mimetic, which catalytically scavenges superoxide radicals, thereby reducing oxidative stress. This reduction in oxidative stress is believed to be the basis of its anti-inflammatory effects.
Q2: What are the key signaling pathways modulated by this compound's active metabolite, Tempol?
A2: Tempol has been shown to modulate several key inflammatory signaling pathways:
-
NF-κB Pathway Inhibition : Tempol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. It achieves this by preventing the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2]
-
Nrf2 Pathway Activation : Tempol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby enhancing the cellular defense against oxidative stress.
Q3: What were the key outcomes of the this compound clinical trials for geographic atrophy?
A3: Clinical trials for this compound in patients with geographic atrophy (GA) demonstrated that the compound is well-tolerated with few adverse effects. While it showed a possible effect in maintaining visual acuity in treated eyes, it did not significantly reduce the progression of the GA lesion area.
Q4: How can the anti-inflammatory effects of this compound be measured in vitro?
A4: The anti-inflammatory effects of this compound's active metabolite, Tempol, can be assessed in vitro using various cell-based assays. A common approach is to use cell lines like macrophages (e.g., RAW 264.7 or J774) or retinal pigment epithelial (RPE) cells, stimulate them with an inflammatory agent like lipopolysaccharide (LPS), and then measure the reduction in inflammatory markers in the presence of Tempol. Key markers to measure include:
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Nitric oxide (NO) production using the Griess assay.
-
Gene expression of inflammatory mediators using qRT-PCR.
Q5: What in vivo models are suitable for evaluating the anti-inflammatory effects of this compound in an ocular context?
A5: The endotoxin-induced uveitis (EIU) model in rodents is a well-established and relevant model for acute ocular inflammation.[6][7][8] In this model, inflammation is induced by injecting lipopolysaccharide (LPS) into the vitreous humor or peritoneal cavity. The efficacy of this compound can then be assessed by measuring inflammatory cell infiltration, protein concentration in the aqueous humor, and cytokine levels in ocular tissues.
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in cytokine measurements (ELISA) | Pipetting errors, improper washing, temperature fluctuations. | Ensure proper pipetting technique and calibration. Use an automated plate washer if possible for consistency. Allow all reagents to reach room temperature before use and incubate plates in a stable temperature environment. |
| Low cell viability in primary cell cultures | Harsh thawing process, incorrect seeding density, over-trypsinization. | Thaw cells quickly in a 37°C water bath and dilute slowly with pre-warmed medium.[9] Adhere to recommended seeding densities. Use a lower concentration of trypsin or a gentler cell dissociation reagent.[10] |
| Inconsistent anti-inflammatory response of Tempol | Instability of Tempol in solution, variability in cell passage number. | Prepare fresh solutions of Tempol for each experiment. Use cells within a consistent and low passage number range, as their inflammatory response can change with repeated subculturing. |
| Unexpected cytotoxic effects of Tempol | High concentrations of Tempol. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. IC50 values for Tempol-induced cytotoxicity can be around 1-2 mM in some lung cancer cell lines.[11] |
In Vivo Assays (Endotoxin-Induced Uveitis Model)
| Problem | Possible Cause | Recommended Solution |
| High variability in the inflammatory response between animals | Inconsistent LPS injection, genetic drift in animal strains. | Ensure precise and consistent administration of LPS. Use animals from a reputable supplier and of a similar age and weight. Increase the number of animals per group to improve statistical power. |
| Difficulty in quantifying inflammatory cell infiltration | Subjective histological scoring. | Utilize flow cytometry to quantify specific immune cell populations in ocular tissues for a more objective measure.[12] Optical coherence tomography (OCT) can also be used for in vivo imaging of infiltrating cells. |
| Poor penetration of topically administered this compound | Formulation issues, anatomical barriers of the eye. | Consider alternative delivery methods for preclinical studies, such as intravitreal or subconjunctival injections, to ensure the compound reaches the target tissue. |
Enhancing the Anti-inflammatory Response of this compound
Q6: How can the anti-inflammatory efficacy of this compound be enhanced?
A6: One promising strategy is combination therapy. Pairing this compound with other anti-inflammatory agents could lead to synergistic effects.
-
Combination with NSAIDs : Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Combining the antioxidant properties of this compound with the COX inhibition of an NSAID could target inflammation through two distinct mechanisms, potentially leading to a more potent anti-inflammatory response.[13][14][15]
-
Targeting Multiple Inflammatory Pathways : Combining phytochemicals or other agents that target different inflammatory signaling pathways can also produce synergistic effects.[16] For instance, pairing Tempol with a compound that more potently inhibits a specific cytokine could be beneficial.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Tempol
| Cell Line | Inflammatory Stimulus | Parameter Measured | Tempol Concentration | Effect | Reference |
| J774 Macrophages | LPS | Nitric Oxide (NO) Production | 1.0 mM | Significant inhibition | [17] |
| Human Chondrocytes | IL-1β | TNF-α mRNA expression | 0.5 mM | Significant reduction | [17] |
| Human Chondrocytes | IL-1β | IL-6 mRNA expression | 0.5 mM | Significant reduction | [17] |
| HT29 & CRL-1739 Cancer Cells | - | Total Antioxidant Status | Not specified | Significant decrease | [18] |
| Calu-6 & A549 Lung Cancer Cells | - | Cell Growth (IC50) | ~1-2 mM (at 48h) | Inhibition of cell growth | [11] |
| SH-SY5Y Neuroblastoma Cells | 6-OHDA | IL-6 Expression | 30 µM | No significant effect | [19] |
| SH-SY5Y Neuroblastoma Cells | 6-OHDA | IFNγ Expression | 30 µM | No significant effect | [19] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay using Macrophage Cell Line
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of Tempol (e.g., 0.1, 0.5, 1.0 mM) for 1 hour.
-
Inflammatory Stimulation : Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement (ELISA) : Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay) : Use the collected supernatant to measure nitric oxide production. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis : Normalize the results to the LPS-only treated group and calculate the percentage inhibition for each concentration of Tempol.
Protocol 2: In Vivo Endotoxin-Induced Uveitis (EIU) Model
-
Animal Model : Use 6-8 week old male Lewis rats.
-
Induction of Uveitis : Induce uveitis by a single intraperitoneal injection of 200 µg of LPS from Salmonella typhimurium.
-
Treatment : Administer this compound (e.g., as eye drops) or Tempol (e.g., via intraperitoneal injection) 1 hour before and 12 hours after LPS injection. A control group should receive the vehicle.
-
Clinical Assessment : At 24 hours post-LPS injection, examine the eyes using a slit-lamp microscope to score the severity of uveitis based on signs like iris hyperemia and inflammatory cells in the anterior chamber.
-
Aqueous Humor Analysis : Collect aqueous humor and count the number of infiltrating inflammatory cells using a hemocytometer. Measure the protein concentration using a Bradford assay.
-
Tissue Analysis : Euthanize the animals and enucleate the eyes. Process the eyes for histology to assess inflammatory cell infiltration in the iris and ciliary body. Alternatively, prepare ocular tissue homogenates for cytokine analysis by ELISA or flow cytometry.
-
Data Analysis : Compare the clinical scores, cell counts, protein concentration, and cytokine levels between the treated and control groups using appropriate statistical tests.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of Tempol.
Caption: Nrf2 antioxidant response pathway and its activation by Tempol.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Tempol reduces the activation of nuclear factor-kappaB in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tempol reduces inflammation and oxidative damage in cigarette smoke-exposed mice by decreasing neutrophil infiltration and activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the Radical Scavenger, Tempol, to Reduce Inflammation and Oxidative Stress in a Murine Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LPS induced Uveitis Model - Creative Biolabs [creative-biolabs.com]
- 7. iris-pharma.com [iris-pharma.com]
- 8. criver.com [criver.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Tempol Inhibits the Growth of Lung Cancer and Normal Cells through Apoptosis Accompanied by Increased O2•− Levels and Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Some NSAIDs Offer Antioxidant Effect in the Brain Only in Combination with Other Antioxidant Products [wisdomlib.org]
- 16. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Ot-551 and the Potential for Resistance in Chronic Use Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for reduced efficacy and resistance to Ot-551 in long-term experimental models. As a potent antioxidant that modulates the NF-κB pathway, understanding its long-term effects is critical for robust preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a lipophilic, disubstituted hydroxylamine that, when administered topically to the eye, is converted by intraocular esterases to its active metabolite, Tempol-H (TP-H). Both this compound and TP-H possess antioxidant properties by terminating free radical reactions. A key mechanism of action is the downregulation of the nuclear factor-kappaB (NF-κB) signaling pathway, which is activated under conditions of oxidative stress and inflammation.
Q2: Has resistance to this compound been observed in clinical or preclinical studies?
To date, there are no published studies that specifically report or characterize acquired resistance to this compound in either preclinical models or human clinical trials. The available clinical data focuses on the safety and efficacy of this compound in treating geographic atrophy (GA), with mixed results on its effectiveness in slowing disease progression.
Q3: What are the theoretical mechanisms that could lead to reduced efficacy of this compound over time?
While not empirically demonstrated for this compound, potential mechanisms for reduced efficacy in chronic use models could include:
-
Alterations in the NF-κB Signaling Pathway: Chronic suppression of NF-κB could lead to compensatory changes in the signaling cascade, potentially rendering the downstream effects of this compound less potent. This could involve the upregulation of alternative pro-inflammatory or oxidative pathways.
-
Changes in Drug Metabolism: Alterations in the expression or activity of intraocular esterases responsible for converting this compound to its active metabolite, TP-H, could affect the bioavailability of the active compound.
-
Increased Cellular Efflux: While less common for this type of small molecule, cells could theoretically upregulate efflux pumps that actively remove this compound or TP-H from the intracellular space.
-
Development of Cellular Tolerance: Cells may adapt to the continuous presence of the antioxidant, leading to a blunted response to its effects over time.
Q4: How can I monitor for the potential development of this compound resistance in my long-term in vitro or animal models?
Regular and systematic monitoring of key efficacy markers is crucial. This should include:
-
Functional Assays: Periodically assess the primary functional outcome relevant to your model (e.g., visual acuity in animal models, cell viability or inflammatory cytokine production in cell culture).
-
Biomarker Analysis: Monitor key biomarkers of oxidative stress and inflammation that are expected to be modulated by this compound. This could include measuring levels of reactive oxygen species (ROS), inflammatory cytokines (e.g., TNF-α, IL-6), and the activation state of NF-κB.
-
Dose-Response Curves: Periodically generate dose-response curves to determine if the half-maximal effective concentration (EC50) of this compound has shifted, which would indicate a change in potency.
Troubleshooting Guide
Issue: Diminished therapeutic effect of this compound observed in a chronic use model.
If you observe a decline in the efficacy of this compound in your long-term experiments, consider the following troubleshooting steps:
-
Confirm Compound Integrity:
-
Verify the storage conditions and expiration date of your this compound stock.
-
Consider performing analytical chemistry (e.g., HPLC) to confirm the purity and concentration of your dosing solutions.
-
-
Re-evaluate Experimental Protocol:
-
Ensure consistency in your dosing regimen (concentration, frequency, and administration route).
-
Review all experimental procedures to rule out any inadvertent changes that could be impacting the results.
-
-
Investigate Potential for Resistance:
-
Cell-Based Models:
-
Isolate cells from the long-term study and compare their sensitivity to this compound with that of naive (untreated) cells.
-
Perform a dose-response assay to determine if there is a rightward shift in the EC50 curve in the chronically treated cells.
-
Analyze the expression and activation of key proteins in the NF-κB pathway (e.g., IκBα, p65 phosphorylation) in both naive and chronically treated cells.
-
-
Animal Models:
-
Assess biomarkers of oxidative stress and inflammation in ocular tissues from animals in the long-term study and compare them to a new cohort receiving short-term treatment.
-
Consider performing ex vivo studies on retinal explants to assess the direct responsiveness of the tissue to this compound.
-
-
-
Consider Alternative Explanations:
-
Disease Model Progression: The natural progression of the disease model may have reached a stage where the therapeutic window for this compound has passed.
-
Off-Target Effects: Unforeseen off-target effects of long-term this compound administration could be contributing to the observed phenotype.
-
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from Phase II clinical trials of this compound for the treatment of Geographic Atrophy (GA).
Table 1: Change in Best-Corrected Visual Acuity (BCVA) at 2 Years
| Study Group | Mean Change in BCVA (letters) | Standard Deviation | p-value (vs. Fellow Eye) |
| Study Eye (0.45% this compound) | +0.2 | 13.3 | 0.0259 |
| Fellow Eye (Untreated) | -11.3 | 7.6 |
Data from a single-center, open-label Phase II trial (n=10).[1][2]
Table 2: Change in Geographic Atrophy (GA) Area at 18 Months
| Study Group | Mean Change in GA Area (mm²) | Median Change in GA Area (mm²) |
| Placebo | +3.55 | +3.08 |
| This compound (0.3%) | +3.01 | +2.91 |
| This compound (0.45%) | +3.43 | +2.70 |
Data from a randomized, double-masked, multi-center, placebo-controlled Phase II clinical trial (n=137).[3]
Experimental Protocols
Protocol 1: Phase II Clinical Trial of Topical this compound for Geographic Atrophy
-
Study Design: A single-center, open-label Phase II trial.[1][2]
-
Treatment: Topical 0.45% this compound administered to one randomly assigned eye three times daily for 2 years. The untreated fellow eye served as a control.[1][2]
-
Primary Efficacy Outcome: Change in best-corrected visual acuity (BCVA) at 24 months.[1][2]
-
Secondary Efficacy Outcomes: Changes in the area of GA, contrast sensitivity, and microperimetry measurements from baseline.[1][2]
-
Safety Measures: Complete ophthalmologic examination, fundus photography, and review of symptoms at each visit.[1][2]
Protocol 2: Monitoring for Potential this compound Resistance in a Preclinical Model of Geographic Atrophy
This is a hypothetical protocol for researchers to adapt to their specific preclinical model.
-
Model Induction: Induce geographic atrophy in a suitable animal model (e.g., sodium iodate-induced retinal degeneration or a genetic model).
-
Chronic Dosing:
-
Divide animals into a vehicle control group and an this compound treatment group.
-
Administer topical this compound (e.g., 0.45% solution) or vehicle to the designated eyes daily for an extended period (e.g., 3-6 months).
-
-
Longitudinal Efficacy Assessment:
-
Perform functional assessments (e.g., electroretinography - ERG) and structural imaging (e.g., optical coherence tomography - OCT) at baseline and at regular intervals throughout the study.
-
-
Interim and Terminal Biomarker Analysis:
-
At predefined time points, euthanize a subset of animals from each group.
-
Collect ocular tissues for analysis of:
-
Oxidative Stress Markers: Dihydroethidium (DHE) staining for superoxide, lipid peroxidation assays.
-
NF-κB Pathway Activation: Western blot or immunohistochemistry for phosphorylated p65 and IκBα levels.
-
Inflammatory Cytokine Levels: ELISA or qPCR for TNF-α, IL-1β, etc.
-
-
-
Ex Vivo Challenge:
-
At the end of the chronic dosing period, isolate retinas from a subset of animals.
-
Culture the retinal explants and expose them to an oxidative stressor (e.g., H₂O₂) with and without acute this compound treatment.
-
Measure cell death and inflammatory markers to assess the responsiveness of the chronically treated tissue to this compound.
-
Visualizations
Caption: Proposed mechanism of action of this compound in mitigating oxidative stress-induced inflammation.
Caption: Experimental workflow for monitoring potential this compound resistance in chronic use models.
References
Mitigating potential side effects of Ot-551 in animal studies
Technical Support Center: Ot-551 Animal Studies
This technical support center provides guidance for researchers and scientists utilizing this compound in pre-clinical animal studies. The following troubleshooting guides and FAQs address potential side effects and offer mitigation strategies to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1, which is a critical component of the pro-oncogenic signaling pathway, RAS-RAF-MEK-ERK. By blocking the ATP-binding site of TK-1, this compound effectively halts downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells expressing a mutated form of the upstream KRAS gene.
Q2: What are the most common side effects observed with this compound in rodent models?
A2: The most frequently observed side effects in murine and rat models are generally mild to moderate and dose-dependent. These include gastrointestinal (GI) disturbances (diarrhea, weight loss), dermatological reactions (rash, alopecia), and transient elevations in liver enzymes.
Q3: Can this compound be administered with food?
A3: Co-administration of this compound with a standard high-fat meal in animal studies has been shown to increase bioavailability by approximately 30%. While this may enhance efficacy, it can also potentiate side effects. It is recommended to maintain consistent administration conditions (either fasted or fed) throughout a study. For studies where GI upset is a concern, administration with food may be considered as a palliative measure, but the dose should be adjusted accordingly.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Diarrhea, Weight Loss)
Q: We are observing significant weight loss (>15%) and diarrhea in our mouse cohort treated with this compound at 50 mg/kg. How can we mitigate this?
A: This is a known dose-dependent side effect. Consider the following tiered mitigation strategy:
-
Dose Reduction: The most effective immediate step is to reduce the dose to the next lowest established therapeutic level (e.g., 30 mg/kg). Efficacy at this lower dose should be confirmed.
-
Dosing Schedule Adjustment: Instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for physiological recovery while maintaining therapeutic plasma concentrations.
-
Supportive Care: Ensure easy access to hydration and nutrient-rich, palatable food. Subcutaneous fluid administration may be necessary in cases of severe dehydration.
-
Prophylactic Treatment: Co-administration of loperamide (at a pre-established safe and effective dose for your animal model) can be initiated to manage diarrhea.
Experimental Data: Dose-Response and GI Effects in a Murine Xenograft Model
| Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Average Weight Change (%) | Incidence of Diarrhea (%) |
| 10 | 35% | -2% | 5% |
| 30 | 78% | -8% | 25% |
| 50 | 95% | -17% | 60% |
Issue 2: Dermatological Reactions (Rash)
Q: A significant portion of our rat study group is developing a mild, transient rash on their dorsal side after one week of this compound administration. Is this expected and how should we manage it?
A: A mild, maculopapular rash is an observed on-target effect of TK-1 inhibition in the skin.
-
Monitoring: The rash is typically self-limiting and resolves within 7-10 days, even with continued treatment. Daily observation and scoring of the rash severity are recommended.
-
Topical Treatment: For more severe cases, a mild topical corticosteroid cream can be applied to the affected area to reduce inflammation. Ensure the formulation is appropriate for veterinary use.
-
Dose Adjustment: If the rash becomes severe and is associated with other signs of distress, a dose reduction should be considered as outlined in the GI distress section.
Experimental Protocol: Assessment of Dermatological Reactions
-
Visual Inspection: Daily, visually inspect the entire skin surface of each animal.
-
Scoring: Grade any observed rash on a scale of 0 to 4.
-
0: No rash
-
1: Mild erythema
-
2: Moderate erythema with papules
-
3: Severe erythema, papules, and scaling
-
4: Ulceration or severe, widespread rash
-
-
Documentation: Record the score, location, and size of the affected area for each animal daily. Photographic documentation is recommended.
Issue 3: Elevated Liver Enzymes
Q: Our routine blood analysis shows a 2-fold increase in Alanine Aminotransferase (ALT) levels in the this compound treatment group compared to the vehicle control. What is the recommended course of action?
A: Mild, transient elevations in liver enzymes can occur, likely due to off-target effects on related kinases in the liver.
-
Confirm and Monitor: Repeat the blood analysis to confirm the finding. Increase the frequency of monitoring (e.g., weekly) to track the trend.
-
Histopathology: At the study endpoint, ensure liver tissue is collected for histopathological analysis to assess for any cellular damage.
-
Dose-Response Assessment: Determine if the ALT elevation is dose-dependent. If a lower dose shows similar efficacy with less hepatic impact, this may be a preferred therapeutic window.
-
Mechanism Investigation: Consider running in vitro kinase panels to identify potential off-target kinases that might be expressed in the liver and are inhibited by this compound at the concentrations achieved in vivo.
Experimental Data: Liver Enzyme Levels in a 28-Day Rat Toxicity Study
| Treatment Group | Dose (mg/kg) | Average ALT (U/L) | Average AST (U/L) |
| Vehicle Control | 0 | 45 | 60 |
| This compound | 20 | 95 | 110 |
| This compound | 40 | 150 | 200 |
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Decision tree for managing adverse events in animal studies.
Technical Support Center: Ot-551 Therapeutic Benefit Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ot-551. The information is designed to address specific issues that may be encountered during experiments to refine its therapeutic outcome measures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental workflow with this compound.
Issue 1: Inconsistent this compound Solution Preparation
| Potential Problem | Possible Cause | Recommended Solution |
| Precipitation in this compound solution | This compound may have limited solubility in certain aqueous buffers. | This compound is a lipophilic, disubstituted hydroxylamine. For in vitro experiments, consider using a small amount of a biocompatible solvent like DMSO for the initial stock solution, followed by dilution in the desired buffer. Centrifuge the vial before use to collect any powder that may have dispersed.[1] For in vivo formulations, ensure the vehicle is appropriate for topical ophthalmic delivery and that the pH is within a tolerable range for the eye. |
| Degradation of this compound solution | This compound, as an antioxidant, may be susceptible to oxidation when exposed to light or air over extended periods. | Prepare fresh solutions for each experiment. Store stock solutions in amber vials at -80°C for long-term storage and at 4°C for short-term use (up to one week), aliquoted to avoid repeated freeze-thaw cycles.[1] |
| Inaccurate final concentration | Improper calculation or dilution from the stock solution. | Use the standard formula: c=n/v=m/M/v (Concentration = mass / molar mass / volume) for initial stock preparation.[1] For serial dilutions, ensure proper mixing at each step. |
Issue 2: Variability in Best Corrected Visual Acuity (BCVA) Measurements
| Potential Problem | Possible Cause | Recommended Solution |
| Inconsistent BCVA readings for the same subject | Subject fatigue, improper eye patching, or variations in chart illumination. | Ensure the subject is well-rested. Use a standardized protocol where one eye is completely covered while the other is being tested.[2][3] Maintain consistent and appropriate lighting for the eye chart. |
| Learning effect in subjects | Subjects may remember the letters on the chart from previous visits, leading to an overestimation of visual acuity. | Use different eye charts or randomize the letter presentation at each visit if possible. |
| Discrepancy between automated and manual refraction | The automated refractor may not provide the optimal correction for all subjects. | Always perform a manifest refraction to refine the prescription and determine the true best corrected visual acuity. |
Issue 3: Artifacts and Inconsistencies in Fundus Photography for Geographic Atrophy (GA) Measurement
| Potential Problem | Possible Cause | Recommended Solution |
| Crescent-shaped artifact at the edge of the image | Misalignment of the camera, where the light illuminates the iris. This is more common with poorly dilated pupils. | Reposition the joystick to center the light through the pupil. Ensure adequate pupillary dilation before imaging.[4] |
| Hazy or blurry image | Incorrect camera-to-eye distance, patient's glasses left on, or media opacities (e.g., cataracts). | Adjust the camera distance for a sharp focus. Ensure the patient has removed their glasses. Document any media opacities that may affect image quality.[5] |
| Blue or greenish haze over the image | Taking color fundus photos after fluorescein angiography. | Always capture color fundus photographs before any dye injections.[5] |
| Inconsistent GA area measurements | Poor image quality, ill-defined GA borders, or inter-grader variability. | Use standardized imaging protocols with consistent lighting and focus.[6] For analysis, use multiple imaging modalities like fundus autofluorescence (FAF) and color photography to better define the GA borders.[7] Employ at least two independent graders and assess inter-grader reliability. |
Issue 4: High Variability in Microperimetry Data
| Potential Problem | Possible Cause | Recommended Solution |
| Learning effect in subjects | Subjects may perform better on subsequent tests due to familiarity with the procedure. | Discard the results from the first microperimetry session and consider it a practice run.[8] |
| Poor fixation stability | The subject is unable to maintain a steady gaze on the fixation target. | The microperimeter's eye tracker should compensate for most eye movements. However, in cases of very poor fixation, the results may be less reliable.[9][10] Document fixation stability metrics provided by the device. |
| Inconsistent retinal sensitivity measurements | Subject fatigue, lapses in attention, or true fluctuations in retinal function. | Ensure the subject is comfortable and understands the instructions. Keep the test duration as short as is reasonably possible.[8] Analyze the test-retest variability to establish a threshold for a significant change in retinal sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a disubstituted hydroxylamine that acts as an antioxidant.[11] It is a lipophilic small molecule that can penetrate the cornea when administered as an eye drop.[12][13] Inside the eye, intraocular esterases convert this compound into its active metabolite, Tempol-H (TP-H).[11] Both this compound and TP-H have active hydroxylamine groups that can terminate free radical reactions.[11] This antioxidant activity is thought to protect retinal pigment epithelium (RPE) cells and photoreceptors from oxidative damage, which is implicated in the pathogenesis of age-related macular degeneration (AMD).[11] Additionally, this compound has been shown to downregulate the overexpression of nuclear factor-kappaB (NF-κB), suggesting an anti-inflammatory effect.[14]
Q2: What were the key outcome measures in the clinical trials for this compound in Geographic Atrophy? A2: The primary efficacy outcome measure in the Phase II clinical trials was the change in Best Corrected Visual Acuity (BCVA) over a 24-month period.[11][15] Secondary efficacy measures included changes in the area of geographic atrophy (GA), contrast sensitivity, and microperimetry measurements.[11][15]
Q3: What were the main findings from the this compound clinical trials for Geographic Atrophy? A3: In a Phase II study, this compound was well-tolerated with few adverse events.[16] There was a suggestion of a possible effect in maintaining visual acuity in the treated eyes compared to the untreated fellow eyes.[16] However, there were no statistically significant differences found for the secondary outcome measures, including the change in the area of GA.[16] Another Phase II trial concluded that while this compound appears safe, it does not seem to reduce the progression of the area of GA in subjects with AMD.[17]
Q4: Is this compound an approved drug? A4: No, this compound is not an FDA-approved drug.[12] It has been investigated in Phase II clinical trials for geographic atrophy and cataracts.[12]
Quantitative Data Summary
Table 1: Summary of Phase II Clinical Trial Results for this compound in Geographic Atrophy
| Outcome Measure | This compound Treatment Group | Control/Fellow Eye Group | P-value | Reference |
| Mean Change in BCVA at 2 years (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 | [16] |
| Change in Area of GA at 18 months (mm²) | +3.01 to +3.43 (depending on dose) | +3.55 | Not Statistically Significant | [17] |
| Mean Change in BCVA at 18 months (letters) | -8.9 to -7.7 (depending on dose) | -4.9 | Not Statistically Significant | [17] |
Experimental Protocols
Protocol 1: Measurement of Best Corrected Visual Acuity (BCVA)
-
Preparation: The test is conducted in a well-lit room. A standardized Snellen or ETDRS chart is placed at a distance of 20 feet (6 meters) from the subject.[2][3]
-
Uncorrected Acuity: The subject is asked to remove any corrective lenses. One eye is occluded, and the subject is asked to read the smallest line of letters they can see on the chart.[2][3] The process is repeated for the other eye.
-
Refraction: A manifest refraction is performed to determine the optimal lens correction for the subject.
-
Best Corrected Acuity: With the optimal corrective lenses in place, the subject is again asked to read the smallest line of letters they can see on the chart, one eye at a time.[18] This is recorded as the best corrected visual acuity.
Protocol 2: Measurement of Geographic Atrophy (GA) Area
-
Image Acquisition: High-resolution fundus photographs and fundus autofluorescence (FAF) images are captured using a fundus camera.[19] The images should be centered on the macula.
-
Image Analysis: The images are imported into an image analysis software (e.g., ImageJ).
-
GA Delineation: The boundaries of the geographic atrophy are manually or semi-automatically traced. GA is typically defined as a discrete area of retinal pigment epithelium (RPE) loss with more prominent visualization of the choroidal vessels.[20] On FAF images, GA appears as a dark, hypoautofluorescent area.[19]
-
Area Calculation: The software calculates the area of the traced region in square millimeters.[21] To improve reproducibility, at least two independent graders should perform the measurements, and the average should be taken.
Visualizations
Caption: Mechanism of action of this compound as an antioxidant.
Caption: Clinical trial workflow for this compound in Geographic Atrophy.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Visual acuity test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 3. Visual acuity test Information | Mount Sinai - New York [mountsinai.org]
- 4. Fundus Camera - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. youtube.com [youtube.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Intersession Test–Retest Variability of Microperimetry in Type 2 Macular Telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. Test–retest variability of microperimetry in geographic atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | MedPath [trial.medpath.com]
- 13. ophthalmologytimes.com [ophthalmologytimes.com]
- 14. | BioWorld [bioworld.com]
- 15. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. A Comprehensive Guide to Understanding Corrected Visual Acuity (BCVA) [lindushealth.com]
- 19. Manual Versus Semi-Automated Measurement of Geographic Atrophy Area in Eyes With Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Progression of Geographic Atrophy in Age-Related Macular Degeneration Imaged with Spectral Domain Optical Coherence Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
OT-551 vs. Tempol-H: A Comparative Analysis of Retinal Cell Protection
In the landscape of therapeutic strategies for retinal degenerative diseases, the role of antioxidants in mitigating cellular damage is a key area of investigation. This guide provides a detailed comparison of two such antioxidant compounds, OT-551 and its active metabolite, Tempol-H, in the context of protecting retinal cells from light-induced damage. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the field of ophthalmology.
This compound (1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride) is a novel small molecule designed as a prodrug that is converted to Tempol-H (TP-H; 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine) within the body.[1][2] Both compounds exhibit potent antioxidant and anti-inflammatory properties, positioning them as potential therapeutic agents for conditions such as age-related macular degeneration (AMD).[1][3] Preclinical studies have demonstrated their ability to protect retinal cells from oxidative stress-induced damage.[4]
Comparative Efficacy in Retinal Protection
Experimental data from studies in albino rats subjected to acute light-induced retinal damage consistently demonstrate the protective effects of both this compound and Tempol-H. However, a key finding across multiple studies is the superior efficacy of this compound compared to Tempol-H when administered at equivalent doses.[3][5]
Morphological and Functional Protection of Photoreceptor Cells
Studies evaluating the thickness of the outer nuclear layer (ONL), a measure of photoreceptor cell survival, and the amplitude of electroretinogram (ERG) b-waves, an indicator of retinal function, have shown significant protection with both compounds. In a key study, various doses of this compound (25, 50, and 100 mg/kg) and Tempol-H (100 mg/kg) were administered intraperitoneally to rats prior to light exposure.[6]
The results indicated a dose-dependent protective effect of this compound, with the 100 mg/kg dose completely counteracting the increase in lipid peroxidation markers, 4-hydroxynonenal (4-HNE) and 4-hydroxyhexenal (4-HHE).[6] While 100 mg/kg of Tempol-H also provided significant protection, it was less effective than the equivalent dose of this compound in preserving ONL thickness in the superior hemisphere of the retina.[4][6]
Table 1: Comparison of this compound and Tempol-H on Photoreceptor Cell Protection [4][6]
| Treatment Group (Intraperitoneal) | Mean ONL Thickness Loss (Superior Hemisphere) | ERG b-wave Amplitude Loss |
| Water (Control) | 56% | 77% |
| This compound (25 mg/kg) | Significantly less than control | Significantly less than control |
| This compound (50 mg/kg) | Significantly less than control | Significantly less than control |
| This compound (100 mg/kg) | No significant loss | Significantly less than control |
| Tempol-H (100 mg/kg) | 28% | Not specified |
Protection of Retinal Pigment Epithelium (RPE) Cells
Similar findings of superior protection with this compound have been observed in studies focusing on the retinal pigment epithelium (RPE), a critical cell layer for retinal health. The RPE damage index, a measure of the extent of RPE cell damage, was significantly lower in animals treated with any dose of this compound compared to water-treated animals.[3][5] Notably, the protection afforded by 100 mg/kg of this compound was significantly greater than that of 100 mg/kg of Tempol-H in the superior hemisphere.[5]
Table 2: Comparison of this compound and Tempol-H on RPE Cell Protection [3][5]
| Treatment Group (Intraperitoneal) | RPE Damage Index (Superior Hemisphere) |
| Water (Control) | Significantly high |
| This compound (any dose) | Significantly lower than control |
| Tempol-H (100 mg/kg) | Significantly lower than control |
| This compound (100 mg/kg) vs. Tempol-H (100 mg/kg) | This compound showed significantly lower damage index |
Mechanism of Action
The protective effects of both this compound and Tempol-H are attributed to their antioxidant properties. They are known to possess superoxide dismutase (SOD)-like activity, catalyzing the dismutation of superoxide radicals into hydrogen peroxide and oxygen.[4][5] Additionally, they exhibit ferroxidase activity, oxidizing Fe2+ to Fe3+, which can inhibit the Fenton reaction and the generation of highly reactive hydroxyl radicals.[4][5] The primary mechanism of protection against light-induced damage is believed to be the inhibition of lipid peroxidation.[5][6]
Caption: Signaling pathway of light-induced retinal damage and the protective mechanism of this compound/Tempol-H.
Experimental Protocols
The findings presented are based on a well-established in vivo model of light-induced retinal damage in rats. The following is a summary of the typical experimental methodology.
Animal Model and Light Exposure
-
Animals: Albino rats (e.g., Sprague-Dawley) are commonly used.[4][5]
-
Light Exposure: Animals are exposed to a controlled, high-intensity white fluorescent light (e.g., 2700 lux) for a duration of 6 hours.[3][4][5] One eye is typically shielded to serve as an internal control.[7]
Drug Administration
-
Route: Intraperitoneal injection is the standard route of administration in these preclinical studies.[3][4][5]
-
Timing: The compounds (this compound, Tempol-H, or a water vehicle control) are administered approximately 30 minutes prior to the onset of light exposure.[3][4][5]
Evaluation of Retinal Protection
-
Histology: 5 to 7 days post-exposure, the eyes are enucleated, and retinal sections are prepared for histological analysis.[4][6]
-
Outer Nuclear Layer (ONL) Thickness: The thickness of the ONL is measured at various points to quantify photoreceptor cell loss.[4][6]
-
RPE Cell Nuclei Count: The number of RPE cell nuclei is counted to assess RPE cell survival.[3]
-
RPE Damage Index: The extent of RPE damage is measured and expressed as a percentage.[3][5]
-
-
Electroretinography (ERG): ERG recordings are performed to functionally assess the health of the retina by measuring the electrical responses of the various cell types.[4][6]
-
Biochemical Analysis: Immediately after light exposure, retinal tissues can be analyzed for markers of oxidative stress, such as 4-HNE and 4-HHE protein modifications, using techniques like Western dot blot analysis.[4][6]
Caption: A generalized experimental workflow for evaluating retinal protection in a light-induced damage model.
Conclusion
The available experimental evidence strongly supports the efficacy of both this compound and its active metabolite, Tempol-H, in protecting retinal cells from light-induced oxidative damage. A consistent finding is the superior protective capacity of this compound over Tempol-H at equivalent doses. This enhanced efficacy may be attributable to differences in bioavailability, such as improved cellular penetration or slower clearance of the prodrug form.[5] These findings underscore the therapeutic potential of this compound as a neuroprotective agent for retinal diseases where oxidative stress is a key pathological factor. Further research, including clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in human retinal pathologies.[1][8][9]
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of TEMPOL derivatives against light-induced retinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of OT-551 and AREDS2 for Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OT-551, a topical antioxidant eye drop, and the widely recognized Age-Related Eye Disease Study 2 (AREDS2) oral supplement for the management of Age-Related Macular Degeneration (AMD). This analysis is based on available preclinical and clinical trial data, focusing on their respective mechanisms of action, experimental protocols, and clinical outcomes.
Introduction to this compound and AREDS2
This compound is a novel, topically administered small molecule developed by Othera Pharmaceuticals.[1] It is a disubstituted hydroxylamine that acts as a potent antioxidant.[2] Preclinical studies have indicated its ability to penetrate the cornea and reach the back of the eye.[3] Within the eye, it is converted to its active metabolite, Tempol-H, which is thought to protect retinal pigment epithelium (RPE) cells from oxidative damage.[3][4] The primary mechanism of action of this compound involves the downregulation of the nuclear factor-kappa B (NF-κB) protein complex, a key transcription factor activated by oxidative stress, inflammation, and angiogenesis.[1]
The AREDS2 formulation is an oral supplement containing a specific combination of vitamins and minerals: 500 mg of vitamin C, 400 IU of vitamin E, 10 mg of lutein, 2 mg of zeaxanthin, 80 mg of zinc (as zinc oxide), and 2 mg of copper (as cupric oxide).[5] This formulation was the result of a large-scale clinical trial sponsored by the National Eye Institute (NEI) and is recommended to reduce the risk of progression to advanced AMD in individuals with intermediate AMD or advanced AMD in one eye.[5][6] The components of AREDS2 are thought to exert their protective effects through various antioxidant mechanisms, including scavenging free radicals and filtering harmful blue light.[5][7]
Mechanism of Action
The distinct mechanisms of action of this compound and the AREDS2 formulation are visualized below.
Quantitative Data Comparison
The following tables summarize the quantitative data from clinical trials evaluating this compound and the AREDS2 formulation. It is important to note that these results are from separate studies and not from direct head-to-head trials.
Table 1: this compound Clinical Trial Results for Geographic Atrophy (GA)
| Study | N | Treatment Groups | Duration | Primary Outcome Measure | Results |
| Phase II, Single-Center, Open-Label (NCT00306488)[2][4] | 10 | 0.45% this compound (one eye) vs. Fellow Eye (no treatment) | 2 years | Change in Best Corrected Visual Acuity (BCVA) | BCVA Change: - Study Eye: +0.2 ± 13.3 letters- Fellow Eye: -11.3 ± 7.6 letters (p=0.0259) |
| Phase II, Multi-Center, Randomized, Placebo-Controlled[8] | 137 | - 0.3% this compound- 0.45% this compound- Placebo | 18 months | Change in GA Area & BCVA | GA Area Change (mm²): - Placebo: +3.55- 0.3% this compound: +3.01- 0.45% this compound: +3.43BCVA Change (letters): - Placebo: -4.9- 0.3% this compound: -8.9- 0.45% this compound: -7.7 |
Table 2: AREDS2 Clinical Trial Results for AMD Progression and Geographic Atrophy (GA)
| Study | N | Treatment Groups | Duration | Primary Outcome Measure | Results |
| AREDS2[5][9] | 4,203 | - AREDS + Lutein/Zeaxanthin- AREDS + Omega-3- AREDS + Both- Placebo | 5 years | Progression to Advanced AMD | Adding lutein and zeaxanthin to the AREDS formula (without beta-carotene) showed a further 10% reduction in the risk of progression to advanced AMD compared to the original AREDS formula. |
| AREDS/AREDS2 Post-Hoc Analysis[10] | 1,209 | AREDS/AREDS2 Supplements vs. Placebo | Up to 10 years | GA Expansion Rate | In eyes with noncentral GA, AREDS2 supplements slowed the rate of GA expansion towards the fovea by approximately 55% over an average of 3 years.[10][11] |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
This compound Phase II Clinical Trial (NCT00306488) Experimental Workflow
Inclusion Criteria for the single-center Phase II trial (NCT00306488) included: [4]
-
Age ≥ 60 years
-
Diagnosis of bilateral geographic atrophy (GA) related to AMD
-
Absence of evidence or history of exudative AMD
Key Assessments: [2]
-
Best Corrected Visual Acuity (BCVA): Measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) protocol.
-
Geographic Atrophy (GA) Area: Assessed through fundus photography and fluorescein angiography.
-
Safety: Monitored through complete ophthalmologic examinations and review of adverse events.
AREDS2 Clinical Trial Experimental Workflow
Inclusion Criteria for AREDS2 included: [5]
-
Age 50 to 85 years
-
Bilateral large drusen or large drusen in one eye and advanced AMD in the fellow eye.
Key Assessments: [5]
-
Progression to Advanced AMD: Determined by centralized grading of annual fundus photographs.
-
Visual Acuity: Measured periodically.
-
Safety: Monitored for adverse events, with a particular focus on the increased risk of lung cancer associated with beta-carotene in smokers (a component of the original AREDS formula).
Discussion and Conclusion
A direct comparison of this compound and the AREDS2 formulation is challenging due to the lack of head-to-head clinical trials. The available data suggests different potential applications and outcomes for each.
The single-center Phase II trial of This compound showed a statistically significant preservation of BCVA in treated eyes compared to untreated fellow eyes over two years.[2] However, a larger, placebo-controlled Phase II trial did not demonstrate a significant reduction in the progression of GA area or an improvement in BCVA with this compound treatment.[8] These conflicting results suggest that further investigation is needed to determine the efficacy of topical this compound for GA. The topical route of administration for this compound offers the advantage of localized delivery to the eye, potentially minimizing systemic side effects.
The AREDS2 formulation, on the other hand, has a robust body of evidence from a large, long-term clinical trial demonstrating its effectiveness in reducing the risk of progression to advanced AMD in a specific patient population.[5][9] More recent analyses have also shown a benefit in slowing the expansion of non-central GA.[10][11] As an oral supplement, its effects are systemic.
References
- 1. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 2. researchgate.net [researchgate.net]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Age-Related Eye Disease 2 Study: Micronutrients in the Treatment of Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AREDS2: Perspectives, Recommendations, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moran CORE | Proposed Mechanisms of Action of the AREDS 2 Supplements [morancore.utah.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Which is Better: AREDS 1 or 2? [reviewofoptometry.com]
- 10. AREDS2 supplements slow sight loss in late-stage dry AMD - News - Macular Society [macularsociety.org]
- 11. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of OT-551 versus N-acetylcysteine in Mitigating Ocular Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key pathological mechanism in a range of debilitating ocular diseases, including age-related macular degeneration (AMD), cataracts, and dry eye syndrome. The relentless generation of reactive oxygen species (ROS) overwhelms the eye's natural antioxidant defenses, leading to cellular damage and vision loss. This guide provides a detailed comparison of two antioxidant compounds, OT-551 and N-acetylcysteine (NAC), which have been investigated for their therapeutic potential in combating ocular oxidative stress.
At a Glance: this compound vs. N-acetylcysteine
| Feature | This compound | N-acetylcysteine (NAC) |
| Chemical Class | Disubstituted hydroxylamine (prodrug) | Thiol compound, a precursor to L-cysteine and glutathione |
| Active Metabolite | Tempol-H | L-cysteine, Glutathione (GSH) |
| Primary Mechanism | Direct ROS scavenging | Replenishes intracellular glutathione, direct ROS scavenging, mucolytic |
| Primary Indication Investigated | Geographic Atrophy (advanced dry AMD)[1][2] | Dry Eye Disease, Fuchs' Dystrophy, Retinitis Pigmentosa, Cataracts[3][4][5] |
| Route of Administration | Topical (0.45% eye drops)[1][2] | Topical (0.1% - 20% eye drops), Oral[3][4][5][6] |
| Clinical Trial Phase (most advanced) | Phase II (Completed for Geographic Atrophy)[7][8] | Phase II (Ongoing for Fuchs' Dystrophy), various clinical studies for other indications |
| Key Efficacy Finding | Possible effect in maintaining visual acuity in Geographic Atrophy[1][2] | Improves tear film stability in dry eye, protects corneal cells, may improve cone function in retinitis pigmentosa[3][4][6] |
| Safety Profile | Well-tolerated with few adverse events in Phase II trial[1][2] | Generally safe and well-tolerated, rare reports of corneal necrosis at high doses[3][5] |
Mechanism of Action: A Tale of Two Antioxidants
This compound is a lipophilic prodrug designed to readily penetrate the eye upon topical administration. Intraocular esterases convert it to its active metabolite, Tempol-H, a potent antioxidant that directly scavenges reactive oxygen species, thereby protecting retinal cells from oxidative damage.[1]
N-acetylcysteine, on the other hand, employs a multi-faceted approach. As a precursor to L-cysteine, it boosts the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[3] GSH is critical for neutralizing ROS and detoxifying harmful substances. NAC itself can also directly scavenge certain free radicals. Additionally, its mucolytic properties help to break down disulfide bonds in mucus, which is beneficial in conditions like dry eye disease.[5]
Comparative antioxidant mechanisms of this compound and N-acetylcysteine.
Clinical Efficacy and Experimental Data
Direct comparative clinical trials between this compound and NAC have not been conducted. The following sections summarize the key findings from separate studies.
This compound for Geographic Atrophy (GA)
A Phase II clinical trial evaluated the safety and efficacy of 0.45% this compound eye drops administered three times daily for two years in patients with bilateral GA.[1][2]
Key Quantitative Results:
| Outcome Measure | This compound Treated Eye (Mean ± SD) | Fellow (Untreated) Eye (Mean ± SD) | P-value |
| Change in Best Corrected Visual Acuity (letters) at 2 years | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 |
| Change in Area of GA (mm²) | Not statistically significant | Not statistically significant | N/A |
| Change in Contrast Sensitivity | Not statistically significant | Not statistically significant | N/A |
While this compound was well-tolerated, it did not show a statistically significant effect on the progression of GA or other secondary outcomes, except for a possible effect in maintaining visual acuity.[1][2]
Experimental Protocol: Phase II Trial for this compound in Geographic Atrophy
-
Study Design: Single-center, open-label, Phase II trial.
-
Participants: 10 individuals with bilateral geographic atrophy.
-
Intervention: One eye was randomly assigned to receive topical 0.45% this compound three times daily for 2 years. The fellow eye served as an untreated control.
-
Primary Outcome: Change in best corrected visual acuity (BCVA) at 24 months.
-
Secondary Outcomes: Changes in the area of geographic atrophy (measured via fundus photography and autofluorescence), contrast sensitivity, and microperimetry measurements.
-
Safety Assessment: Complete ophthalmic examinations, fundus photography, and monitoring of adverse events.
Workflow of the Phase II clinical trial for this compound.
N-acetylcysteine for Various Ocular Conditions
NAC has been studied in a broader range of ocular diseases, primarily those affecting the anterior segment of the eye, but also in retinal degenerations.
N-acetylcysteine for Dry Eye Disease
A quasi-experimental study evaluated the efficacy of 0.1% NAC eye drops in patients with dry eye disease.[6]
Key Quantitative Results (Median Values):
| Outcome Measure | NAC Group (Baseline) | NAC Group (3 Months) | P-value |
| Tear Break-Up Time (TBUT) in seconds | 7.00 | 15.50 | <0.001 |
| Schirmer's Test Score (mm) | 5.00 | 11.00 | <0.001 |
The study concluded that NAC is effective in improving tear film stability and reducing symptoms of dry eye disease.[6]
Experimental Protocol: N-acetylcysteine for Dry Eye Disease
-
Study Design: Quasi-experimental study.
-
Participants: 66 patients with bilateral dry eye disease.
-
Intervention: Participants were alternately assigned to receive either 0.1% w/v NAC eye drops or sterile saline artificial tears (control group), one drop every six hours for three months.
-
Primary Outcomes: Change in Tear Break-Up Time (TBUT) and Schirmer's test scores at one and three months.
-
Secondary Outcome: Patient-reported symptoms, such as foreign body sensation.
N-acetylcysteine for Retinal Pigment Epithelial (RPE) Cells
In vitro studies have demonstrated NAC's protective effects on human RPE cells, which are crucial for retinal health and are implicated in AMD.
Key In Vitro Findings:
-
NAC pretreatment significantly protected RPE cells from hydrogen peroxide (H₂O₂)-induced cell death.[9]
-
In RPE cells from AMD donors, NAC reduced ROS production and increased glutathione content even in the absence of an external oxidant.[9]
-
NAC amide (a more lipophilic form) was shown to prevent oxidative stress-induced release of microparticles from RPE cells, which is linked to apoptosis.[10]
These preclinical findings support the therapeutic potential of NAC for retinal diseases characterized by oxidative stress.[9]
Summary and Future Directions
Both this compound and N-acetylcysteine show promise as therapeutic agents against ocular oxidative stress, but their development and application have taken different paths.
-
This compound represents a targeted drug development effort for a specific, severe retinal disease (Geographic Atrophy). While its Phase II results were not overwhelmingly positive, the observed potential to preserve visual acuity warrants further investigation, perhaps with different formulations or delivery methods.[1][2]
-
N-acetylcysteine is a widely available compound with a long history of use for various indications.[5][9] Its proven efficacy in treating anterior segment conditions like dry eye, coupled with strong preclinical evidence for its protective effects on retinal cells, makes it a versatile and appealing candidate for broader ophthalmic applications.[5][6][9]
Future research should focus on head-to-head comparisons in relevant disease models and potentially explore combination therapies that could leverage their distinct mechanisms of action for a more potent antioxidant effect. Further clinical trials are necessary to establish the optimal dosage and delivery methods for NAC in retinal diseases and to clarify the therapeutic potential of this compound.
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAC Eye Drops for Fuchs' Dystrophy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of topical N-acetylcysteine in ocular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jhrlmc.com [jhrlmc.com]
- 7. This compound | MedPath [trial.medpath.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. N-Acetyl-L-cysteine Protects Human Retinal Pigment Epithelial Cells from Oxidative Damage: Implications for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Ot-551 and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Ot-551, an investigational topical agent, and Dexamethasone, a well-established corticosteroid standard. The following sections present a comprehensive overview of their mechanisms of action, comparative preclinical and clinical data, and detailed experimental protocols to aid in the evaluation of their therapeutic potential.
Introduction
Chronic inflammation is a key pathological driver in a multitude of ocular diseases, leading to tissue damage and vision loss. The development of novel anti-inflammatory agents is a critical area of research. This compound is a novel small molecule designed to target pathways of oxidative stress and inflammation.[1] Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects that has been a mainstay in ophthalmology for decades.[2][3][4] This guide aims to provide an objective comparison of these two compounds based on available scientific data.
Mechanism of Action
This compound:
This compound is a topically administered small molecule that functions as a disubstituted hydroxylamine.[5][6][7] Its primary anti-inflammatory mechanism involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] By inhibiting NF-κB activation, this compound can effectively suppress the inflammatory cascade. Preclinical studies have also highlighted its anti-oxidative and anti-angiogenic properties.[8][9]
Dexamethasone:
Dexamethasone exerts its potent anti-inflammatory effects through its interaction with cytosolic glucocorticoid receptors (GR).[3][4] Upon binding, the Dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression in two principal ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[10]
-
Transrepression: The Dexamethasone-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, including NF-κB and activator protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules.[4]
The following diagram illustrates the distinct yet convergent pathways through which this compound and Dexamethasone modulate the inflammatory response.
Comparative Efficacy Data
Direct head-to-head preclinical or clinical trials comparing this compound and Dexamethasone are not currently available. However, an indirect comparison can be made by examining their performance in established in vitro and in vivo models of ocular inflammation.
Preclinical Data
| Model/Assay | This compound | Dexamethasone |
| In Vitro | ||
| LPS-induced TNF-α Production (Human Blood Cells) | Effective inhibition with an IC50 of 9.2 µM.[11] | Potent suppression of LPS-induced TNF-α release in human monocytes.[8] |
| NF-κB Activation | Demonstrated effective inhibition of LPS-induced NF-κB activation.[11] | Inhibits IL-1β-induced NF-κB activation in corneal fibroblasts.[12] |
| In Vivo | ||
| LPS-induced Uveitis (Mouse Model) | Dose-dependent inhibition of the upregulation of inflammatory chemokines and cytokines.[11] | Effectively suppresses inflammation in a rabbit model of LPS-induced anterior uveitis.[13] |
| Corneal Neovascularization (Mouse/Rat Models) | Not reported. | Suppressed suture-induced corneal neovascularization by over 90% at day 7 in a rat model.[14] Inhibited IL-1β-induced corneal neovascularization in a mouse model.[12] |
Clinical Data
| Indication | This compound | Dexamethasone |
| Geographic Atrophy (GA) secondary to AMD | Phase II trials showed this compound (0.3% and 0.45%) to be safe and well-tolerated.[5][11][15] A possible effect in maintaining visual acuity was observed in one study (+0.2 letters in treated eyes vs. -11.3 letters in fellow eyes).[5][15] However, it did not significantly reduce the progression of the area of GA.[11] | Not a primary treatment for GA, but used to manage inflammatory complications associated with ocular conditions. |
| Uveitis | Not clinically evaluated for uveitis. | Intravitreal dexamethasone implants are approved and have demonstrated efficacy in treating non-infectious uveitis, with studies showing significant improvements in vitreous haze and best-corrected visual acuity.[16][17][18][19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
In Vitro Assay: Inhibition of LPS-Induced TNF-α Production
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound, Dexamethasone, or vehicle control for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Cells are incubated for 4-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the log concentration of the test compound.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Uveitis in Rabbits
-
Animal Model: New Zealand White rabbits are used for this model. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Induction of Uveitis: A single intravitreal injection of E. coli-derived LPS is administered to one eye of each rabbit to induce a transient inflammatory response. The contralateral eye can serve as a control.
-
Treatment: Test articles (this compound, Dexamethasone, or vehicle) are administered topically or via intravitreal injection at specified time points before or after LPS administration.
-
Clinical Evaluation: The eyes are examined at various time points (e.g., 6, 24, 48, and 72 hours) post-LPS injection using a slit-lamp biomicroscope to assess signs of inflammation, such as iris hyperemia, aqueous flare, and cellular infiltration. A standardized scoring system is used to quantify the degree of inflammation.
-
Aqueous Humor Analysis: At the end of the study, aqueous humor is collected, and the total number of infiltrating inflammatory cells is counted using a hemocytometer. The protein concentration in the aqueous humor can also be measured as an indicator of blood-aqueous barrier breakdown.
-
Histopathology: Enucleated eyes can be processed for histological examination to assess the extent of cellular infiltration and tissue damage in the anterior segment.
-
Data Analysis: Statistical analysis is performed to compare the inflammatory scores, cell counts, and protein concentrations between the different treatment groups.
The following workflow diagram outlines the key steps in the LPS-induced uveitis model.
Conclusion
This compound represents a targeted approach to ocular anti-inflammatory therapy by specifically inhibiting the NF-κB pathway.[8] In contrast, Dexamethasone offers a broad-spectrum anti-inflammatory and immunosuppressive effect through its action on glucocorticoid receptors.[3][4] Preclinical data suggest that both compounds are effective in reducing key inflammatory markers, although Dexamethasone has a more extensive body of evidence supporting its potent and wide-ranging anti-inflammatory and anti-angiogenic activities in various ocular models.[12][13][14]
Clinical trials with this compound in Geographic Atrophy have demonstrated a favorable safety profile and a potential, albeit modest, effect on visual acuity, but did not meet the primary endpoint of slowing lesion growth.[5][11][15] Dexamethasone is a well-established and effective treatment for a variety of ocular inflammatory conditions, including uveitis.[16][17][18][19]
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound in comparison to the gold-standard, Dexamethasone, for the treatment of ocular inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. UVEITIS CORNER: Recent and Current Clinical Trials in Uveitis | Retinal Physician [retinalphysician.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. Treatment of geographic atrophy by the topical administration of this compound: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Dry AMD Topical | amdbook.org [amdbook.org]
- 9. This compound | MedPath [trial.medpath.com]
- 10. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Dexamethasone Inhibits Interleukin-1β-Induced Corneal Neovascularization: Role of Nuclear Factor-κB-Activated Stromal Cells in Inflammatory Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid-eluting contact lenses for corneal and intraocular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early effects of dexamethasone and anti-VEGF therapy in an inflammatory corneal neovascularization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. The application of dexamethasone implants in uveitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Are dexamethasone implants a safe and effective breakthrough in uveitis treatment? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UVEITIS TREATED WITH DEXAMETHASONE IMPLANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-Life Efficacy, Safety, and Use of Dexamethasone Intravitreal Implant in Posterior Segment Inflammation Due to Non-infectious Uveitis (LOUVRE 2 Study) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ot-551 and Other NF-κB Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental evaluation of key nuclear factor-kappa B inhibitors, featuring Ot-551, BAY 11-7082, SC75741, and Parthenolide.
The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. This has rendered the NF-κB signaling pathway a prime target for therapeutic intervention. This guide provides a comparative analysis of this compound, a novel NF-κB inhibitor, with other well-characterized inhibitors: BAY 11-7082, SC75741, and Parthenolide. We present a summary of their mechanisms of action, available quantitative data on their inhibitory activities, and detailed experimental protocols for their evaluation.
Comparative Overview of NF-κB Inhibitors
The inhibitors discussed herein target different nodes of the NF-κB signaling cascade, leading to varied specificities and potencies. This compound is a novel small molecule with both NF-κB inhibitory and antioxidant properties.[1][2] BAY 11-7082 is known to irreversibly inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB.[3][4] SC75741 acts by impairing the DNA binding of the NF-κB subunit p65.[5][6] Parthenolide, a natural sesquiterpene lactone, has been shown to inhibit the IκB kinase (IKK) complex.[7][8]
Quantitative Analysis of Inhibitor Potency
Direct comparison of the half-maximal inhibitory concentrations (IC50) across different studies can be challenging due to variations in experimental conditions and assay types. The following table summarizes the available quantitative data for each inhibitor, with the specific assay context provided for clarity.
| Inhibitor | Target/Assay | Cell Type/System | IC50 Value | Reference |
| This compound | LPS-mediated TNF-α production | Human blood cells | 9.2 µM | [2] |
| BAY 11-7082 | TNF-α-induced IκBα phosphorylation | Human endothelial cells | 5-10 µM | [9][10] |
| Ubiquitin-specific protease USP7 | In vitro | 0.19 µM | [3] | |
| Ubiquitin-specific protease USP21 | In vitro | 0.96 µM | [3] | |
| SC75741 | p65 DNA binding | In vitro | 200 nM | [5] |
| LPS-induced ISG activation | THP1-Dual cells | 3958 nM | [5] | |
| Parthenolide | IKKβ activity | In vitro | ~5 µM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in NF-κB signaling and the general approach to inhibitor screening, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of intervention by various inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of NF-κB inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize NF-κB inhibitors.
Western Blot for IκBα Phosphorylation and Degradation
Objective: To determine the effect of an inhibitor on the phosphorylation and subsequent degradation of IκBα, a hallmark of canonical NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549, or relevant cell line) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the NF-κB inhibitor (e.g., BAY 11-7082) at various concentrations for 1 hour.[11][12]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-IκBα to total IκBα and the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Objective: To assess the ability of an inhibitor to prevent the binding of activated NF-κB to its consensus DNA sequence.
Methodology:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and/or stimulus as described for the Western blot. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.[7]
-
Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Binding Reaction: In a binding reaction buffer, incubate the nuclear extract (5-10 µg) with a non-specific competitor DNA (e.g., poly(dI-dC)) for 10-20 minutes at room temperature to block non-specific binding. Add the labeled probe and incubate for another 20-30 minutes.[7]
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in a low ionic strength buffer.
-
Detection: Dry the gel and expose it to an X-ray film (for radioactive probes) or use a chemiluminescent detection method (for non-radioactive probes).
-
Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band will decrease in the presence of an effective inhibitor like SC75741.
NF-κB Reporter Gene Assay
Objective: To measure the transcriptional activity of NF-κB in response to an inhibitor.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter with multiple NF-κB binding sites. A constitutively expressed control reporter (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Treatment and Stimulation: After 24-48 hours, treat the transfected cells with the NF-κB inhibitor at various concentrations for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both the NF-κB-driven reporter and the control reporter using appropriate assay kits (e.g., a dual-luciferase reporter assay system).[13]
-
Analysis: Normalize the activity of the NF-κB reporter to the control reporter. Calculate the percentage of inhibition relative to the stimulated control.
Cell Viability Assay
Objective: To assess the cytotoxicity of the NF-κB inhibitors.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.[11]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
The selection of an appropriate NF-κB inhibitor for research or therapeutic development depends on the specific context, including the target cell type, the desired point of intervention in the NF-κB pathway, and the required potency and selectivity. This compound presents an interesting profile with its dual antioxidant and NF-κB inhibitory actions. BAY 11-7082 and Parthenolide offer tools to investigate the role of IKK-mediated signaling, while SC75741 allows for the specific study of p65 DNA binding. The provided data and protocols serve as a valuable resource for the comparative evaluation of these and other NF-κB inhibitors in a preclinical setting. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparative assessment of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of OT-551 and AREDS Supplements in Animal Models of Retinal Degeneration
For the attention of researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the preclinical data available for two interventions aimed at mitigating retinal degeneration: the investigational topical drug OT-551 and the widely recognized Age-Related Eye Disease Study (AREDS) and AREDS2 oral supplements. It is critical to note at the outset that no head-to-head studies directly comparing this compound and AREDS/AREDS2 supplements in the same animal model have been identified in the publicly available scientific literature. This comparison is therefore synthesized from separate studies conducted on each intervention.
Executive Summary
Both this compound and AREDS/AREDS2 supplements have demonstrated protective effects in animal models of retinal degeneration, primarily through antioxidant and anti-inflammatory mechanisms. This compound, administered topically as an eye drop, is a small molecule designed to penetrate ocular tissues and has shown efficacy in a light-induced retinal damage model.[1] The AREDS/AREDS2 formulations are oral supplements containing a combination of vitamins and minerals that have shown to slow the progression of age-related macular degeneration (AMD) in extensive human clinical trials.[2][3][4][5][6] Preclinical animal studies on individual components of the AREDS2 formulation, such as lutein, zeaxanthin, and zinc, have also demonstrated protective effects against retinal damage.
This guide will delve into the available quantitative data from these separate animal studies, detail the experimental protocols employed, and visualize the proposed mechanisms of action and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative outcomes from key preclinical studies on this compound and components of the AREDS2 supplements in animal models of retinal degeneration.
Table 1: Efficacy of this compound in a Light-Induced Retinal Degeneration Rat Model
| Animal Model | Intervention | Dosage | Outcome Measure | Result |
| Albino Rats | Single intraperitoneal injection of this compound | 50 mg/kg | Electroretinography (ERG) b-wave amplitude | Significant protection against light-induced degeneration compared to control. |
| Albino Rats | Single intraperitoneal injection of this compound | 50 mg/kg | Outer Nuclear Layer (ONL) thickness | Significant protection against light-induced degeneration compared to control. |
Source: IOVS, 2006[7]
Table 2: Efficacy of Lutein and Zeaxanthin (Key AREDS2 Components) in a Light-Induced Retinal Damage Rat Model
| Animal Model | Intervention | Dosage | Outcome Measure | Result |
| Male Wistar Rats | Oral supplementation with Lutein/Zeaxanthin isomers (L/Zi) | 100 mg/kg BW for 60 days | Oxidative Stress Markers (NFkB, GFAP) | Significant alleviation of oxidative stress. |
| Male Wistar Rats | Oral supplementation with Lutein/Zeaxanthin isomers (L/Zi) | 100 mg/kg BW for 60 days | Antioxidant Capacity Gene/Protein Expression (Rho, Sag, Gnat1, NCAM, GAP43, Nrf2, HO-1) | Significant improvement in antioxidant capacity. |
| Male Wistar Rats | Oral supplementation with Lutein/Zeaxanthin isomers (L/Zi) | 100 mg/kg BW for 60 days | Antioxidant Enzyme Levels (SOD, GSH-Px) | Improved levels of antioxidant enzymes. |
Source: IOVS, 2017
Table 3: Efficacy of Zinc (Key AREDS Component) in a Light-Induced Retinal Degeneration Rat Model
| Animal Model | Intervention | Dosage | Outcome Measure | Result |
| Rats | Zinc Oxide treatment | Not specified | Rhodopsin and retinal DNA recovery | Effective prevention of retinal light damage. |
| Rats | Zinc Oxide treatment | Not specified | Histology | Effective prevention of retinal light damage. |
| Rats | Zinc Oxide treatment | Not specified | DNA damage and oxidized retinal proteins | Effective prevention of retinal light damage. |
Source: PubMed Central[8]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for a critical evaluation of the findings.
This compound in Light-Induced Retinal Degeneration Model
-
Animal Model: Albino rats, born and raised in low light conditions (5-10 lux cyclic light).
-
Induction of Retinal Damage: Exposure to 2,700 lux fluorescent light for 6 hours. One eye of each animal was covered to serve as a non-exposed control.
-
Intervention: A single intraperitoneal injection of this compound (50 mg/kg) was administered 30 minutes prior to light exposure. A control group received sterile water.
-
Outcome Measures:
-
Electroretinography (ERG): To assess retinal function, specifically the b-wave amplitude.
-
Histology: Measurement of the outer nuclear layer (ONL) thickness to quantify photoreceptor cell loss.
-
-
Key Findings: Systemic administration of this compound provided significant functional and morphological protection to photoreceptor cells against acute light damage.[7] The drug was found to be non-toxic to retinal cells in the absence of light exposure.[7]
Lutein and Zeaxanthin in Light-Induced Retinal Damage Model
-
Animal Model: Male Wistar rats (8 weeks old).
-
Induction of Retinal Damage: Exposure to intense LED light for varying durations (12h, 16h, or 24h) for 60 days.
-
Intervention: Oral supplementation with lutein and zeaxanthin isomers (L/Zi) at a dose of 100 mg/kg of body weight daily for 60 days.
-
Outcome Measures:
-
Western Blot and Immunohistochemistry: Analysis of retinal tissue for markers of oxidative stress (NFkB, GFAP) and antioxidant capacity (Rhodopsin, Rod arrestin, Gnat1, NCAM, GAP43, Nrf2, and HO-1).
-
Biochemical Assays: Measurement of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels.
-
-
Key Findings: L/Zi supplementation significantly mitigated oxidative stress and enhanced the antioxidant capacity of the retinal tissues in rats exposed to intense light.
Zinc in Light-Induced Retinal Degeneration Model
-
Animal Model: Rats.
-
Induction of Retinal Damage: Exposure to intense visible light for up to 8 hours.
-
Intervention: Treatment with various doses of zinc oxide.
-
Outcome Measures:
-
Biochemical Analysis: Measurement of rhodopsin and retinal DNA recovery.
-
Histology: Microscopic examination of retinal structure.
-
Electrophoretic Analysis: Assessment of DNA damage and oxidized retinal proteins.
-
-
Key Findings: Zinc treatment effectively prevented retinal light damage, with the most significant protection observed when administered before light exposure at doses two- to four-fold higher than those recommended by the AREDS group.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed antioxidant mechanism of this compound in mitigating retinal damage.
Caption: Key signaling pathways modulated by AREDS2 supplements.
Caption: Generalized experimental workflow for preclinical retinal damage studies.
Conclusion
Based on the available preclinical data from separate animal studies, both this compound and the components of AREDS2 supplements demonstrate protective effects against retinal degeneration, primarily through the modulation of oxidative stress and inflammation. This compound has shown efficacy as a topically delivered agent in a light-induced damage model. The individual components of the orally administered AREDS2 supplements have also shown protective effects in similar models.
The absence of direct head-to-head comparative studies in animal models makes it impossible to definitively conclude on the relative efficacy of these two interventions. Future preclinical research should aim to conduct such direct comparisons to provide a clearer understanding of their respective therapeutic potential. The data presented in this guide, however, offers a valuable starting point for researchers and drug development professionals in evaluating these two distinct approaches to mitigating retinal diseases.
References
- 1. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdfoundation.com.au [mdfoundation.com.au]
- 3. New Study Confirms the Efficacy of AREDS2 Eye Vitamin Supplement for Slowing Age-Related Macular Degeneration [brightfocus.org]
- 4. The Age-Related Eye Disease 2 Study: Micronutrients in the Treatment of Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preservision.com [preservision.com]
- 6. NIH study confirms benefit of supplements for slowing age-related macular degeneration | EurekAlert! [eurekalert.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Light-Induced Retinal Degeneration Is Prevented by Zinc, a Component in the Age-related Eye Disease Study Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OT-551 and Other Piperidine Nitroxides in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective effects of OT-551, a novel piperidine nitroxide, with other notable compounds in its class, namely Tempol, Tempo, and the mitochondria-targeted Mito-Tempo. This analysis is based on available preclinical and clinical data, focusing on their antioxidant properties and therapeutic potential.
Introduction to Piperidine Nitroxides
Piperidine nitroxides are a class of stable, low-molecular-weight organic radicals that have garnered significant interest for their potent antioxidant properties.[1] These compounds function as superoxide dismutase (SOD) mimetics, catalytically scavenging superoxide radicals and mitigating oxidative stress, a key pathological factor in a range of diseases.[1] Their mechanism of action involves the nitroxide moiety, which can reversibly accept and donate electrons, thereby neutralizing reactive oxygen species (ROS).
This compound: A Novel Prodrug Approach
This compound (1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride) is a disubstituted hydroxylamine that acts as a prodrug, being converted in the body to its active metabolite, Tempol-H (TP-H).[2][3] This design enhances its lipophilicity, allowing for improved penetration of biological membranes, such as the cornea, to reach target tissues like the retina.[3][4]
Comparative Protective Effects
A key area of investigation for this compound has been in ocular diseases, particularly those associated with oxidative stress. Preclinical studies have demonstrated its protective effects against light-induced retinal damage.
In Vivo Comparison: this compound vs. Tempol-H in Retinal Light Damage
A study in a rat model of acute light-induced retinal damage directly compared the protective efficacy of systemically administered this compound and its active metabolite, Tempol-H. The results indicated that this compound provided superior protection to the retinal pigment epithelium (RPE) compared to an equivalent dose of Tempol-H. This suggests that the prodrug formulation of this compound leads to better bioavailability or sustained activity at the target site.
Table 1: Comparison of Retinal Pigment Epithelium (RPE) Damage Index in a Rat Model of Light-Induced Retinal Damage
| Treatment Group (Dose) | RPE Damage Index (%) - Inferior Hemisphere (Mean ± SD) | RPE Damage Index (%) - Superior Hemisphere (Mean ± SD) |
| Water (Control) | 65.4 ± 15.2 | 75.3 ± 12.9 |
| This compound (10 mg/kg) | 28.9 ± 18.5 | 35.1 ± 20.1 |
| This compound (50 mg/kg) | 15.2 ± 10.1 | 20.3 ± 11.8 |
| This compound (100 mg/kg) | 10.1 ± 8.7 | 12.5 ± 9.2 |
| Tempol-H (100 mg/kg) | 35.6 ± 20.1 | 40.2 ± 18.5 |
*p<0.05, **p<0.01, ***p<0.001 compared to water-treated animals. Data extrapolated from a study on light-induced retinal damage.
The Advantage of Targeted Delivery: Mito-Tempo vs. Tempo
To further enhance the efficacy of piperidine nitroxides, mitochondria-targeted versions have been developed. Mito-Tempo is a conjugate of Tempo and a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria, the primary site of cellular ROS production.
A study comparing the protective effects of Mito-Tempo and non-targeted Tempo in a model of acetaminophen-induced hepatotoxicity demonstrated the clear superiority of the mitochondria-targeted approach. Mito-Tempo provided significant protection against liver injury, whereas an equimolar dose of Tempo showed little to no effect.[5][6][7] This highlights the importance of subcellular localization for antioxidant efficacy.
While a direct comparison of this compound with Mito-Tempo has not been reported, the enhanced efficacy of Mito-Tempo over Tempo suggests that targeted delivery of piperidine nitroxides to the mitochondria is a highly effective strategy for combating oxidative stress.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for piperidine nitroxides is their ability to mimic the function of the antioxidant enzyme superoxide dismutase (SOD). They catalytically convert superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), which is then detoxified by other cellular enzymes like catalase and glutathione peroxidase.
Experimental Protocols
Retinal Light Damage Model in Rats
This in vivo model is used to assess the protective effects of compounds against photo-oxidative stress in the retina.
Workflow:
Detailed Methodology:
-
Animals: Albino Sprague-Dawley rats are typically used due to their susceptibility to light-induced retinal damage.
-
Drug Administration: Test compounds (e.g., this compound, Tempol-H) or a vehicle control are administered systemically (e.g., via intraperitoneal injection) at specified doses prior to light exposure.
-
Light Exposure: Animals are exposed to a controlled intensity and duration of light (e.g., 2700 lux for 6 hours) from a white fluorescent source to induce retinal damage.
-
Histological Processing: Following a recovery period, the eyes are enucleated, fixed in a suitable fixative (e.g., 4% paraformaldehyde), and processed for paraffin or cryosectioning.
-
Damage Assessment: Retinal sections are stained (e.g., with hematoxylin and eosin) and examined under a microscope. The extent of damage is quantified by measuring parameters such as the thickness of the outer nuclear layer (ONL) and the number of surviving retinal pigment epithelium (RPE) cells.
In Vitro Antioxidant Capacity Assays
Standard in vitro assays can be used to quantify the radical scavenging activity of piperidine nitroxides.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Add different concentrations of the test compound (e.g., this compound, Tempol) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance.
-
Add different concentrations of the test compound to the ABTS radical cation solution.
-
Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound represents a promising therapeutic agent with enhanced protective effects compared to its active metabolite, Tempol-H, likely due to its improved bioavailability as a prodrug. The development of mitochondria-targeted piperidine nitroxides like Mito-Tempo further underscores the potential for enhancing the efficacy of this class of antioxidants by ensuring their delivery to the primary site of oxidative stress. While direct comparative data for this compound against a broad range of other piperidine nitroxides is still emerging, the available evidence strongly supports its potential as a potent and targeted antioxidant for the treatment of diseases associated with oxidative damage. Further research, including head-to-head clinical trials, will be crucial in fully elucidating the comparative efficacy of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Nitroxide pharmaceutical development for age-related degeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Conversion of Ot-551 to Tempol-H: A Comparative Guide for Ocular Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ot-551 and its active metabolite, Tempol-H, for ocular therapeutic applications. We delve into the existing experimental data, outline a protocol for validating the in vivo conversion, and explore alternative delivery strategies.
This compound has emerged as a promising prodrug strategy for delivering the potent antioxidant, Tempol-H, to the posterior segment of the eye. The rationale behind this approach lies in enhancing the bioavailability of Tempol-H, a compound with known neuroprotective properties but limited ocular penetration. This guide will provide an objective comparison based on available preclinical and clinical data, and offer detailed methodologies for researchers seeking to validate the in vivo conversion of this compound to its active form.
Comparative Analysis: this compound vs. Tempol-H
| Feature | This compound | Tempol-H |
| Chemical Nature | Prodrug, ester of Tempol-H | Active antioxidant metabolite |
| Primary Delivery Route | Topical (eye drops) | Systemic (intraperitoneal injection in preclinical studies)[1][2] |
| Mechanism of Action | Undergoes enzymatic conversion to Tempol-H[3][4] | Scavenges reactive oxygen species, reduces oxidative stress[5][6][7] |
| Ocular Penetration | Lipophilic nature facilitates corneal penetration[4] | Poor corneal penetration[4] |
| In Vivo Efficacy | More effective than Tempol-H in protecting against light-induced retinal damage in animal models[1][5] | Demonstrates protective effects but to a lesser extent than this compound when administered systemically[1][5] |
| Clinical Development | Investigated in Phase II clinical trials for geographic atrophy[3][8] | Not clinically developed as a standalone topical ocular therapeutic |
Signaling Pathway and Experimental Workflow
The metabolic conversion of this compound to Tempol-H is a critical step for its therapeutic efficacy in the eye. The following diagram illustrates this pathway and a conceptual workflow for its validation.
Caption: Metabolic conversion of this compound to Tempol-H and a proposed workflow for its in vivo validation.
Experimental Protocol for Validating In Vivo Conversion
To quantitatively assess the conversion of this compound to Tempol-H in vivo, a robust and validated experimental protocol is essential. The following table outlines a recommended methodology.
| Step | Detailed Protocol |
| 1. Animal Model | Species: New Zealand White rabbits are a commonly used model for ophthalmic research due to their eye size and anatomical similarities to humans. Housing: Animals should be housed in a controlled environment with a standard light-dark cycle. Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). |
| 2. Drug Administration | Formulation: Prepare a sterile ophthalmic solution of this compound at a clinically relevant concentration (e.g., 0.45%)[3]. Administration: Instill a single, precise volume (e.g., 50 µL) of the this compound solution into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control. |
| 3. Sample Collection | Method: In vivo microdialysis is a suitable technique for continuous sampling of the aqueous humor to obtain a time-course of drug concentration. Procedure: A microdialysis probe is surgically implanted into the anterior chamber of the eye. The probe is perfused with a sterile saline solution at a low flow rate. Dialysate samples are collected at predetermined time intervals (e.g., every 15-30 minutes) for several hours post-administration. For tissue distribution, animals can be euthanized at various time points, and ocular tissues (cornea, iris-ciliary body, retina, vitreous humor) are collected. |
| 4. Sample Preparation | Aqueous Humor: Dialysate samples may require minimal processing, such as the addition of an internal standard. Tissues: Ocular tissues should be homogenized in a suitable buffer. A protein precipitation or liquid-liquid extraction step is then performed to remove interfering substances and extract this compound and Tempol-H. |
| 5. Analytical Method | Technique: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of small molecules in biological matrices. Method Development: Develop a specific and sensitive LC-MS/MS method for the simultaneous detection and quantification of this compound and Tempol-H. This includes optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy). Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability. |
| 6. Data Analysis | Pharmacokinetics: Use the concentration-time data from the aqueous humor and ocular tissues to determine key pharmacokinetic parameters for both this compound and Tempol-H. This includes calculating the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The conversion rate can be estimated from the relative concentrations of the prodrug and its metabolite over time. |
Alternative Delivery Strategies for Tempol-H
While this compound represents a successful prodrug approach, researchers are exploring other advanced delivery systems to enhance the therapeutic potential of Tempol-H and other antioxidants in the eye. These include:
-
Nanoparticle-based Formulations: Encapsulating Tempol-H within nanoparticles, such as those made from biodegradable polymers, can potentially improve its stability, prolong its residence time in the eye, and provide controlled release. Mucoadhesive nanoparticles can further enhance precorneal retention.
-
Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs. A liposomal formulation of Tempol-H could potentially improve its penetration through the corneal epithelium.
-
Other Prodrugs: The success of this compound encourages the exploration of other prodrugs of Tempol-H with potentially improved physicochemical properties for ocular delivery. This could involve different ester linkages or other cleavable moieties to fine-tune the release profile of the active drug. Hybrid molecules that combine the antioxidant properties of Tempol with other therapeutic agents are also an area of active research[6][9].
References
- 1. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxide pharmaceutical development for age-related degeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Ot-551 in Phase II Clinical Trials for Geographic Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Phase II clinical trial results for Ot-551 with the pivotal Phase III trial data for two recently approved treatments for Geographic Atrophy (GA) secondary to Age-Related Macular Degeneration (AMD): Syfovre (pegcetacoplan) and Izervay (avacincaptad pegol). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting a consolidated overview of the available clinical data, experimental methodologies, and mechanisms of action.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative data from the clinical trials of this compound, Syfovre, and Izervay.
Table 1: this compound Phase II Clinical Trial Results
| Trial Identifier | Study Design | Number of Patients | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Efficacy Results | Key Safety Findings |
| NCT00306488 [1][2][3] | Single-center, open-label | 10 | 0.45% this compound eye drops 3x daily in one eye | 2 years | Change in Best Corrected Visual Acuity (BCVA) | Mean change in BCVA at 2 years: +0.2 letters in study eyes vs. -11.3 letters in fellow eyes (p=0.0259). No significant difference in other secondary outcomes.[2][3] | Well-tolerated with few adverse events. No serious adverse effects reported.[2][3] |
| Multi-center RCT [4] | Randomized, double-masked, placebo-controlled | 137 | - 0.3% this compound eye drops 4x daily- 0.45% this compound eye drops 4x daily- Placebo | Up to 2 years | Change in total area of GA | At 18 months, no significant reduction in the progression of GA area. Mean change in BCVA: -8.9 letters (0.3%), -7.7 letters (0.45%) vs. -4.9 letters (placebo).[4] | Safe and well-tolerated up to 0.45% concentration. Most adverse events were non-serious and mild.[4] |
Table 2: Syfovre (pegcetacoplan) Phase III Clinical Trial Results (OAKS & DERBY)
| Trial Identifier | Study Design | Number of Patients | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Efficacy Results (at 24 months) | Key Safety Findings |
| OAKS (NCT03525613) [5] | Multi-center, randomized, double-masked, sham-controlled | 637 | - Pegcetacoplan monthly- Pegcetacoplan every other month- Sham | 24 months | Change in GA lesion size from baseline | Reduction in GA lesion growth vs. sham: 22% (monthly, p<0.0001) and 18% (every other month, p=0.0002). | Increased rates of neovascular (wet) AMD.[6] |
| DERBY (NCT03525600) [5] | Multi-center, randomized, double-masked, sham-controlled | 621 | - Pegcetacoplan monthly- Pegcetacoplan every other month- Sham | 24 months | Change in GA lesion size from baseline | Reduction in GA lesion growth vs. sham: 19% (monthly, p=0.0004) and 16% (every other month, p=0.0030). | Consistent safety profile with OAKS. |
Table 3: Izervay (avacincaptad pegol) Phase III Clinical Trial Results (GATHER1 & GATHER2)
| Trial Identifier | Study Design | Number of Patients | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Efficacy Results (at 12 months) | Key Safety Findings |
| GATHER1 (NCT02686658) [7] | Multi-center, randomized, double-masked, sham-controlled | 286 | - Avacincaptad pegol 2mg monthly- Avacincaptad pegol 4mg monthly- Sham | 18 months | Mean rate of change in GA area | 27.4% reduction in GA growth with 2mg monthly vs. sham. | Well-tolerated. |
| GATHER2 (NCT04435366) [7][8][9][10] | Multi-center, randomized, double-masked, sham-controlled | 448 | - Avacincaptad pegol 2mg monthly- Sham | 24 months | Mean rate of change in GA area | 14.3% reduction in GA growth with monthly administration vs. sham (p=0.0064).[9] | Favorable safety profile. Higher incidence of choroidal neovascularization in the treatment group (6.7% vs 4.1% in sham).[9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of clinical trial data.
This compound Clinical Trials
-
NCT00306488: This was a single-center, open-label Phase II study.[1][2][3] Ten participants with bilateral GA received 0.45% this compound eye drops three times daily in one randomly assigned eye for two years.[2][3] The untreated fellow eye served as a control. The primary efficacy outcome was the change in Best Corrected Visual Acuity (BCVA) at 24 months. Secondary measures included changes in the area of GA, contrast sensitivity, and microperimetry.[2][3] GA area was measured from fundus autofluorescence (FAF) images.[1]
-
Multi-center Randomized Controlled Trial: This Phase II trial was a randomized, double-masked, multi-center, placebo-controlled study involving 137 subjects with GA.[4] Participants were randomized to receive either 0.3% or 0.45% this compound eye drops, or a placebo, administered four times daily to one eye for up to two years.[4] The primary efficacy outcome was the change from baseline in the total area of GA, measured using digital fluorescein angiograms.[4] BCVA was a secondary outcome.[4]
Syfovre (pegcetacoplan) - OAKS and DERBY Trials
These were two parallel Phase III, multi-center, randomized, double-masked, sham-controlled studies.[5][11] Over 1200 patients were enrolled across both trials.[11] Patients were randomized to receive intravitreal injections of pegcetacoplan monthly, every other month, or a sham injection.[11] The primary endpoint for both studies was the change in GA lesion size from baseline to month 12, as measured by fundus autofluorescence.[5] The reading center and grading methodology were consistent across the earlier Phase II FILLY study and the OAKS and DERBY trials.[12] A mixed-effects model for repeated measures was used for the primary analysis.
Izervay (avacincaptad pegol) - GATHER1 and GATHER2 Trials
GATHER1 and GATHER2 were two Phase III, multi-center, randomized, double-masked, sham-controlled trials.[7] In GATHER2, 448 participants were randomized to receive either a 2 mg intravitreal injection of avacincaptad pegol or a sham injection monthly for the first 12 months. The primary efficacy endpoint was the mean rate of change in GA area from baseline to 12 months, measured by fundus autofluorescence.[8]
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed in this guide employ distinct mechanisms of action to target the pathophysiology of Geographic Atrophy.
This compound: An Antioxidant Approach
This compound is a disubstituted hydroxylamine that acts as a prodrug, converting to its active metabolite, Tempol-H. Tempol-H is a potent antioxidant that functions as a superoxide dismutase (SOD) mimetic.[13][14] It catalyzes the dismutation of the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[13] This action reduces oxidative stress, which is a key contributor to the pathogenesis of dry AMD and the degeneration of the retinal pigment epithelium (RPE).[15][16] By mitigating the damage caused by reactive oxygen species (ROS), this compound aims to protect retinal cells and slow the progression of GA.
Syfovre and Izervay: Targeting the Complement Cascade
Both Syfovre and Izervay target the complement system, a part of the innate immune system that is implicated in the inflammation and cell death characteristic of GA.
-
Syfovre (pegcetacoplan) is a targeted C3 therapy. By binding to C3 and its activation fragment C3b, pegcetacoplan regulates the cleavage of C3 and the generation of downstream effectors of complement activation.
-
Izervay (avacincaptad pegol) is a complement C5 inhibitor. It blocks the cleavage of C5 into C5a and C5b, thereby preventing the formation of the membrane attack complex (MAC) and the pro-inflammatory and chemotactic activities of C5a.
The following diagram illustrates the proposed signaling pathway for this compound in mitigating oxidative stress within retinal pigment epithelial cells.
Caption: this compound antioxidant signaling pathway in RPE cells.
The diagram below illustrates a generalized workflow for the Phase II and III clinical trials discussed.
Caption: Generalized clinical trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
- 10. Efficacy and safety of avacincaptad pegol in patients with geographic atrophy (GATHER2): 12-month results from a randomised, double-masked, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. Tempol differently affects cellular redox changes and antioxidant enzymes in various lung-related cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oxidative stress in retinal pigment epithelium degeneration: from pathogenesis to therapeutic targets in dry age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Ot-551 and Other Ophthalmic Drugs for Geographic Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational drug Ot-551 with two recently approved treatments for geographic atrophy (GA) secondary to age-related macular degeneration (AMD): Syfovre™ (pegcetacoplan) and Izervay™ (avacincaptad pegol). This analysis is based on publicly available clinical trial data and is intended to inform research and development decisions in the ophthalmology sector.
Executive Summary
This compound, a topically administered antioxidant, has demonstrated a favorable safety profile in early-stage clinical trials, being well-tolerated with no serious adverse events reported.[1][2][3] In contrast, Syfovre and Izervay, both administered via intravitreal injection, while effective in slowing GA progression, are associated with a higher incidence of certain ocular adverse events. This guide presents a detailed breakdown of their respective safety profiles, mechanisms of action, and the experimental protocols used to assess their safety.
Comparative Safety Profiles
The following tables summarize the reported adverse events from clinical trials of this compound, Syfovre, and Izervay.
Table 1: Comparison of Ocular Adverse Events
| Adverse Event | This compound (Topical) | Syfovre (Intravitreal) | Izervay (Intravitreal) |
| Most Common Ocular Adverse Events | Mild and infrequent adverse events reported[1][3] | Ocular discomfort, neovascular AMD, vitreous floaters, conjunctival hemorrhage[2][4] | Conjunctival hemorrhage, increased intraocular pressure, blurred vision, neovascular AMD[5][6] |
| Serious Ocular Adverse Events | No serious adverse effects reported[1][2][3] | Retinal vasculitis and/or retinal vascular occlusion, endophthalmitis, retinal detachment[2][7] | Endophthalmitis, retinal detachments[6] |
| Intraocular Inflammation | Not reported | Vitritis, vitreal cells, iridocyclitis, uveitis, anterior chamber cells, iritis, anterior chamber flare[2] | Not a warning or precaution[1] |
| Neovascular (Wet) AMD | Not reported | 7-12% incidence[4] | 7% incidence[6] |
| Increased Intraocular Pressure | Not reported | 2-3% incidence[2] | 9% incidence[5][6] |
Table 2: Systemic Safety Overview
| Drug | Systemic Adverse Events |
| This compound | Few systemic adverse events reported.[2] |
| Syfovre | No events of occlusive or nonocclusive retinitis or vasculitis in clinical trials, but have been reported in real-world use.[2] |
| Izervay | No new safety signals identified in real-world studies.[8] |
Mechanism of Action and Signaling Pathways
The differing safety profiles of these drugs can be partly attributed to their distinct mechanisms of action and routes of administration.
This compound: A disubstituted hydroxylamine, this compound is a prodrug that is converted to its active metabolite, Tempol-H, by intraocular esterases.[9] Tempol-H is a potent antioxidant that can neutralize reactive oxygen species, which are implicated in the pathogenesis of dry AMD.[9]
Caption: this compound Mechanism of Action.
Syfovre (pegcetacoplan): This drug is a complement inhibitor that targets complement protein C3, a central component of the complement cascade. By binding to C3, Syfovre prevents its cleavage and the subsequent downstream inflammatory and cell-damaging effects.
Caption: Syfovre's Inhibition of Complement C3.
Izervay (avacincaptad pegol): Izervay is also a complement inhibitor, but it targets complement protein C5. By inhibiting C5, Izervay prevents the formation of the membrane attack complex (MAC), which is responsible for cell lysis and tissue damage.[10]
Caption: Izervay's Inhibition of Complement C5.
Experimental Protocols for Safety Assessment
The safety of ophthalmic drugs is evaluated through a rigorous series of preclinical and clinical studies. The following outlines the key experimental methodologies.
Preclinical Ocular Safety Studies
Objective: To assess the potential for ocular irritation and toxicity of a test article before human trials.
Methodology:
-
Animal Model: Albino rabbits are a commonly used species for ocular toxicity testing due to the large size of their eyes.[11]
-
Administration: The test article is administered topically (for drugs like this compound) or via intravitreal injection (for drugs like Syfovre and Izervay) to one eye of each animal, with the contralateral eye serving as a control.
-
Dosing: Multiple dose levels are typically evaluated.
-
Ocular Examinations: A battery of examinations is performed at specified intervals, including:
-
Slit-lamp biomicroscopy: To examine the anterior segment of the eye.
-
Indirect ophthalmoscopy: To examine the posterior segment, including the retina and optic nerve.
-
Tonometry: To measure intraocular pressure.
-
Electroretinography (ERG): To assess retinal function.
-
-
Histopathology: At the end of the study, ocular tissues are collected for microscopic examination to identify any cellular changes or damage.
Caption: Preclinical Ocular Safety Workflow.
Clinical Trial Safety Monitoring
Objective: To evaluate the safety and tolerability of an investigational drug in human subjects.
Methodology:
-
Study Design: Phase I, II, and III clinical trials are conducted with increasing numbers of participants. Studies are typically randomized and controlled.
-
Patient Population: Subjects with the target disease (e.g., geographic atrophy) are enrolled.
-
Safety Assessments: Comprehensive safety monitoring is conducted throughout the trial, including:
-
Adverse Event (AE) Reporting: All adverse events, regardless of severity or perceived relationship to the study drug, are recorded.
-
Ophthalmic Examinations: Regular and thorough eye exams are performed, including visual acuity testing, fundus photography, and optical coherence tomography (OCT).
-
Systemic Safety Monitoring: Physical examinations, vital signs, and laboratory tests (e.g., blood chemistry, hematology) are conducted to assess systemic safety.
-
-
Data Analysis: The incidence, severity, and causality of adverse events are analyzed to determine the safety profile of the drug.
Conclusion
This compound, with its topical administration and antioxidant mechanism, presents a safety profile with a lower incidence of serious ocular adverse events compared to the intravitreally injected complement inhibitors Syfovre and Izervay. While the latter have demonstrated efficacy in slowing GA progression, their use is associated with risks such as intraocular inflammation, neovascular AMD, and increased intraocular pressure. The choice of a therapeutic agent will ultimately depend on a careful risk-benefit assessment for each patient. Further clinical development of this compound will be necessary to fully elucidate its long-term safety and efficacy.
References
- 1. Chronic Local Toxicity Testing of Ophthalmic Drugs - Ace Therapeutics [acetherapeutics.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | MedPath [trial.medpath.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular instillation toxicity study: current status and points to consider on study design and evaluation [jstage.jst.go.jp]
- 11. altasciences.com [altasciences.com]
A Comparative Analysis of Ot-551's Efficacy on Diverse Retinal Cell Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug Ot-551's effects on various retinal cell types, juxtaposed with current therapeutic alternatives. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and development professionals.
This compound: A Profile
This compound is a novel, small-molecule antioxidant and anti-inflammatory agent.[1][2] It is a disubstituted hydroxylamine that is readily converted to its active metabolite, Tempol-H (TP-H), by intraocular esterases.[3][4] The therapeutic potential of this compound is primarily attributed to the antioxidant properties of Tempol-H, which has been shown to protect retinal cells from oxidative stress-induced damage.[3][4][5]
Comparative Efficacy of this compound on Retinal Cell Types
Preclinical studies have investigated the protective effects of this compound on retinal pigment epithelium (RPE) and photoreceptor cells in models of light-induced retinal damage. The following tables summarize the key quantitative findings from these studies.
Retinal Pigment Epithelium (RPE) Protection
Experimental Model: Light-induced retinal damage in albino rats.
| Treatment Group | Dose | RPE Damage Index (%) (Superior Hemisphere) | RPE Damage Index (%) (Inferior Hemisphere) | RPE Cell Nuclei Count (vs. Light-Exposed Control) |
| Water (Control) | - | Significantly high | Significantly high | Significantly reduced |
| This compound | 25 mg/kg | Significantly lower than control | Significantly lower than control | Not significantly different from unexposed eye |
| This compound | 50 mg/kg | Significantly lower than control | Significantly lower than control | Not significantly different from unexposed eye |
| This compound | 100 mg/kg | Significantly lower than control | Significantly lower than control | Not significantly different from unexposed eye |
| TEMPOL-H (TP-H) | 100 mg/kg | Lower than control | Lower than control | Not significantly different from unexposed eye (inferior) |
Data compiled from a study on light-induced RPE damage in rats.[1][2] The RPE damage index is a measure of the extent of cellular damage.
Photoreceptor Protection
Experimental Model: Light-induced retinal degeneration in albino rats.
| Treatment Group | Dose | Outer Nuclear Layer (ONL) Thickness (vs. Light-Exposed Control) | Electroretinography (ERG) b-wave Amplitude (vs. Light-Exposed Control) |
| Water (Control) | - | 26% loss (inferior hemisphere), 56% loss (superior hemisphere) | 77% loss |
| This compound | 25 mg/kg | Significantly higher | Significantly higher (p < 0.05) |
| This compound | 50 mg/kg | Significantly higher | Significantly higher (p < 0.05) |
| This compound | 100 mg/kg | Significantly higher | Significantly higher (p < 0.001) |
| OT-674 (TEMPOL-H) | 100 mg/kg | Significantly higher (superior hemisphere) | Not specified |
Data compiled from a study on light-induced photoreceptor degeneration in rats.[6][7][8] Specific mean values for ONL thickness and ERG amplitudes in treated groups were not available in the reviewed literature.
Retinal Ganglion Cell (RGC) Protection
To date, no direct studies have been identified that specifically investigate the protective effects of this compound on retinal ganglion cells. However, given that oxidative stress is a known contributor to RGC degeneration, the antioxidant properties of this compound's active metabolite, Tempol-H, suggest a potential therapeutic benefit. Further research in this area is warranted.
Comparison with Alternative Therapies
This compound was investigated in Phase II clinical trials for the treatment of Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[3][4] While the drug was well-tolerated, it did not demonstrate significant efficacy in slowing the progression of GA in larger studies. In contrast, two new therapies have been approved for GA, offering a different mechanistic approach.
| Therapy | Mechanism of Action | Indication | Efficacy |
| This compound | Antioxidant and anti-inflammatory | Investigational for Geographic Atrophy | Phase II trials showed limited to no significant benefit in slowing GA progression.[4] |
| Syfovre™ (pegcetacoplan) | Complement C3 inhibitor | Geographic Atrophy | Reduces the rate of GA lesion growth by regulating the overactivation of the complement cascade.[1][6] |
| Izervay™ (avacincaptad pegol) | Complement C5 inhibitor | Geographic Atrophy | Slows GA progression by inhibiting the complement protein C5, reducing retinal cell death.[3][5] |
| AREDS/AREDS2 Supplements | Antioxidant and mineral supplement | Intermediate AMD | Modestly retards the progression from intermediate to advanced AMD. |
Signaling Pathways
The protective effects of this compound are linked to its ability to counteract oxidative stress. The following diagrams illustrate the general signaling pathways involved in oxidative stress-induced retinal cell damage and the proposed mechanism of action for this compound.
Caption: Oxidative stress signaling in RPE cells and the inhibitory role of this compound.
Caption: Light-induced damage pathway in photoreceptors and this compound's mechanism.
Experimental Protocols
Light-Induced Retinal Damage in Rats
-
Animal Model: Albino rats were used in the preclinical studies.
-
Light Exposure: Animals were exposed to 2700 lux white fluorescent light for 6 hours. One eye was shielded to serve as a control.
-
Drug Administration: this compound, TEMPOL-H, or a water control was administered via intraperitoneal injection 30 minutes prior to light exposure.
-
Assessment:
-
Histology: Retinal sections were prepared and stained with hematoxylin and eosin. The thickness of the outer nuclear layer (ONL) was measured, and the RPE damage index was calculated. RPE cell nuclei were also counted.
-
Electroretinography (ERG): ERG was performed to assess retinal function, with a focus on the b-wave amplitude, which reflects the activity of bipolar and Müller cells.
-
Clinical Trial for Geographic Atrophy (Phase II)
-
Study Design: A single-center, open-label study enrolled participants with bilateral GA.
-
Treatment: Topical 0.45% this compound was administered to one randomly assigned eye three times daily for 2 years. The fellow eye served as a control.
-
Outcome Measures:
-
Primary: Change in best-corrected visual acuity (BCVA).
-
Secondary: Changes in the area of GA, contrast sensitivity, and microperimetry measurements.
-
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound, through its active metabolite Tempol-H, has demonstrated a protective effect against oxidative stress-induced damage in preclinical models of retinal degeneration, particularly for RPE and photoreceptor cells. However, its clinical efficacy in treating Geographic Atrophy has not been established in larger trials. In contrast, newer therapies targeting the complement cascade have shown modest success in slowing the progression of GA. The antioxidant mechanism of this compound suggests it could have broader applications in retinal diseases where oxidative stress is a key pathological factor, but further research, especially concerning its effects on retinal ganglion cells, is necessary to fully elucidate its therapeutic potential.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol improves optic nerve histopathology and ultrastructures in cisplatin-induced optic neuropathy in rats by targeting oxidative stress—Endoplasmic reticulum stress—Autophagy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Validating the use of Ot-551 in non-AMD models of ocular disease
A Comparative Analysis of Ot-551 as a Novel Antioxidant Therapy in Non-AMD Models of Ocular Disease
For researchers, scientists, and drug development professionals invested in novel therapies for ocular diseases, the landscape is continually evolving. While much attention has been focused on age-related macular degeneration (AMD), the therapeutic potential of emerging compounds in other ophthalmic conditions remains a critical area of investigation. This guide provides a comprehensive comparison of this compound, a topical antioxidant, in the context of non-AMD ocular diseases, with a particular focus on its potential application in preventing post-vitrectomy nuclear cataracts.
This compound is a disubstituted hydroxylamine that is converted to its active metabolite, Tempol-H, by intraocular esterases. This active form is a potent antioxidant capable of neutralizing free radicals, which are implicated in the pathogenesis of various ocular diseases. While clinical trials have predominantly evaluated this compound in the context of Geographic Atrophy (GA), the "dry" form of AMD, its mechanism of action holds promise for other conditions where oxidative stress is a key pathological driver.
This compound in Post-Vitrectomy Cataracts: A Terminated Trial
A phase II clinical trial (NCT00333060) was initiated to investigate the efficacy of this compound ophthalmic solution in preventing or delaying the progression of nuclear cataracts following vitrectomy, a surgical procedure known to increase oxidative stress in the eye.[1] Although this trial was terminated for reasons not publicly disclosed, its initiation underscores the scientific rationale for using this compound in this non-AMD condition. The primary endpoint of the study was to compare two different doses of this compound with a placebo in preventing cataract formation.
The Antioxidant Signaling Pathway of this compound
The therapeutic rationale for this compound in ocular diseases stems from its ability to mitigate oxidative stress. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed antioxidant mechanism of this compound in ocular tissue.
Comparative Analysis: this compound vs. Alternative Antioxidant Strategies
While clinical data for this compound in non-AMD models is limited, its antioxidant mechanism can be compared to other emerging therapies targeting oxidative stress in similar conditions. The following table summarizes this comparison for the prevention of post-vitrectomy cataracts.
| Feature | This compound | N-acetylcysteine (NAC) Eye Drops | Antioxidant Biogel |
| Mechanism of Action | Scavenges reactive oxygen species via its active metabolite, Tempol-H. | Acts as a precursor to glutathione, a major intracellular antioxidant, and directly scavenges free radicals. | Provides a physical barrier to oxygen diffusion and releases antioxidants over time.[2] |
| Mode of Administration | Topical eye drops. | Topical eye drops. | In-situ photopolymerizable gel applied during vitrectomy.[2] |
| Clinical Development Stage (Post-Vitrectomy Cataracts) | Phase II (Terminated).[1] | Preclinical (rabbit models).[3] | Preclinical (porcine and rabbit models).[2] |
| Reported Efficacy | No efficacy data available from the terminated clinical trial. | Significantly reduced hyperoxia-induced cortical lens opacification in a rabbit model.[3] | Successfully prevented cataract formation in pigs for up to 12 months post-vitrectomy.[2] |
| Potential Advantages | Non-invasive topical application. | Non-invasive topical application. | Single application during surgery, providing sustained antioxidant effect.[2] |
| Potential Disadvantages | Lack of clinical efficacy data; reasons for trial termination unknown. | Requires frequent administration; long-term efficacy in humans is unknown. | Requires an additional step during surgery; long-term biocompatibility in humans to be determined. |
Experimental Protocols: A Closer Look
To provide a clearer understanding of the research supporting these antioxidant therapies, the following sections detail the methodologies of key preclinical studies.
Experimental Protocol for N-acetylcysteine (NAC) Eye Drops in a Rabbit Model of Hyperoxia-Induced Cataracts
-
Animal Model: New Zealand White rabbits.
-
Induction of Cataracts: Rabbits were exposed to a hyperoxic environment to induce cortical lens opacification, mimicking the increased oxygen tension observed after vitrectomy.
-
Treatment Groups:
-
Control group receiving vehicle eye drops.
-
Treatment groups receiving NAC eye drops at concentrations of 20 mM and 40 mM.
-
-
Dosing Regimen: Eye drops were administered multiple times daily.
-
Efficacy Assessment: Lens opacification was graded and compared between the control and treatment groups.
-
Outcome: The study found that NAC eye drops significantly reduced the development of cortical lens opacification in the treated groups compared to the control group.[3]
Experimental Protocol for an Antioxidant Biogel in a Porcine Model of Post-Vitrectomy Cataracts
-
Animal Model: Pigs, whose eyes are anatomically similar to human eyes.
-
Surgical Procedure: A standard vitrectomy was performed on the eyes of the pigs.
-
Treatment Application: The biocompatible, photopolymerizable gel containing antioxidants was applied to the posterior surface of the crystalline lens during the vitrectomy procedure.
-
Follow-up: The animals were monitored for up to 12 months.
-
Efficacy Assessment: The development of cataracts was assessed through clinical and electrophysiological exams. Histological sections of the treated eyes were also analyzed.
-
Outcome: The in-vivo study demonstrated that the antioxidant biogel successfully prevented cataract formation for the duration of the study without any observed adverse effects.[2]
A Hypothetical Experimental Workflow for Validating this compound in a Non-AMD Model
The following diagram outlines a potential experimental workflow for a preclinical study to validate the use of this compound in a diabetic retinopathy model, another ocular disease with a strong oxidative stress component.
Caption: A preclinical experimental workflow for this compound in diabetic retinopathy.
Conclusion
While the clinical development of this compound has primarily focused on AMD, its underlying mechanism as a potent antioxidant suggests a broader therapeutic potential in other ocular diseases where oxidative stress plays a significant role. The investigation of this compound for the prevention of post-vitrectomy cataracts, although terminated, highlights a key area of interest. In comparison to other emerging antioxidant therapies, this compound offers the advantage of a non-invasive topical application. However, the lack of available clinical efficacy data in non-AMD models remains a significant hurdle. Further preclinical and well-designed clinical studies are warranted to fully elucidate the therapeutic value of this compound in a wider range of ocular pathologies. Researchers and drug development professionals should consider the promising preclinical evidence for antioxidant strategies and the clear unmet medical need in conditions like post-vitrectomy cataracts and diabetic retinopathy when evaluating the future development of this compound and similar compounds.
References
OT-551 Demonstrates Preclinical Efficacy in Mitigating Photoreceptor and RPE Damage in a Light-Induced Retinal Degeneration Model
For Immediate Release: A preclinical study investigating the therapeutic potential of OT-551, a novel antioxidant, has shown promising results in a rat model of light-induced retinal degeneration, a condition that shares pathological features with geographic atrophy (GA). The findings suggest that this compound may offer a protective effect on both photoreceptor and retinal pigment epithelium (RPE) cells, key cell types affected in atrophic age-related macular degeneration (AMD).
Geographic atrophy, the advanced form of dry AMD, is a leading cause of irreversible vision loss, characterized by the progressive demise of RPE cells and the overlying photoreceptors. Oxidative stress is considered a key contributor to the pathogenesis of GA. This compound, a disubstituted hydroxylamine, is designed to counteract this damage through its antioxidant and anti-inflammatory properties.[1]
Efficacy of this compound in a Preclinical Model
In a preclinical study, the efficacy of this compound was evaluated in albino rats subjected to acute light-induced retinal damage. This model is widely used to screen for neuroprotective agents that can mitigate the damaging effects of oxidative stress on the retina. The study revealed that systemic administration of this compound provided significant functional and morphological protection to photoreceptor cells compared to a control group.[2]
Quantitative Analysis of RPE Cell Protection
The protective effect of this compound on RPE cells was a key focus of the investigation. Following light exposure, a significant reduction in the number of RPE cell nuclei was observed in the control group. In contrast, animals treated with this compound showed a significant preservation of RPE cells. The RPE damage index was markedly lower in the this compound treated groups in both the inferior and superior hemispheres of the retina.[3]
| Treatment Group | Dose (mg/kg) | Mean RPE Cell Nuclei Count (Inferior Hemisphere) | RPE Damage Index (%) (Inferior Hemisphere) | Mean RPE Cell Nuclei Count (Superior Hemisphere) | RPE Damage Index (%) (Superior Hemisphere) |
| Water (Control) | - | Significantly Reduced | High | Significantly Reduced | High |
| This compound | 10 | Not Significantly Different from Unexposed | Significantly Lower than Control | Not Significantly Different from Unexposed | Significantly Lower than Control |
| This compound | 30 | Not Significantly Different from Unexposed | Significantly Lower than Control | Not Significantly Different from Unexposed | Significantly Lower than Control |
| This compound | 100 | Not Significantly Different from Unexposed | Significantly Lower than Control | Not Significantly Different from Unexposed | Significantly Lower than Control |
| TEMPOL-H (Metabolite) | 100 | Not Significantly Different from Unexposed | Significantly Lower than Control | No Significant Protection | - |
Note: Specific numerical values for cell counts and damage indices were not publicly available in the reviewed literature. The table reflects the reported statistical significance of the findings.
Experimental Protocols
The preclinical efficacy of this compound was assessed using a well-established rat model of light-induced retinal degeneration.
Animal Model and Treatment Administration
-
Animal Species: Albino rats were utilized for this study.
-
Induction of Retinal Damage: The animals were exposed to 2700 lux of white fluorescent light for a duration of 6 hours to induce photoreceptor and RPE cell damage.[2][3]
-
Treatment Groups:
-
Timing of Administration: The therapeutic agents or placebo were administered approximately 30 minutes prior to the onset of light exposure.[2][3]
Efficacy Endpoints
-
Morphological Analysis: Retinal protection was evaluated through histological analysis. This involved counting the number of RPE cell nuclei and measuring the extent of RPE damage on retinal sections, which was quantified as an RPE damage index.[3]
-
Functional Analysis: Electroretinography (ERG) was employed to assess the functional integrity of the retina.[2]
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.
References
- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of retinal tissue treated with Ot-551
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug Ot-551, focusing on its anticipated effects on the metabolic landscape of retinal tissue, particularly in the context of age-related macular degeneration (AMD). As direct metabolomic studies on this compound-treated retinal tissue are not publicly available, this comparison is based on its known mechanism of action as an antioxidant, juxtaposed with the established metabolic dysregulation characteristic of AMD.
Introduction to this compound
This compound is a small-molecule, topically administered eye drop designed to penetrate the eye and reach the retina.[1] It functions as a disubstituted hydroxylamine with antioxidant properties.[2][3] The molecule is a prodrug that is converted by intraocular esterases into its active metabolite, Tempol-H, which is believed to exert the therapeutic effect.[2] this compound was investigated for the treatment of geographic atrophy (GA), an advanced form of dry AMD, with the aim of protecting retinal photoreceptor cells from oxidative stress-induced death.[1][2]
The Metabolic Landscape of Age-Related Macular Degeneration
AMD is a complex neurodegenerative disease and a leading cause of blindness in the elderly.[4] The retina is one of the most metabolically active tissues in the body, and its health is tightly linked to metabolic homeostasis.[5] In AMD, several metabolic pathways become dysregulated, contributing to the disease's pathogenesis. Oxidative stress is a key driver of these metabolic alterations.[6]
Below is a summary of the key metabolic pathways known to be altered in AMD, based on metabolomics studies of human plasma and retinal tissues.
| Metabolic Pathway | Observed Dysregulation in AMD | Key Metabolites Affected | Reference |
| Lipid Metabolism | Altered glycerophospholipid metabolism, fatty acid composition, and cholesterol metabolism. Significant lipid accumulation is a hallmark of drusen, the extracellular deposits found in AMD. | Phospholipids, sphingolipids, triglycerides, omega-3 fatty acids, cholesterol.[7] | [7] |
| Amino Acid Metabolism | Dysregulation in the metabolism of several amino acids, including those involved in the urea cycle and tyrosine metabolism. | Phenylalanine, tyrosine, proline, N-acetylasparagine, L-glutamate, L-/D-aspartate.[4][8] | [4][8] |
| Carbohydrate Metabolism | Altered glucose metabolism and energy production pathways. | Glucose, citrate.[4][9] | [4][9] |
| Nucleotide Metabolism | Dysregulation in the metabolism of purines and pyrimidines. | Adenosine, hypoxanthine.[4] | [4] |
| Oxidative Stress Markers | Increased presence of markers of oxidative damage and inflammation. | Covalently modified amino acids, bile acids.[7] | [7] |
Experimental Protocols for Metabolomics Analysis in Retinal Research
The following provides a generalized methodology for conducting metabolomics studies on retinal tissue, based on common practices in the field.
1. Sample Collection and Preparation:
-
Post-mortem human donor eyes or animal model retinas are collected.
-
The retina is carefully dissected from the eye cup.
-
Samples are snap-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity.
-
For analysis, retinal tissue is homogenized and metabolites are extracted using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).
2. Metabolite Profiling:
-
Mass Spectrometry (MS): Non-targeted MS-based platforms (e.g., LC-MS/MS, GC-MS) are commonly used to detect and quantify a wide range of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an alternative or complementary method for metabolite identification and quantification.
3. Data Analysis:
-
Raw data is processed to identify and quantify metabolic features.
-
Statistical analyses (e.g., principal component analysis, partial least squares-discriminant analysis) are employed to identify metabolites that differ significantly between experimental groups (e.g., AMD vs. control).
-
Pathway analysis tools (e.g., MetaboAnalyst) are used to identify the metabolic pathways most affected by the observed changes in metabolite levels.[4]
Visualizing Metabolic Dysregulation in AMD
The following diagram illustrates the key metabolic pathways implicated in the pathogenesis of Age-Related Macular Degeneration.
Caption: Key Metabolic Pathways Dysregulated in AMD.
Comparative Analysis: this compound's Anticipated Metabolomic Effects
Given that this compound's primary mechanism of action is as an antioxidant, its expected effect on the metabolome of diseased retinal tissue would be to counteract the metabolic shifts induced by oxidative stress.
| Metabolic Pathway | Known Dysregulation in AMD | Anticipated Effect of this compound (Antioxidant Action) |
| Lipid Metabolism | Increased lipid peroxidation and accumulation. | Reduction in lipid peroxidation, potentially leading to a decrease in the formation of lipid-derived toxic byproducts and a more normalized lipid profile. |
| Amino Acid Metabolism | Oxidative modification of amino acids. | Protection of amino acids from oxidative damage, potentially restoring their normal function and metabolism. |
| Carbohydrate Metabolism | Impaired glucose metabolism and reduced energy production due to mitochondrial dysfunction. | By reducing oxidative stress on mitochondria, it may help to restore more efficient glucose metabolism and ATP production. |
| Redox Balance | Increased levels of reactive oxygen species (ROS). | Direct scavenging of ROS, thereby reducing the overall oxidative burden on the retinal cells. |
The following diagram illustrates the proposed mechanism of action for this compound in mitigating oxidative stress within the retinal tissue.
Caption: Proposed Antioxidant Mechanism of this compound.
Performance of this compound in Clinical Trials
Phase II clinical trials were conducted to evaluate the safety and efficacy of this compound in treating geographic atrophy. While the drug was found to be well-tolerated with no serious adverse effects, the results did not demonstrate a significant reduction in the progression of geographic atrophy.[2][10] In one study, there was a suggestion of a possible effect in maintaining visual acuity in the treated eyes compared to the fellow untreated eyes, but other outcome measures did not show significant differences.[11]
Comparison with Alternative Treatments for Dry AMD
The therapeutic landscape for dry AMD is evolving, with several strategies targeting different aspects of the disease's pathophysiology.
| Treatment Strategy | Mechanism of Action | Examples |
| Antioxidant Supplementation | Reduces oxidative stress. | AREDS/AREDS2 formulations (Vitamins C, E, lutein, zeaxanthin, zinc).[12] |
| Complement Inhibition | Targets the complement cascade, a part of the immune system implicated in AMD. | Pegcetacoplan (Syfovre), Avacincaptad pegol (Izervay).[13] |
| Gene Therapy | Aims to provide a one-time treatment by enabling the eye to produce its own therapeutic proteins (e.g., anti-VEGF or complement inhibitors). | Investigational therapies targeting complement factor I.[14] |
| Cell-Based Therapies | Involves transplanting retinal pigment epithelial cells derived from stem cells to replace damaged cells. | Currently in clinical trials.[13] |
Conclusion
While this compound, with its antioxidant properties, was a rational approach to treating the oxidative stress component of dry AMD, clinical trial results did not show significant efficacy in halting disease progression. The comparative analysis of its anticipated metabolomic effects highlights the therapeutic goal of restoring metabolic balance in the retina. The lack of clinical success for this compound underscores the multifactorial nature of AMD, suggesting that targeting oxidative stress alone may be insufficient. Current and emerging therapies are increasingly focused on other pathways, such as inflammation and the complement cascade, or on regenerative approaches like gene and cell therapy. Future research in retinal metabolomics will be crucial for identifying novel therapeutic targets and for developing more effective, multi-faceted treatments for this debilitating disease.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Role of Oxidative Stress in Retinal Disease and the Early Intervention Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjo.bmj.com [bjo.bmj.com]
- 4. Metabolomics in Age-Related Macular Degeneration: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | Metabolomics studies in common multifactorial eye disorders: a review of biomarker discovery for age-related macular degeneration, glaucoma, diabetic retinopathy and myopia [frontiersin.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Association of Metabolomics With Incidence of Age-Related Macular Degeneration: The UK Biobank Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Antioxidants for the Treatment of Retinal Disease: Summary of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. New Treatments for Age-Related Macular Degeneration - American Academy of Ophthalmology [aao.org]
- 14. Ocular biomarker profiling after complement factor I gene therapy in geographic atrophy secondary to age-related macular degeneration [elifesciences.org]
Safety Operating Guide
Navigating the Disposal of Investigational Compound Ot-551: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Ot-551, an antioxidant and NF-κB inhibitor studied for age-related macular degeneration, are paramount for laboratory safety and regulatory compliance.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of investigational new drugs (INDs) provide a necessary framework. Adherence to these guidelines is critical to protect both personnel and the environment.
Core Principles for Investigational Drug Disposal
The disposal of any investigational medication must be conducted in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and all other applicable environmental and safety regulations.[3] Research laboratories generate various forms of pharmaceutical waste, including expired drugs, unused medications, and contaminated materials, all of which require meticulous management.[3]
The primary directive for the disposal of an investigational product like this compound is to follow the specific instructions provided by the study sponsor. If the sponsor's instructions are unavailable, institutional policies and procedures for pharmaceutical waste must be strictly followed.
Procedural Steps for the Disposal of this compound
The following step-by-step process outlines the general procedures for the proper disposal of unused or expired this compound in a laboratory or clinical research setting.
1. Consultation and Documentation:
-
Primary Action: Consult the study protocol and any documentation provided by the sponsor of the this compound clinical trial for specific disposal instructions.
-
Secondary Action: If sponsor-specific instructions are not available, contact your institution's Environmental Health and Safety (EHS) department or the Investigational Drug Service (IDS) for guidance.[4][5]
-
Documentation: Maintain meticulous records of the disposal process, including the quantity of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for accountability and regulatory compliance.[4]
2. Return to Sponsor:
-
Whenever possible, unused and expired this compound should be returned to the study sponsor.[4][6] This is often the preferred method of disposal as it ensures the compound is managed by the entity most familiar with its properties.
-
The sponsor will typically provide shipping materials and instructions for the return of the investigational product.[5]
3. On-Site Disposal as Pharmaceutical Waste:
-
If returning the product to the sponsor is not an option, this compound must be disposed of as pharmaceutical or hazardous waste in accordance with institutional and regulatory guidelines.[3][5]
-
Segregation: Do not mix this compound with general laboratory waste. It should be segregated into the appropriate pharmaceutical waste stream.
-
Containerization: Place unused or partially used containers of this compound into designated, properly labeled hazardous or pharmaceutical waste containers for incineration.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound for disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of the investigational compound this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions from the study sponsor and your institution's established policies for the disposal of investigational drugs.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
Personal protective equipment for handling Ot-551
Disclaimer: A specific Material Safety Data Sheet (MSDS) for "OT-551" is not publicly available. This guide is based on general best practices for handling potent, research-grade chemical compounds in a laboratory setting. It is imperative to supplement this information with a substance-specific risk assessment before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure to potent compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement | Enhanced Precautions (for higher risk procedures) |
| Receiving and Storage | - Standard lab coat- Safety glasses with side shields- Nitrile gloves | - Double-gloving |
| Weighing and Aliquoting (Solid) | - Disposable lab coat or gown- Chemical splash goggles- Face shield- Double nitrile gloves- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR) | - Use of a ventilated balance enclosure or containment glove box |
| Solution Preparation | - Chemical-resistant lab coat- Chemical splash goggles- Nitrile gloves | - Face shield- Double-gloving- Work within a certified chemical fume hood |
| Experimental Use | - Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles (task-dependent)- Nitrile gloves | - Double-gloving- Use of a chemical fume hood or other ventilated enclosure |
| Waste Disposal | - Chemical-resistant lab coat or gown- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves | - Face shield |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
2.1. Receiving and Inspection
Upon receipt, the container should be inspected for any signs of damage or leakage in a designated receiving area. Wear appropriate PPE during inspection. If the container is compromised, it should be immediately moved to a chemical fume hood and your institution's EHS department should be contacted.
2.2. Storage
Store this compound in a secure, well-ventilated, and clearly labeled area, segregated from incompatible materials. The storage container should be tightly sealed to prevent contamination or spillage. Follow any specific storage temperature requirements if provided by the manufacturer.
2.3. Weighing and Solution Preparation
Due to the potential for aerosolization of potent compounds in solid form, weighing should be conducted within a ventilated balance enclosure or a containment glove box. When preparing solutions, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
2.4. Experimental Handling
All experimental procedures involving this compound should be performed in a designated area, such as a chemical fume hood, to prevent contamination of the general laboratory space.[2][3] Use disposable equipment where possible to minimize cross-contamination and simplify disposal.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.[4]
3.1. Waste Segregation
All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, must be segregated as hazardous chemical waste.[4][5] Use clearly labeled, leak-proof waste containers.
3.2. Decontamination
Decontaminate work surfaces and non-disposable equipment after use. The appropriate decontamination solution will depend on the chemical properties of this compound; consult with your EHS department for guidance.
3.3. Waste Collection
Follow your institution's procedures for the collection of hazardous chemical waste. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.[6][7] Professional disposal services should be utilized to ensure compliance with regulations.[4]
Experimental Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of a potent research compound like this compound.
Caption: A generalized workflow for the safe handling of potent compounds.
4.2. Hypothetical Antioxidant Signaling Pathway
As this compound is described as an antioxidant, the following diagram illustrates a hypothetical signaling pathway in which such a compound might act to mitigate oxidative stress.
Caption: A hypothetical signaling pathway for an antioxidant compound like this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. Effective Lab Chemical Waste Management [emsllcusa.com]
- 5. ptb.de [ptb.de]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
